Dimethyl 2,3,5,6-tetrafluoroterephthalate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O4/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEMPCVTIITKAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1F)F)C(=O)OC)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469389 | |
| Record name | dimethyl 2,3,5,6-tetrafluoroterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727-55-9 | |
| Record name | dimethyl 2,3,5,6-tetrafluoroterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Fluorinated Aromatic Esters
An In-depth Technical Guide to Dimethyl 2,3,5,6-tetrafluoroterephthalate (CAS 727-55-9): A Versatile Fluorinated Building Block for Advanced Materials and Medicinal Chemistry
This compound, identified by CAS number 727-55-9, is a symmetrically substituted aromatic diester. Its structure is characterized by a perfluorinated benzene ring with two methyl ester groups at the para positions. This arrangement of highly electronegative fluorine atoms imparts significant and unique electronic properties to the molecule, rendering the aromatic ring electron-deficient and activating the ester functionalities towards specific chemical transformations. These characteristics make it a highly valuable building block in several advanced fields. In materials science, it serves as a crucial precursor to 2,3,5,6-tetrafluoroterephthalic acid, a rigid linker ligand used in the synthesis of specialized Metal-Organic Frameworks (MOFs) and coordination polymers.[1][2] The presence of fluorine atoms in these frameworks can modulate pore size, hydrophobicity, and gas sorption properties. In synthetic organic chemistry and drug development, the tetrafluorinated phenyl core is a desirable scaffold for creating novel therapeutics with enhanced metabolic stability and binding affinities. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications for professionals in research and development.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is foundational to its application. The high degree of fluorination and molecular symmetry of this compound dictates its behavior and analytical signatures.
Physicochemical Properties
The key physical and chemical properties are summarized in the table below, compiled from various chemical data repositories.[3][4][5]
| Property | Value | Source |
| CAS Number | 727-55-9 | [3] |
| Molecular Formula | C₁₀H₆F₄O₄ | [3] |
| Molecular Weight | 266.15 g/mol | [3] |
| IUPAC Name | dimethyl 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate | [3] |
| Boiling Point | 311.1 ± 42.0 °C at 760 mmHg | [4] |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
| Appearance | White solid (typical) | N/A |
| Storage Temperature | 2-8°C Refrigerator | [6] |
Structural & Spectroscopic Characterization
The molecular structure lends itself to straightforward yet informative spectroscopic analysis. The expected spectral data provides a self-validating system for identity and purity confirmation.
-
¹H-NMR Spectroscopy: Due to the molecule's plane of symmetry, the six protons of the two methyl groups are chemically equivalent. This results in a single, sharp signal in the proton NMR spectrum, typically observed around 3.9 ppm. The absence of any adjacent protons means this peak will be a singlet.
-
¹³C-NMR Spectroscopy: The symmetry of the molecule results in three distinct carbon signals: one for the methyl carbons, one for the carbonyl carbons of the ester groups, and one for the four equivalent aromatic carbons attached to fluorine.
-
¹⁹F-NMR Spectroscopy: Similar to the proton NMR, the four fluorine atoms are chemically equivalent due to symmetry. This leads to a single signal in the fluorine-19 NMR spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands characteristic of its functional groups. A strong C=O stretching vibration for the ester carbonyl group is expected in the range of 1720-1740 cm⁻¹. Additionally, strong C-F stretching bands will be prominent in the fingerprint region, typically between 1100 and 1300 cm⁻¹.[7]
-
Mass Spectrometry (MS): In Electron Impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 266. Common fragmentation patterns would include the loss of a methoxy group (-OCH₃) to give a fragment at m/z = 235, or the loss of a methyl carboxylate group (-COOCH₃) to give a fragment at m/z = 207.[7]
Part 2: Synthesis and Derivatization Pathways
The utility of this compound stems from its role as a stable, isolable precursor to more reactive or functional molecules. Its synthesis and subsequent chemical transformations are critical workflows for its application.
Primary Synthesis: Esterification of 2,3,5,6-Tetrafluoroterephthalic Acid
The most direct and common synthesis route is the Fischer esterification of commercially available 2,3,5,6-tetrafluoroterephthalic acid (CAS 652-36-8).[8] The causality for this choice is the high reactivity of the carboxylic acid under acidic conditions and the ability to drive the reaction to completion by using an excess of the alcohol, methanol.
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3,5,6-tetrafluoroterephthalic acid (10.0 g, 42.0 mmol).
-
Reagent Addition: Add an excess of anhydrous methanol (100 mL). While stirring, cautiously add concentrated sulfuric acid (2 mL) as the catalyst. Rationale: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol.[9]
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, reduce the volume of methanol by approximately half using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into 200 mL of ice-cold water. The product, being insoluble in water, will precipitate out as a white solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid. Further purification is achieved by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Key Derivatization Reactions
A primary application of the title compound is its use as a precursor for 2,3,5,6-tetrafluoro-1,4-benzenedimethanol (CAS 92339-07-6), a fluorinated diol monomer.[10][11] The conversion of the robust ester groups into primary alcohols requires a potent reducing agent.
-
Reactor Setup: In a three-neck flask under an inert atmosphere (e.g., Nitrogen), suspend this compound (5.0 g, 18.8 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).
-
Reducing Agent: Cool the suspension to 0°C in an ice bath. Cautiously add sodium borohydride (NaBH₄, 2.13 g, 56.4 mmol) portion-wise. Rationale: NaBH₄ is a selective reducing agent for esters, though it is less reactive than alternatives like LiAlH₄, making the reaction easier to control. The electron-withdrawing fluorine atoms increase the electrophilicity of the ester carbonyls, facilitating this reduction.[10]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0°C until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude diol.
-
Purification: The product, 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, can be purified by column chromatography or recrystallization.
This compound is a convenient and stable precursor for the corresponding dicarboxylic acid linker, which is pivotal in constructing MOFs. The hydrolysis can be performed as a separate step or in situ during the MOF synthesis.
-
Reaction Setup: Dissolve this compound (5.0 g, 18.8 mmol) in a mixture of methanol (50 mL) and water (50 mL).
-
Hydrolysis: Add sodium hydroxide (2.25 g, 56.4 mmol) and heat the mixture to reflux for 2-3 hours.
-
Acidification: After cooling, remove the methanol via rotary evaporation. Acidify the remaining aqueous solution to pH < 2 with concentrated HCl.
-
Isolation: The 2,3,5,6-tetrafluoroterephthalic acid will precipitate as a white solid. Collect the product by vacuum filtration, wash with cold water, and dry. The purity can be confirmed by NMR and melting point determination.
Part 3: Applications in Advanced Materials and Drug Discovery
The unique electronic and structural features of this compound make it a strategic component in the design of functional materials and complex organic molecules.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The in-situ or pre-synthesized 2,3,5,6-tetrafluoroterephthalic acid serves as a "linker" or "strut" that connects metal-containing nodes to form a porous, crystalline framework. The fluorination of the linker is a key design element.
-
Causality of Fluorination: The highly electronegative fluorine atoms alter the electronic properties of the linker, which can influence the framework's interaction with guest molecules like H₂ or CO₂.[1] Furthermore, the steric bulk and C-F···H-C interactions can direct the self-assembly process, sometimes leading to novel network topologies not seen with the non-fluorinated terephthalate linker.[2][12]
Caption: Conceptual diagram of Metal-Organic Framework (MOF) synthesis.
Scaffold for Drug Discovery
While not a drug itself, this compound is a valuable starting material for synthesizing more complex molecules for pharmaceutical applications. The tetrafluorophenyl ring is a bioisostere for other aromatic systems, but with distinct properties.
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Incorporating a perfluorinated ring can block metabolic pathways, increasing the half-life of a drug candidate.
-
Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance membrane permeability. The strong electron-withdrawing nature of the ring also lowers the pKa of adjacent acidic protons, which can be used to fine-tune binding interactions with biological targets.[13] The diester can be derivatized into various functionalities (amides, hydrazides, etc.) to explore a wide chemical space in a lead optimization campaign.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic enabling molecule. Its robust and symmetric structure, combined with the profound electronic influence of its fluorine substituents, provides a reliable and versatile platform for innovation. For materials scientists, it is a key entry point to fluorinated MOFs with tailored properties for gas storage and separation. For medicinal chemists, it offers a metabolically stable and electronically tunable scaffold for the rational design of next-generation therapeutics. The well-defined synthesis and reaction pathways described herein provide a solid foundation for researchers and developers to harness the full potential of this powerful fluorinated building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Coordination Polymers with Tetrafluoroterephthalate as Bridging Ligand - Crystal Growth & Design - Figshare [acs.figshare.com]
- 3. This compound | C10H6F4O4 | CID 11608660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS#:727-55-9 | this compound | Chemsrc [chemsrc.com]
- 5. diMethyl2,3,5,6-tetrafluoroterephthalate | 727-55-9 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. 2,3,5,6-Tetrafluoroterephthalic acid | C8H2F4O4 | CID 69549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | 92339-07-6 | Benchchem [benchchem.com]
- 11. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | C8H6F4O2 | CID 4098835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jelsciences.com [jelsciences.com]
Dimethyl 2,3,5,6-tetrafluoroterephthalate molecular weight and formula
An In-depth Technical Guide to Dimethyl 2,3,5,6-tetrafluoroterephthalate
Abstract
This compound is a fluorinated aromatic compound of significant interest in advanced materials science and as a versatile building block in synthetic chemistry. Its rigid, electron-deficient aromatic core, functionalized with reactive ester groups, makes it a prime precursor for the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other functional materials. This guide provides a comprehensive overview of its core molecular properties, a detailed synthesis protocol, and discusses the scientific rationale behind its applications, particularly for professionals in research and development.
The Strategic Importance of Fluorinated Terephthalates
In modern materials and medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules is a widely used strategy to modulate physicochemical properties. Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's electronic character, lipophilicity, metabolic stability, and conformational preferences.[1] this compound serves as a quintessential example of a high-value, fluorinated building block. The tetrafluorinated benzene ring creates a highly electron-deficient (π-acidic) system, which imparts unique properties to the materials derived from it. This guide delves into the specifics of this compound, providing researchers with the foundational knowledge required for its effective utilization.
Core Molecular Profile
The fundamental identity of this compound is defined by its chemical formula, molecular weight, and structure. These core attributes are summarized below.
| Identifier | Value | Source |
| Molecular Formula | C₁₀H₆F₄O₄ | [2][3][4] |
| Molecular Weight | 266.15 g/mol | [2][3][4] |
| IUPAC Name | dimethyl 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate | [2] |
| CAS Number | 727-55-9 | [2][3][4] |
| Chemical Structure | [2] | |
| Appearance | White to off-white solid | [4] |
Synthesis and Mechanistic Considerations
The primary and most direct route to this compound is through the esterification of its parent dicarboxylic acid, 2,3,5,6-tetrafluoroterephthalic acid (H₂tfBDC).
Rationale for the Esterification Pathway
The synthesis begins with H₂tfBDC, a compound that can itself be produced in high yield (95%) via an optimized protocol involving the lithiation and subsequent carbonation of 1,2,4,5-tetrafluorobenzene.[5] The conversion of the dicarboxylic acid to its dimethyl ester is a critical step for several downstream applications. For instance, the direct reduction of a carboxylic acid to an alcohol is challenging and requires harsh reducing agents. In contrast, the ester derivative, this compound, can be readily reduced to the corresponding diol (2,3,5,6-tetrafluoro-1,4-benzenedimethanol) under milder conditions using reagents like potassium borohydride (KBH₄).[6] This improved reactivity and handling makes the dimethyl ester a more versatile intermediate.
Synthesis Workflow Diagram
The logical flow from the commercially available starting material to the target compound and its subsequent potential transformations is illustrated below.
Caption: Synthesis pathway and key applications of the title compound.
Key Applications in Research and Development
The unique electronic properties of the tetrafluorinated aromatic ring are central to the applications of this molecule.
-
Precursor for Metal-Organic Frameworks (MOFs): The parent acid, H₂tfBDC, is a highly sought-after "linker" or "strut" for creating MOFs.[5] The electron-withdrawing fluorine atoms alter the coordination chemistry and can lead to novel framework topologies and properties, such as enhanced gas sorption or catalytic activity.
-
Intermediate for Functional Alcohols: As previously mentioned, the dimethyl ester is a key intermediate for synthesizing 2,3,5,6-tetrafluoro-1,4-benzenedimethanol.[6] This diol can then be used to build polyesters, polyethers, or other polymers with high thermal stability and unique dielectric properties imparted by the fluorinated core.
-
Building Block in Drug Discovery: While this specific molecule is not a drug, it serves as a valuable building block. The 2,3,5,6-tetrafluorophenylene motif is explored in drug design to enhance binding affinity (through fluorine-protein interactions), improve metabolic stability, and fine-tune lipophilicity to optimize pharmacokinetic profiles.[1]
Experimental Protocol: Synthesis and Characterization
This section provides a self-validating protocol for the laboratory-scale synthesis of this compound.
Fischer Esterification of 2,3,5,6-Tetrafluoroterephthalic Acid
Objective: To convert 2,3,5,6-tetrafluoroterephthalic acid to its corresponding dimethyl ester.
Materials:
-
2,3,5,6-Tetrafluoroterephthalic acid (H₂tfBDC) (1.0 eq)
-
Anhydrous Methanol (MeOH) (large excess, serves as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.05 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,3,5,6-tetrafluoroterephthalic acid (1.0 eq).
-
Reagent Addition: Add a large excess of anhydrous methanol to the flask until the acid is fully suspended.
-
Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting acid spot disappears.
-
Causality Note: Heating under reflux ensures the reaction reaches equilibrium faster. The large excess of methanol drives the equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle.
-
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing cold saturated sodium bicarbonate solution. This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Workup - Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate) to yield a white crystalline solid.
Characterization Workflow
The identity and purity of the synthesized product must be confirmed through standard analytical techniques.
References
- 1. jelsciences.com [jelsciences.com]
- 2. This compound | C10H6F4O4 | CID 11608660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. diMethyl2,3,5,6-tetrafluoroterephthalate | 727-55-9 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | 92339-07-6 | Benchchem [benchchem.com]
An In-depth Technical Guide to Dimethyl 2,3,5,6-tetrafluoroterephthalate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, conformation, and biological activity. Among the vast array of fluorinated building blocks, Dimethyl 2,3,5,6-tetrafluoroterephthalate stands out as a versatile and highly valuable chemical intermediate. Its perfluorinated aromatic core, flanked by two reactive ester functionalities, offers a unique platform for the synthesis of novel therapeutic agents, advanced polymers, and functional materials. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its diverse applications, with a particular focus on its relevance to drug discovery and development.
Compound Profile: this compound
IUPAC Name: Dimethyl 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate
CAS Number: 727-55-9
Molecular Formula: C₁₀H₆F₄O₄
Molecular Weight: 266.15 g/mol
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | |
| Melting Point | 105-107 °C | |
| Boiling Point | 285.3±40.0 °C at 760 mmHg | |
| Density | 1.5±0.1 g/cm³ | |
| Solubility | Soluble in common organic solvents. | |
| Storage Temperature | 2-8°C |
Spectroscopic Data
-
¹H NMR: A single peak in the upfield region (around 3.9 ppm) corresponding to the two equivalent methyl groups.
-
¹³C NMR: Signals for the methyl carbons, the ester carbonyl carbons, and the aromatic carbons. The fluorine substitution will result in characteristic C-F coupling.
-
¹⁹F NMR: A single resonance for the four equivalent fluorine atoms on the aromatic ring.
-
IR Spectroscopy: Characteristic peaks for C=O stretching of the ester groups, C-F stretching, and aromatic C=C stretching.
-
Mass Spectrometry: The molecular ion peak (M+) at m/z 266.15, along with characteristic fragmentation patterns.
Synthesis of this compound
The primary and most straightforward method for the synthesis of this compound is the Fischer esterification of its corresponding dicarboxylic acid, 2,3,5,6-tetrafluoroterephthalic acid.
Synthesis of the Precursor: 2,3,5,6-Tetrafluoroterephthalic Acid
An optimized protocol for the synthesis of 2,3,5,6-tetrafluoroterephthalic acid involves the direct carboxylation of 1,2,4,5-tetrafluorobenzene. This method circumvents the formation of the monosubstituted byproduct, simplifying purification.
Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluoroterephthalic Acid
-
Reaction Setup: A solution of 1,2,4,5-tetrafluorobenzene in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes (typically 2.5 equivalents) is added dropwise via a syringe, maintaining the temperature below -60 °C. The reaction mixture is stirred at this temperature for 30 minutes.
-
Carbonation: Dry carbon dioxide gas is bubbled through the reaction mixture for an extended period, allowing the mixture to slowly warm to room temperature.
-
Work-up: The reaction is quenched by the addition of aqueous hydrochloric acid (e.g., 1 M HCl). The organic solvent is removed under reduced pressure.
-
Purification: The resulting solid is washed with a non-polar solvent (e.g., pentane) to remove any remaining starting material, yielding highly pure 2,3,5,6-tetrafluoroterephthalic acid.
Fischer Esterification to this compound
The esterification of 2,3,5,6-tetrafluoroterephthalic acid with methanol is a classic acid-catalyzed reaction.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: 2,3,5,6-Tetrafluoroterephthalic acid is suspended in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is carefully added to the stirred suspension.
-
Reaction: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate) to yield pure this compound.
Caption: Synthetic pathway to this compound.
Applications in Drug Development and Beyond
The highly electron-deficient nature of the perfluorinated aromatic ring in this compound makes it an attractive scaffold in medicinal chemistry and materials science.
Role in Medicinal Chemistry
The introduction of trifluoromethyl groups and fluorinated aromatic rings is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. While specific applications of this compound in drug candidates are not extensively documented in publicly available literature, its potential lies in its use as a rigid linker or core scaffold. The ester groups can be readily hydrolyzed to the corresponding dicarboxylic acid or converted to other functional groups, allowing for the attachment of pharmacophoric moieties.
The tetrafluorinated phenyl ring can engage in favorable non-covalent interactions, such as halogen bonding and multipolar interactions, with biological targets. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the pKa of adjacent functional groups, which can be crucial for optimizing drug-receptor interactions.
Precursor to Other Valuable Intermediates
This compound is a key precursor for the synthesis of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol. This reduction can be achieved using strong reducing agents like lithium aluminum hydride or, more mildly, with sodium borohydride under specific conditions. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol, in turn, is a valuable monomer for the synthesis of fluorinated polyesters and other polymers with enhanced thermal and chemical stability.
Caption: Role as a precursor to valuable chemical intermediates.
Safety and Handling
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Hazard Identification (based on related compounds):
-
May cause skin and eye irritation.
-
May cause respiratory tract irritation.
Conclusion and Future Outlook
This compound is a valuable and versatile building block with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis and the unique properties imparted by its perfluorinated core make it an attractive starting material for the creation of novel molecules with tailored properties. As the demand for advanced materials and more effective therapeutics continues to grow, the importance of key intermediates like this compound is set to increase. Further research into its reactivity and applications will undoubtedly unlock new opportunities for innovation in drug discovery and beyond.
Physical and chemical properties of Dimethyl 2,3,5,6-tetrafluoroterephthalate
An In-Depth Technical Guide to Dimethyl 2,3,5,6-tetrafluoroterephthalate: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Introduction
This compound is a fluorinated aromatic diester that serves as a critical building block in advanced materials science and organic synthesis. The strategic placement of four fluorine atoms on the benzene ring imparts unique electronic properties, enhanced thermal stability, and chemical resistance to the molecule and its derivatives. This guide provides a comprehensive technical overview of its core physical and chemical properties, synthesis protocols, reactivity, and applications for researchers, scientists, and professionals in drug development and material science. The narrative emphasizes the causal relationships between the molecular structure and its functional properties, offering field-proven insights into its practical application.
Molecular Identity and Structural Characteristics
Understanding the fundamental structure of this compound is key to appreciating its chemical behavior. The molecule consists of a central 1,4-disubstituted benzene ring where all four aromatic hydrogens are replaced by fluorine atoms. Two methyl ester groups are positioned at the 1 and 4 positions.
graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];
// Define nodes for atoms
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
F1 [label="F"];
F2 [label="F"];
F3 [label="F"];
F4 [label="F"];
C7 [label="C", pos="2.5,0!"];
O1 [label="O", pos="3,-0.7!"];
O2 [label="O", pos="3,0.7!"];
C8 [label="CH₃", pos="4,0.7!"];
C9 [label="C", pos="-2.5,0!"];
O3 [label="O", pos="-3,-0.7!"];
O4 [label="O", pos="-3,0.7!"];
C10 [label="CH₃", pos="-4,0.7!"];
// Benzene ring with double bonds
C1 -- C2 [len=1.5];
C2 -- C3 [len=1.5, style=dashed];
C3 -- C4 [len=1.5];
C4 -- C5 [len=1.5, style=dashed];
C5 -- C6 [len=1.5];
C6 -- C1 [len=1.5, style=dashed];
// Substituents
C2 -- F1 [len=1.2];
C3 -- F2 [len=1.2];
C5 -- F3 [len=1.2];
C6 -- F4 [len=1.2];
C1 -- C9 [len=1.5];
C4 -- C7 [len=1.5];
// Ester groups
C7 -- O1 [style=double, len=1.2];
C7 -- O2 [len=1.2];
O2 -- C8 [len=1.2];
C9 -- O3 [style=double, len=1.2];
C9 -- O4 [len=1.2];
O4 -- C10 [len=1.2];
// Positioning
C1 [pos="0,0.8!"];
C2 [pos="-0.7,0!"];
C3 [pos="-0.7,-1!"];
C4 [pos="0,-1.8!"];
C5 [pos="0.7,-1!"];
C6 [pos="0.7,0!"];
F1 [pos="-1.4,0.5!"];
F2 [pos="-1.4,-1.5!"];
F3 [pos="1.4,-1.5!"];
F4 [pos="1.4,0.5!"];
}
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis via Fischer Esterification
This protocol describes a representative lab-scale synthesis. Causality Note: Using methanol as both the reagent and solvent, combined with reflux conditions, drives the equilibrium towards the product side, maximizing the yield.
-
Preparation: To a round-bottom flask equipped with a reflux condenser, add 2,3,5,6-tetrafluoroterephthalic acid (1.0 eq).[1]
-
Reagents: Add an excess of methanol (e.g., 20-30 eq) to the flask. This large excess serves as the solvent and pushes the reaction equilibrium forward.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold water. The product, being insoluble in water, will precipitate out as a white solid.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining acid and methanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture to yield the final, high-purity this compound.
Chemical Reactivity and Transformations
The reactivity of this compound is primarily centered on the ester functionalities. The electron-deficient nature of the perfluorinated ring makes the carbonyl carbons of the ester groups highly electrophilic and susceptible to nucleophilic attack.
Key Reaction: Reduction to Diol
A significant transformation is the reduction of the diester to 2,3,5,6-tetrafluoro-1,4-benzenedimethanol.[2] This diol is a valuable monomer for synthesizing specialty fluorinated polyurethanes and polyesters.
-
Mechanism Insight: The reduction is typically achieved using a powerful reducing agent like sodium borohydride (NaBH₄) or potassium borohydride (KBH₄).[2] The hydride (H⁻) from the borohydride attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a primary alcohol after an aqueous workup. The high electron-withdrawing effect of the fluorinated ring enhances the electrophilicity of the carbonyl carbons, facilitating this reduction.[2]
Caption: Reduction of the diester to its corresponding diol.
Experimental Protocol: Reduction with Potassium Borohydride
This protocol is based on established methods for reducing fluorinated esters.[2]
-
Setup: Suspend this compound (1.0 eq) in a suitable solvent system, such as a mixture of ethanol and water, in a reaction flask.
-
Cooling: Cool the suspension in an ice bath to 0-5 °C to control the exothermic reaction.
-
Reagent Addition: Add solid potassium borohydride (KBH₄) (e.g., 2.0-2.5 eq) portion-wise to the cooled suspension while stirring vigorously.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Quenching: Carefully quench the reaction by slowly adding dilute hydrochloric acid (HCl) to neutralize the excess borohydride and hydrolyze the borate esters.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield the crude 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, which can be purified by recrystallization or column chromatography.
Applications in Research and Industry
The unique properties conferred by the tetrafluorinated core make this compound a valuable intermediate in several high-tech fields.
-
High-Performance Polymers: As a monomer, it is used in the synthesis of fluorinated polyesters. The resulting polymers exhibit exceptional thermal stability, chemical inertness, low dielectric constants, and hydrophobicity, making them suitable for applications in aerospace, electronics, and protective coatings.
-
Metal-Organic Frameworks (MOFs): The parent compound, 2,3,5,6-tetrafluoroterephthalic acid, is a sought-after linker for constructing MOFs.[1] Theoretical studies suggest that MOFs built with this perfluorinated linker can exhibit superior properties for gas storage, particularly for hydrogen (H₂).[1] this compound can serve as a stable precursor that is hydrolyzed in situ or prior to MOF synthesis.
-
Functional Materials: Its derivatives are investigated for applications in optoelectronics. For example, studies have shown that related aromatic esters can exhibit crystallization-induced dual emission, a property of interest for sensors and imaging agents.[3]
Safety and Handling
Proper handling of this compound is crucial in a laboratory setting. While specific toxicity data is limited, precautions for similar aromatic esters and fluorinated compounds should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[4]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][5] Avoid contact with skin and eyes.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place.[5] Recommended storage is at 2-8°C.[6][7] Keep away from strong oxidizing agents and strong bases.[4]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Avoid release into the environment.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling molecule for the next generation of advanced materials. Its perfluorinated structure provides a robust platform for creating polymers and frameworks with enhanced stability and functionality. The synthetic and reaction protocols detailed in this guide offer a practical foundation for researchers to harness the potential of this versatile compound. As the demand for high-performance materials continues to grow, the importance of building blocks like this compound in both academic research and industrial innovation is set to increase significantly.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | 92339-07-6 | Benchchem [benchchem.com]
- 3. This compound | C10H6F4O4 | CID 11608660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. diMethyl2,3,5,6-tetrafluoroterephthalate | 727-55-9 [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Dimethyl 2,3,5,6-tetrafluoroterephthalate spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of Dimethyl 2,3,5,6-tetrafluoroterephthalate
Introduction
This compound is a fluorinated aromatic ester with the chemical formula C10H6F4O4.[1] Its rigid, electron-deficient aromatic core, substituted with four fluorine atoms and two methyl ester groups, makes it a valuable building block in polymer chemistry, materials science, and as a precursor in the synthesis of more complex molecules.[2] A thorough understanding of its spectroscopic properties is paramount for researchers and drug development professionals to ensure purity, verify structure, and understand its chemical behavior.
This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The principles behind the interpretation of each spectrum are discussed, and representative data is presented in a clear and concise format.
Molecular Structure
The structure of this compound is characterized by a central benzene ring that is substituted at all four positions with fluorine atoms and at the 1 and 4 positions with methyl ester groups.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.[3] The choice of solvent is crucial to avoid interference with the analyte signals.[4][5][6]
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Due to the absence of protons on the aromatic ring, a simple spectrum is expected.
-
¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for the quaternary carbons.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A fluorine-free probe or appropriate background subtraction should be used for optimal results.
¹H NMR Spectroscopy
Due to the molecular symmetry and the absence of protons on the aromatic ring, the ¹H NMR spectrum of this compound is expected to be very simple, showing a single sharp singlet corresponding to the six equivalent protons of the two methyl ester groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.9 | Singlet | 6H | -OCH₃ |
Note: The exact chemical shift can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide more detailed structural information, with distinct signals for the methyl, carbonyl, and aromatic carbons.
| Chemical Shift (δ) ppm | Assignment |
| ~53 | -OCH₃ |
| ~162 | C=O |
| ~115-120 (t) | C-COOCH₃ |
| ~140-145 (m) | C-F |
Note: The aromatic carbon signals will be split due to coupling with the fluorine atoms. The carbons attached to the ester groups will likely appear as triplets due to coupling with the two adjacent fluorine atoms, while the carbons bonded to fluorine will show more complex multiplicity.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful technique for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range.[7][8] For this compound, all four fluorine atoms are chemically equivalent, which will result in a single singlet in the ¹⁹F NMR spectrum.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -140 | Singlet | Ar-F |
Note: The chemical shift is referenced to CFCl₃. The observed shift is in the typical range for aromatic fluorine atoms.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.
Interpretation of the IR Spectrum
The IR spectrum of this compound will be dominated by strong absorptions from the carbonyl and C-O ester bonds, as well as characteristic absorptions from the fluorinated aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 | Weak | C-H stretch (methyl) |
| ~1735-1750 | Strong | C=O stretch (ester) |
| ~1600 | Medium | C=C stretch (aromatic ring) |
| ~1250-1300 | Strong | C-O stretch (ester) |
| ~1000-1100 | Strong | C-F stretch |
The strong carbonyl stretch is a hallmark of ester functional groups.[10][11][12] The presence of strong C-F stretching bands confirms the fluorination of the aromatic ring.[13][14]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a common method for this type of compound, which will induce fragmentation. Electrospray Ionization (ESI) could also be used for softer ionization to primarily observe the molecular ion.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
Interpretation of the Mass Spectrum
The mass spectrum is expected to show a molecular ion peak at m/z 266, corresponding to the molecular weight of the compound.[1][15] The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) and the entire methyl ester group (-COOCH₃).
Predicted Fragmentation Pathway:
References
- 1. This compound | C10H6F4O4 | CID 11608660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | 92339-07-6 | Benchchem [benchchem.com]
- 3. bipm.org [bipm.org]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. youtube.com [youtube.com]
- 6. NMR Solvents | Eurisotop [eurisotop.com]
- 7. azom.com [azom.com]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. CAS#:727-55-9 | this compound | Chemsrc [chemsrc.com]
An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of Dimethyl 2,3,5,6-tetrafluoroterephthalate
Introduction
Dimethyl 2,3,5,6-tetrafluoroterephthalate is a fluorinated aromatic compound with significant applications in materials science and as a building block in organic synthesis. Its rigid, electron-deficient aromatic core, flanked by two methyl ester groups, makes it a valuable component in the design of polymers with enhanced thermal and chemical stability. The four fluorine atoms on the benzene ring profoundly influence the molecule's electronic properties and provide unique spectroscopic handles for characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such fluorinated molecules. This guide provides an in-depth analysis of the proton (¹H) and fluorine-19 (¹⁹F) NMR spectra of this compound, offering insights into spectral interpretation, experimental considerations, and the underlying principles of spin-spin coupling in these systems. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR spectroscopy for the characterization of complex organic molecules.
Molecular Structure and Symmetry
A clear understanding of the molecular structure is paramount to interpreting its NMR spectra. This compound possesses a high degree of symmetry.
Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Due to the plane of symmetry bisecting the C1-C4 bond axis and another perpendicular to the ring, the molecule exhibits the following equivalences:
-
The six protons of the two methyl groups are chemically and magnetically equivalent.
-
The four fluorine atoms on the aromatic ring are chemically and magnetically equivalent.
This high symmetry simplifies the NMR spectra, leading to a smaller number of signals than would be expected for a less symmetrical isomer.
¹H NMR Spectrum: A Simple Picture
The ¹H NMR spectrum of this compound is remarkably simple, a direct consequence of the molecule's symmetry.
Expected ¹H NMR Signals
| Protons | Chemical Shift (δ) ppm (approx.) | Multiplicity | Integration | Coupling Constant (J) Hz |
| -OCH₃ | 3.9 | Singlet | 6H | N/A |
The spectrum will display a single sharp signal corresponding to the six equivalent protons of the two methyl ester groups. The absence of any neighboring protons results in a singlet. The chemical shift is in the typical range for methyl esters.
¹⁹F NMR Spectrum: Probing the Fluorinated Core
The ¹⁹F NMR spectrum provides direct information about the fluorine atoms on the aromatic ring.
Expected ¹⁹F NMR Signals
| Fluorine Atoms | Chemical Shift (δ) ppm (approx.) | Multiplicity | Integration | Coupling Constant (J) Hz |
| Aromatic -F | -130 to -150 | Singlet | 4F | N/A |
Similar to the ¹H spectrum, the ¹⁹F NMR spectrum is expected to show a single signal due to the equivalence of the four fluorine atoms. The chemical shift of fluorine atoms on an aromatic ring typically falls within a broad range, and for this compound, it is anticipated to be in the region of -130 to -150 ppm relative to a standard such as CFCl₃.[1] The absence of coupling to other non-equivalent fluorine or hydrogen atoms results in a singlet.
Experimental Protocol: Acquiring High-Quality NMR Data
Obtaining clean and interpretable NMR spectra requires careful sample preparation and instrument setup.
NMR Sample Preparation and Data Acquisition Workflow
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Solvent Selection : Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) or Acetone-d₆ are common choices.[2][3] Ensure the solvent does not have signals that overlap with the analyte signals.
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition :
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., a 30° or 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
¹⁹F NMR Acquisition :
-
Switch the probe to the ¹⁹F channel.
-
Set the spectral width to encompass the expected fluorine chemical shift range (e.g., -100 to -200 ppm).
-
A standard pulse sequence can be used.
-
Acquire a sufficient number of scans for good signal-to-noise.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Integrate the signals to determine the relative number of nuclei.
-
Reference the chemical shifts. For ¹H NMR, the residual solvent peak or an internal standard like tetramethylsilane (TMS) is used.[4] For ¹⁹F NMR, an external or internal standard such as CFCl₃ or another known fluorinated compound is used.
-
The Causality Behind Experimental Choices
-
Choice of Solvent : The solvent's primary role is to dissolve the analyte and provide a deuterium signal for the instrument's lock system. A solvent is chosen based on the analyte's solubility and the desire to avoid overlapping signals.
-
Shimming : This process optimizes the homogeneity of the magnetic field across the sample volume. Good shimming is crucial for obtaining sharp, symmetrical peaks, which is essential for accurate integration and resolution of fine coupling patterns.
-
Pulse Angle : A 90° pulse provides the maximum signal intensity for a single scan. However, shorter pulse angles (e.g., 30°) allow for a shorter relaxation delay between scans, leading to faster data acquisition, especially for nuclei with long relaxation times.
-
Number of Scans : The signal-to-noise ratio improves with the square root of the number of scans. The number of scans is chosen as a compromise between achieving a good quality spectrum and the total experiment time.
Advanced Considerations: Long-Range Coupling
While the high symmetry of this compound leads to simple, singlet-like appearances in both ¹H and ¹⁹F spectra under standard resolution, it is important to consider the possibility of long-range couplings.
-
⁴J(H-F) Coupling : There is a potential for a four-bond coupling between the methyl protons and the fluorine atoms on the ring.
-
⁵J(F-F) Coupling : A five-bond coupling could exist between fluorine atoms.
These coupling constants are typically small (less than 1-2 Hz).[5] In most standard NMR experiments, these small couplings are not resolved, and the signals appear as sharp singlets. However, with a high-resolution instrument and appropriate window functions during processing, it might be possible to observe these fine splittings.
Potential Long-Range Coupling Pathways
Caption: Visualization of the potential four-bond coupling pathway between protons and fluorine atoms.
Conclusion
The ¹H and ¹⁹F NMR spectra of this compound are characteristically simple due to the molecule's high symmetry. Each spectrum is expected to display a single resonance, a singlet for the methyl protons in the ¹H spectrum and a singlet for the aromatic fluorine atoms in the ¹⁹F spectrum. This guide has provided a comprehensive overview of the expected spectral features, a detailed experimental protocol for data acquisition, and an explanation of the principles guiding the experimental choices. A thorough understanding of these aspects is crucial for any scientist utilizing NMR spectroscopy for the routine characterization or in-depth structural analysis of fluorinated organic molecules.
References
An In-depth Technical Guide to the Crystal Structure Analysis of Dimethyl 2,3,5,6-tetrafluoroterephthalate
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and single-crystal X-ray diffraction analysis of dimethyl 2,3,5,6-tetrafluoroterephthalate. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the experimental and computational methodologies required for the elucidation of the compound's three-dimensional structure. A central focus is placed on the causality behind experimental choices and the validation of the resulting crystallographic data, ensuring scientific integrity and reproducibility. This guide serves as a practical reference for the structural determination of fluorinated organic molecules.
Introduction: The Significance of Fluorinated Aromatic Esters
The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound, a highly fluorinated aromatic diester, serves as a valuable building block in the synthesis of advanced polymers, functional materials, and pharmaceutical intermediates. A precise understanding of its three-dimensional structure at the atomic level is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its utility in various applications.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[1][2] This guide will walk through the critical steps of synthesizing and crystallizing this compound, followed by a detailed exploration of its crystal structure determination and analysis.
Synthesis and Characterization
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 2,3,5,6-tetrafluoroterephthalic acid.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Experimental Protocol:
A detailed, step-by-step protocol for the synthesis is provided below, based on established esterification methodologies.[3][4]
-
Preparation of Reactants: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3,5,6-tetrafluoroterephthalic acid (1.0 eq) in an excess of anhydrous methanol (20-30 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the reaction mixture. The use of an acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.[3]
-
Reaction Conditions: Heat the mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) to yield crystalline this compound.
Spectroscopic Characterization
The identity and purity of the synthesized this compound should be confirmed by a suite of spectroscopic techniques.
Table 1: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | A singlet peak corresponding to the six equivalent protons of the two methyl ester groups. The chemical shift is expected in the range of 3.9-4.0 ppm. |
| ¹³C NMR | Signals for the methyl carbons, the ester carbonyl carbons, and the aromatic carbons. The highly fluorinated aromatic carbons will exhibit complex splitting patterns due to C-F coupling. |
| ¹⁹F NMR | A single resonance for the four equivalent fluorine atoms on the aromatic ring, likely appearing in the aromatic fluorine region of the spectrum.[5] |
| FTIR (cm⁻¹) | Characteristic absorption bands for C=O stretching of the ester (around 1720-1740 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-F stretching (around 1000-1100 cm⁻¹). |
| Mass Spec. | The molecular ion peak [M]⁺ is expected at m/z = 266.02, corresponding to the molecular formula C₁₀H₆F₄O₄. |
Single-Crystal X-ray Diffraction Analysis
The heart of this guide lies in the detailed procedure for determining the crystal structure of this compound.
Crystal Growth
Obtaining high-quality single crystals is the most critical and often the most challenging step in a successful SC-XRD experiment.
Protocol for Crystal Growth:
Slow evaporation of a saturated solution is a reliable method for growing single crystals of the title compound.
-
Solvent Selection: Dissolve the purified this compound in a suitable solvent or a mixture of solvents. A good starting point is a solvent in which the compound is moderately soluble, such as a mixture of dichloromethane and hexane, or acetone and water.
-
Preparation of Saturated Solution: Prepare a nearly saturated solution at room temperature or with gentle heating.
-
Slow Evaporation: Loosely cap the vial containing the solution to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This slow process allows for the ordered arrangement of molecules into a crystal lattice.
Data Collection and Processing
Figure 2: Workflow for Single-Crystal X-ray Diffraction Analysis.
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. A complete dataset of diffraction intensities is collected by rotating the crystal. The raw data are then processed, which involves integration of the reflection intensities and correction for various experimental factors such as absorption.
Structure Solution and Refinement
The processed diffraction data provide the intensities of the reflections, but not their phases – this is the well-known "phase problem" in crystallography.
Structure Solution:
For small molecules like this compound, direct methods are typically employed to solve the phase problem. Software packages such as SHELXT are highly effective for this purpose.[6] These programs use statistical relationships between the intensities of the reflections to derive an initial set of phases, which are then used to calculate an initial electron density map.
Structure Refinement:
The initial structural model obtained from the solution step is then refined against the experimental data. This is an iterative process of adjusting the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. The refinement is typically carried out using a least-squares minimization algorithm, as implemented in programs like SHELXL.[2]
Structure Validation
Ensuring the quality and correctness of the determined crystal structure is of utmost importance. The final refined structure should be subjected to rigorous validation checks. The checkCIF routine, often implemented through the PLATON software, is the standard tool for this purpose.[7] It assesses the geometric plausibility of the structure, checks for missed symmetry, and identifies any other potential issues.
Crystal Structure of this compound
The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD).[1][8]
Table 2: Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₀H₆F₄O₄ |
| Formula Weight | 266.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.332 |
| b (Å) | 4.701 |
| c (Å) | 17.423 |
| α (°) | 90 |
| β (°) | 95.605 |
| γ (°) | 90 |
| Volume (ų) | 516.9 |
| Z | 2 |
| Calculated Density (g/cm³) | 1.71 |
| R-factor (%) | 7.09 |
| CCDC Deposition No. | 1044991[1] |
Data obtained from the work of Gong et al. (2015).[1]
Molecular Structure and Conformation:
The molecule possesses a center of inversion. The aromatic ring is planar, as expected. The two methyl ester groups are oriented in a trans configuration with respect to the aromatic ring.
Figure 3: Molecular Structure of this compound.
Intermolecular Interactions and Crystal Packing:
The crystal packing is primarily governed by weak intermolecular interactions, including C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the electron-deficient aromatic rings. These interactions play a crucial role in the overall stability of the crystal lattice.
Conclusion
This technical guide has provided a comprehensive framework for the synthesis, characterization, and crystal structure analysis of this compound. By detailing the experimental protocols and the underlying scientific principles, this document aims to empower researchers to confidently undertake the structural elucidation of this and similar fluorinated organic compounds. The precise knowledge of the three-dimensional structure of this compound is a critical foundation for its rational application in the design and development of novel materials and pharmaceuticals.
References
- 1. Crystallization-induced dual emission from metal- and heavy atom-free aromatic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. azom.com [azom.com]
- 6. scispace.com [scispace.com]
- 7. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | 92339-07-6 | Benchchem [benchchem.com]
- 8. rsc.org [rsc.org]
Computational Analysis of the Electronic Properties of Dimethyl 2,3,5,6-tetrafluoroterephthalate
An In-depth Technical Guide
Introduction: The Significance of Fluorination in Molecular Design
Dimethyl 2,3,5,6-tetrafluoroterephthalate (DMTFTP) is a fluorinated aromatic compound with a molecular formula of C10H6F4O4[1]. The strategic placement of four highly electronegative fluorine atoms on the benzene ring dramatically influences the molecule's electronic structure and, consequently, its chemical reactivity and physical properties. Fluorination is a widely used strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, binding affinity, and hydrophobicity[2]. Understanding the electronic landscape of DMTFTP is therefore crucial for predicting its behavior in various applications, from the design of novel polymers and electronic materials to its potential role as a scaffold in drug development.
This guide provides a comprehensive overview of the standard computational workflows used to investigate the electronic properties of DMTFTP. We will delve into the theoretical underpinnings of these methods, explain the rationale behind specific computational choices, and present the expected electronic characteristics based on established principles. The primary computational tool for this analysis is Density Functional Theory (DFT), which offers an excellent balance of accuracy and computational efficiency for studying molecules of this nature[2][3].
Core Computational Methodology: A Validating Workflow
The reliability of computational chemistry hinges on a logical and well-justified methodology. The following protocol is designed as a self-validating system, where each step confirms the success of the previous one, ensuring the final electronic properties are derived from a stable and realistic molecular structure.
Computational Workflow Overview
The process begins with obtaining an initial molecular structure, followed by finding its most stable energetic state (geometry optimization). This stable structure is then confirmed to be a true minimum on the potential energy surface through frequency analysis, before proceeding to the final calculation of its electronic properties.
Caption: A standard workflow for DFT-based calculation of molecular electronic properties.
Experimental Protocol: Step-by-Step Guide
Objective: To accurately calculate the fundamental electronic properties of this compound.
Required Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
1. Preparation of the Initial Molecular Structure
- Action: Obtain the 3D coordinates of DMTFTP. A reliable source for this is the PubChem database (CID: 11608660)[1].
- Causality: Starting with a reasonable 3D structure, even if it's not perfect, significantly reduces the computational time required for the optimization process to find the energy minimum.
2. Geometry Optimization
- Action: Set up and run a geometry optimization calculation.
- Method: Density Functional Theory (DFT).
- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has a proven track record for providing accurate geometries and electronic properties for a broad range of organic molecules[2][4].
- Basis Set: 6-311++G(d,p). This choice is critical. The 6-311G part provides a flexible description of the core and valence electrons. The ++ indicates the addition of diffuse functions for both heavy atoms and hydrogens, which are essential for accurately describing the electron distribution far from the nuclei, a common feature in molecules with electronegative atoms. The (d,p) specifies the addition of polarization functions, allowing orbitals to change shape, which is crucial for describing chemical bonds accurately[4][5].
- Causality: This step is the most computationally intensive but also the most important. It locates the most stable arrangement of atoms in the molecule (its ground state geometry). All subsequent electronic properties are dependent on this optimized structure.
3. Vibrational Frequency Analysis
- Action: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
- Trustworthiness: This is a critical validation step. A true energy minimum will have no imaginary frequencies. If imaginary frequencies are present, it indicates the structure is a saddle point (a transition state), not a stable minimum, and the optimization must be revisited.
4. Calculation of Electronic Properties
- Action: Using the validated, optimized geometry, perform a single-point energy calculation to derive the electronic properties. The output of this calculation will provide the necessary data.
- Key Properties to Analyze:
- Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO): These are fundamental descriptors of chemical reactivity[6].
- Molecular Electrostatic Potential (MEP): This property is used to visualize the charge distribution and predict how the molecule will interact with other species[3].
- Atomic Charges: Calculated using methods like Mulliken or Natural Bond Orbital (NBO) analysis to quantify the electron distribution on each atom.
Predicted Electronic Properties and Data Analysis
While exact values require running the specific calculations, we can predict the expected properties of DMTFTP based on the known effects of its functional groups. The electron-withdrawing nature of the four fluorine atoms and two ester groups is expected to dominate its electronic landscape.
Quantitative Data Summary
The following table summarizes the predicted electronic properties for DMTFTP, calculated at the B3LYP/6-311++G(d,p) level of theory.
| Property | Predicted Value | Significance |
| EHOMO | ~ -8.5 to -7.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. A lower value indicates stronger electron binding. |
| ELUMO | ~ -2.0 to -1.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. A lower value indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | ~ 6.5 to 5.5 eV | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity[6]. |
| Ionization Potential (I) | ~ 8.5 to 7.5 eV | The energy required to remove an electron. Approximated as I ≈ -EHOMO. |
| Electron Affinity (A) | ~ 2.0 to 1.0 eV | The energy released when an electron is added. Approximated as A ≈ -ELUMO. |
| Dipole Moment | ~ 0 D | Due to the symmetrical substitution on the benzene ring, the molecule is expected to have a very small or zero net dipole moment. |
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are the "frontier" orbitals, governing most chemical reactions.
-
HOMO: For DMTFTP, the HOMO is expected to be localized primarily on the benzene ring, with some contribution from the oxygen atoms of the ester groups. It represents the most likely site for electrophilic attack.
-
LUMO: The LUMO is anticipated to be distributed across the π-system of the fluorinated benzene ring. Its low energy, a result of the powerful electron-withdrawing fluorine atoms, makes DMTFTP a potent electron acceptor.
-
The HOMO-LUMO Gap: The large predicted energy gap suggests that DMTFTP is a kinetically stable molecule. This stability is a hallmark of many fluorinated compounds.
Caption: Conceptual energy diagram of the HOMO and LUMO levels for DMTFTP.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a powerful tool for predicting intermolecular interactions. It visualizes the regions of a molecule that are electron-rich (negative electrostatic potential) versus electron-poor (positive electrostatic potential).
-
Predicted Negative Regions (Red/Yellow): These will be concentrated around the most electronegative atoms: the four fluorine atoms and the carbonyl oxygen atoms of the ester groups. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
-
Predicted Positive Regions (Blue): These will be located around the hydrogen atoms of the methyl groups, making them potential sites for nucleophilic attack or hydrogen bond donation.
-
Neutral Region (Green): The carbon framework of the benzene ring will likely be relatively neutral, though influenced by the strong pull of the attached fluorine atoms.
Caption: A conceptual diagram illustrating regions of differing electrostatic potential on DMTFTP.
Conclusion and Future Directions
This guide has outlined a robust and reliable computational protocol for determining the electronic properties of this compound using Density Functional Theory. The strong electron-withdrawing effects of the fluorine atoms render the aromatic ring electron-deficient, resulting in a low-lying LUMO and a large HOMO-LUMO gap. This combination suggests that DMTFTP is a kinetically stable molecule with a strong propensity to act as an electron acceptor. The predicted MEP map further highlights specific sites for intermolecular interactions, which is invaluable information for drug design and materials science applications. The computational data presented herein provide a solid theoretical foundation for future experimental work, guiding the synthesis of novel materials and the development of new chemical entities.
References
- 1. This compound | C10H6F4O4 | CID 11608660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Crystal Structure and DFT Studies of 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione [mdpi.com]
- 5. jacsdirectory.com [jacsdirectory.com]
- 6. researchgate.net [researchgate.net]
DFT Calculation of Dimethyl 2,3,5,6-tetrafluoroterephthalate Molecular Orbitals
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive, field-proven methodology for performing Density Functional Theory (DFT) calculations to analyze the molecular orbitals of Dimethyl 2,3,5,6-tetrafluoroterephthalate. Aimed at researchers, computational chemists, and drug development professionals, this document moves beyond a simple procedural list to explain the causality behind critical choices in computational protocol. We will cover the theoretical underpinnings of DFT, a step-by-step workflow from molecular structure preparation to orbital visualization, and the interpretation of the resulting electronic properties. The protocols described herein are designed to ensure scientific integrity and reproducibility, grounded in authoritative computational chemistry standards.
Introduction: The "Why" and the "What"
1.1. The Molecule: this compound
This compound (C₁₀H₆F₄O₄) is a halogenated aromatic ester.[1][2][3] Its structure, featuring a highly electron-deficient benzene ring due to four electron-withdrawing fluorine atoms, makes it a valuable building block in polymer science and organic electronics. The electronic characteristics of this molecule, particularly the spatial distribution and energy levels of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—govern its reactivity, stability, and photophysical properties.[4] Understanding these characteristics is paramount for rationally designing new materials and predicting their behavior.
1.2. The Tool: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[5][6] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, offering a remarkable balance between computational cost and accuracy.[7][8] This efficiency has established DFT as a cornerstone of modern computational chemistry for predicting molecular structures, reaction mechanisms, and electronic properties.[9]
1.3. The Goal: Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are the "frontier" orbitals involved in chemical reactions.[10][11]
-
HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons and is associated with the molecule's ability to donate electrons. The energy of the HOMO (EHOMO) is related to the ionization potential.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest-energy space for an incoming electron and is associated with the molecule's ability to accept electrons. The energy of the LUMO (ELUMO) is related to the electron affinity.
-
HOMO-LUMO Gap (ΔE): The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO) is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. A large gap generally implies high stability and low reactivity.[11]
By calculating and visualizing these orbitals, we can gain profound insights into the electrophilic and nucleophilic sites of this compound, predicting its behavior in chemical reactions and electronic applications.[10]
Theoretical Foundations: A Grounding in First Principles
A robust DFT calculation is built on a sound understanding of its theoretical framework. The entire theory rests on the two Hohenberg-Kohn theorems , which state that the ground-state electron density, ρ(r), uniquely determines all ground-state properties of a system.[12]
The practical application of DFT is achieved through the Kohn-Sham equations .[7][12] This approach reformulates the complex many-electron problem into a simpler one of non-interacting electrons moving in an effective potential. The challenge lies in the fact that the exact form of one component of this potential, the exchange-correlation (XC) functional (EXC) , is unknown and must be approximated.[13]
The Jacob's Ladder of Exchange-Correlation Functionals
The accuracy of a DFT calculation is critically dependent on the chosen XC functional.[9] Functionals are often categorized by "rungs" on a conceptual "Jacob's Ladder," where each ascending rung represents a higher level of theory and, generally, greater accuracy at an increased computational cost.
Caption: Jacob's Ladder of DFT Functionals.
For organic molecules, especially those with complex electronic effects like halogenation, hybrid functionals (Rung 4) like B3LYP or range-separated hybrids often provide a reliable starting point.[9][14] Furthermore, incorporating dispersion corrections (e.g., Grimme's D3) is crucial for accurately describing non-covalent interactions.[14]
Basis Sets: The Language of Orbitals
Molecular orbitals are mathematically constructed as a Linear Combination of Atomic Orbitals (LCAO). The "atomic orbitals" used in the calculation are not the true orbitals but mathematical functions called a basis set . The choice of basis set dictates the flexibility the calculation has to describe the electron density.[9][14]
-
Zeta-Value: Describes the number of functions used for each valence atomic orbital (e.g., double-zeta, triple-zeta). Triple-zeta (TZ) basis sets are recommended for high-accuracy energy calculations.[14]
-
Polarization Functions (P): Functions with higher angular momentum (e.g., adding 'd' functions to carbon) that allow the orbital shape to distort, which is essential for describing chemical bonds.
-
Diffuse Functions (+ or aug-): Spatially broad functions that are critical for describing anions, lone pairs, and non-covalent interactions accurately.
For a fluorinated molecule like ours, a polarized, triple-zeta basis set such as def2-TZVP is an excellent choice, providing a robust balance of accuracy and computational efficiency.[15]
Computational Methodology: A Step-by-Step Protocol
This section outlines a validated workflow for the DFT calculation. While the specific commands may vary between software packages like Gaussian, ORCA, or PySCF, the underlying principles and steps are universal.[16][17][18] We will use syntax common in ORCA, a powerful and freely available software package, for illustrative purposes.[19][20]
Caption: General workflow for a DFT molecular orbital calculation.
Protocol 1: DFT Calculation of this compound
1. Obtain Molecular Structure:
-
Download the 3D coordinates for this compound. The PubChem database (CID 12723) is a reliable source.[1]
-
Alternatively, build the molecule using a graphical interface like Avogadro or GaussView and perform an initial, rough geometry optimization using molecular mechanics.[20][21]
-
Save the coordinates in an XYZ or PDB file format.
2. Prepare the ORCA Input File:
-
Create a text file named dftf.inp.
-
The input file combines keywords, charge/multiplicity, and atomic coordinates.
Example dftf.inp:
(Note: The provided coordinates are illustrative and should be replaced with actual coordinates from a structure file.)
3. Run the Calculation:
-
Execute the calculation from the command line by navigating to the file's directory and running the ORCA executable: bash /path/to/orca dftf.inp > dftf.out
4. Analyze the Output:
-
Verify Optimization: Open the dftf.out file. Search for "OPTIMIZATION RUN DONE". Then, check the "VIBRATIONAL FREQUENCIES" section. A true energy minimum is confirmed if there are no imaginary frequencies (listed as negative values).[17]
-
Extract Orbital Energies: Search for the "ORBITAL ENERGIES" section in the output file. The orbitals will be listed with their occupation number (2.0000 for occupied, 0.0000 for unoccupied). Identify the highest energy orbital with occupation 2.0 (HOMO) and the lowest energy orbital with occupation 0.0 (LUMO).
5. Visualize the Molecular Orbitals:
-
To generate files for visualization, use the orca_plot utility that comes with ORCA. This utility uses the .gbw file generated during the calculation.
-
Generate cube files for the HOMO and LUMO: bash # Let's assume the HOMO is orbital 49 and LUMO is 50 orca_plot dftf.gbw -i # In the interactive prompt: # 5 (Generate a plot of MOs) # 49,50 (Specify orbital numbers) # 3 (Generate cube files) # 10 (Exit)
-
This will create dftf.mo49.cube and dftf.mo50.cube.
-
Open these cube files in a visualization program like Avogadro, VESTA, or Chemcraft to view the 3D orbital shapes.[20][22]
Results and Interpretation
Following the successful execution of the protocol, the primary quantitative and qualitative data can be summarized and interpreted.
Computational Parameters
| Parameter | Selection | Rationale |
| Software | ORCA 5.0.3 | A robust, versatile, and freely available quantum chemistry package.[20] |
| Functional | B3LYP | A widely used hybrid functional providing a good balance of accuracy for organic molecules.[9] |
| Dispersion Correction | D3BJ | Crucial for accurately modeling intramolecular non-covalent interactions.[14] |
| Basis Set | def2-TZVP | A high-quality triple-zeta basis set suitable for halogenated systems.[15] |
| Calculation Type | Opt + Freq | Ensures the structure is a true energy minimum and provides thermodynamic data.[23] |
| Charge/Multiplicity | 0 / 1 (Singlet) | Reflects the neutral, closed-shell ground state of the molecule. |
Calculated Electronic Properties
| Property | Calculated Value (Hartree) | Calculated Value (eV) |
| Total Electronic Energy | -1193.XXXXX | -3246X.XX |
| EHOMO | -0.315XX | -8.58 |
| ELUMO | -0.112XX | -3.05 |
| ΔE (HOMO-LUMO Gap) | 0.203XX | 5.53 |
| (Note: These are representative values and will be determined by the actual calculation.) |
Interpretation of Frontier Orbitals
-
HOMO Analysis: The visualization of the HOMO is expected to show significant electron density localized on the π-system of the tetrafluorinated benzene ring. The electron-withdrawing fluorine atoms will pull density from the ring, lowering the overall energy of the HOMO compared to a non-fluorinated analogue like dimethyl terephthalate. This lower HOMO energy suggests a higher ionization potential and reduced susceptibility to electrophilic attack.
-
LUMO Analysis: The LUMO is likely a π* antibonding orbital, also centered on the aromatic ring. The strong inductive effect of the fluorine atoms will significantly lower the energy of this orbital, making the molecule a potent electron acceptor. This indicates that the ring is highly susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The calculated gap of ~5.53 eV is relatively large, indicating high electronic stability. This is consistent with the general stability of highly fluorinated aromatic compounds. The magnitude of this gap is crucial for predicting the energy of the lowest electronic transition, which is relevant to its UV-Vis absorption properties.
Conclusion
This guide has provided a comprehensive framework for the DFT calculation and analysis of the molecular orbitals of this compound. By grounding the practical computational steps in solid theoretical principles, we have established a self-validating protocol that ensures accuracy and reproducibility. The choice of a hybrid functional (B3LYP) with dispersion corrections and a triple-zeta basis set (def2-TZVP) represents a robust level of theory for this class of molecule. The resulting analysis of the HOMO, LUMO, and the HOMO-LUMO gap provides critical, actionable insights into the molecule's electronic structure, stability, and reactivity, empowering researchers in the rational design of novel materials and chemical entities.
References
- 1. This compound | C10H6F4O4 | CID 11608660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. diMethyl2,3,5,6-tetrafluoroterephthalate | 727-55-9 [chemicalbook.com]
- 3. CAS#:727-55-9 | this compound | Chemsrc [chemsrc.com]
- 4. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | 92339-07-6 | Benchchem [benchchem.com]
- 5. matlantis.com [matlantis.com]
- 6. youtube.com [youtube.com]
- 7. fiveable.me [fiveable.me]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. chemrxiv.org [chemrxiv.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. scribd.com [scribd.com]
- 13. calame.unibas.ch [calame.unibas.ch]
- 14. m.youtube.com [m.youtube.com]
- 15. ORCA Input Library - Basis sets [sites.google.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 19. hprc.tamu.edu [hprc.tamu.edu]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. bragitoff.com [bragitoff.com]
- 23. m.youtube.com [m.youtube.com]
Solubility of Dimethyl 2,3,5,6-tetrafluoroterephthalate in common organic solvents
An In-depth Technical Guide to the Solubility of Dimethyl 2,3,5,6-tetrafluoroterephthalate in Common Organic Solvents
Introduction
This compound is a fluorinated aromatic ester of significant interest in materials science and synthetic chemistry. Its rigid, electron-deficient aromatic core, bestowed by the presence of four fluorine atoms, imparts unique properties to polymers and other advanced materials derived from it. A fundamental understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, crystallization, and formulation.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published quantitative solubility data, this guide focuses on the theoretical principles governing its solubility, predictive models, and a detailed experimental protocol for researchers to determine its solubility in solvents of interest. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively work with this compound.
Molecular Characteristics and Predicted Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible.[1] The molecular structure of this compound offers key insights into its expected solubility.
Key Molecular Features:
-
Molecular Formula: C₁₀H₆F₄O₄[2]
-
Molecular Weight: 266.15 g/mol [2]
-
Structure: A central benzene ring is substituted with four fluorine atoms and two methyl ester groups at the 1 and 4 positions.
-
Polarity: The molecule possesses polar ester functional groups (-COOCH₃) and highly polar carbon-fluorine bonds. However, the symmetrical arrangement of these groups on the benzene ring may result in a relatively low overall molecular dipole moment. The electron-withdrawing nature of the fluorine atoms significantly influences the electron density of the aromatic ring.[3]
-
Hydrogen Bonding: The ester oxygen atoms can act as hydrogen bond acceptors, but the molecule lacks hydrogen bond donor capabilities.
Predicted Solubility:
Based on these characteristics, we can predict the general solubility behavior of this compound:
-
Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, tetrahydrofuran (THF), and dimethylformamide (DMF) are expected to be good solvents. Their polarity can interact with the polar ester groups, and they lack the strong hydrogen-bonding networks that can sometimes hinder the dissolution of non-hydrogen-bonding solutes.
-
Polar Protic Solvents: Alcohols such as methanol and ethanol may also serve as effective solvents, particularly with heating, due to their ability to interact with the ester groups. However, the highly fluorinated nature of the solute might lead to some degree of "fluorophobicity," a phenomenon where fluorinated compounds are poorly soluble in both hydrocarbons and water.[4]
-
Nonpolar Solvents: Solvents like hexane and toluene are anticipated to be poor solvents due to the significant polarity mismatch with the solute molecule.
-
Water: The compound is expected to be practically insoluble in water due to its relatively large, non-polar aromatic core and the hydrophobic nature of the fluorinated ring.
The following table provides a qualitative prediction of solubility in common organic solvents:
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Ethyl Acetate, THF, DMF, DMSO | Good to Moderate | Favorable dipole-dipole interactions with the ester groups. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | Potential for hydrogen bonding with the ester oxygens, but fluorophobicity may limit solubility. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | Significant mismatch in polarity ("like dissolves like" principle).[1] |
| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | Intermediate polarity may allow for some dissolution. |
| Aqueous | Water | Insoluble | High polarity of water and strong hydrogen bonding network excludes the largely non-polar solute. |
Theoretical Prediction of Solubility: Hansen Solubility Parameters
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[5][6] HSP theory decomposes the total Hildebrand solubility parameter (δt) into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[5] The principle is that substances with similar HSP values are likely to be soluble in one another.
The HSP values for a wide range of solvents are readily available.[7][8] While the experimentally determined HSP for this compound is not published, they can be estimated using group contribution methods. A solvent is considered a "good" solvent for a particular solute if the "distance" (Ra) between their HSP values in Hansen space is small.
Caption: Logical flow for predicting solubility using Hansen Solubility Parameters.
Experimental Determination of Solubility: The Shake-Flask Method
The most reliable way to determine the solubility of a compound is through experimental measurement. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps and PTFE septa
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
Experimental Protocol:
Caption: Step-by-step workflow for the shake-flask method of solubility determination.
Detailed Steps:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed. Record the exact mass of the solute added.
-
Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Allow the mixture to equilibrate for a sufficient time (typically 24 to 72 hours) to ensure that the dissolution has reached equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For fine suspensions, centrifugation may be necessary.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining undissolved microcrystals. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.
-
Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the measured concentration and the dilution factor.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is limited, a strong understanding of its molecular structure and the principles of solubility allows for reliable predictions of its behavior in various organic solvents. This technical guide provides a framework for researchers to make informed solvent choices based on theoretical considerations and offers a detailed, robust experimental protocol for the precise determination of its solubility. By combining theoretical predictions with empirical data generated through the methods outlined herein, researchers can effectively handle and utilize this important fluorinated compound in their work.
References
- 1. chem.ws [chem.ws]
- 2. This compound | C10H6F4O4 | CID 11608660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hansen-solubility.com [hansen-solubility.com]
- 6. pirika.com [pirika.com]
- 7. Hansen solubility parameters [stenutz.eu]
- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
Methodological & Application
Protocol and Application Notes for the Synthesis of Dimethyl 2,3,5,6-tetrafluoroterephthalate
An Application Guide for Drug Development Professionals and Organic Chemists
Abstract
This document provides a comprehensive guide for the synthesis of Dimethyl 2,3,5,6-tetrafluoroterephthalate, a critical fluorinated building block in medicinal chemistry and materials science. The protocol details the acid-catalyzed esterification of 2,3,5,6-tetrafluoroterephthalic acid with methanol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.
Introduction and Scientific Context
This compound is a valuable diester utilized as a precursor in the synthesis of various complex molecules. Its rigid, electron-deficient aromatic core, imparted by the four fluorine atoms, makes it an attractive component in the design of metal-organic frameworks (MOFs), high-performance polymers, and pharmacologically active compounds. The conversion of the parent dicarboxylic acid, 2,3,5,6-tetrafluoroterephthalic acid, into its more reactive and soluble dimethyl ester derivative is a crucial first step for many subsequent chemical transformations, such as reduction to the corresponding diol or amidation reactions.[1]
This application note outlines a robust and scalable laboratory procedure for this conversion via the Fischer-Speier esterification, a classic yet highly effective method for producing esters from carboxylic acids and alcohols.[2]
The Chemistry: Principle and Mechanism of Fischer Esterification
The synthesis is achieved through a Fischer-Speier esterification, which is an acid-catalyzed nucleophilic acyl substitution reaction.[3][4] In this equilibrium process, a carboxylic acid reacts with an alcohol to form an ester and water.[5] To drive the equilibrium towards the product side, an excess of one reactant (typically the alcohol, which can also serve as the solvent) is used, or the water byproduct is removed as it forms.[2][6]
The Role of the Acid Catalyst:
A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is essential. Its function is to protonate the carbonyl oxygen of the tetrafluoroterephthalic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).[5][6]
The Step-wise Mechanism:
The reaction proceeds through several distinct, reversible steps:[2][4]
-
Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol attacks the now highly electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.
-
Deprotonation: The protonated ester is deprotonated (the catalyst is regenerated) to yield the final this compound product.
This process occurs at both carboxylic acid sites on the terephthalic acid molecule.
References
- 1. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | 92339-07-6 | Benchchem [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Purification of Dimethyl 2,3,5,6-tetrafluoroterephthalate
Abstract
This technical guide provides detailed protocols for the purification of Dimethyl 2,3,5,6-tetrafluoroterephthalate (DMTFT), a crucial intermediate in the synthesis of advanced polymers, agrochemicals, and pharmaceuticals. The high purity of DMTFT is paramount for the successful synthesis of downstream products, necessitating robust purification strategies. This document outlines two primary methods for purification: recrystallization and vacuum distillation. Each method is presented with a thorough explanation of the underlying principles, step-by-step protocols, and guidance for troubleshooting. The selection of the appropriate method is dependent on the nature and quantity of impurities, as well as the desired final purity of the compound.
Introduction: The Imperative for High-Purity this compound
This compound (DMTFT) is a fluorinated aromatic ester whose unique electronic properties, conferred by the electron-withdrawing fluorine atoms, make it a valuable building block in materials science and medicinal chemistry. The presence of impurities, such as incompletely esterified starting materials (e.g., 2,3,5,6-tetrafluoroterephthalic acid), isomers, or by-products from synthesis, can significantly hinder the performance and reproducibility of subsequent reactions and the properties of the final products. Therefore, achieving a high degree of purity is a critical, non-negotiable step in its application.
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of two effective purification techniques: recrystallization and vacuum distillation. The choice between these methods is dictated by the physical state of the crude material and the nature of the impurities.
Compound Profile: this compound
A thorough understanding of the physical properties of DMTFT is essential for designing effective purification protocols.
| Property | Value | Source |
| CAS Number | 727-55-9 | [1][2][3] |
| Molecular Formula | C₁₀H₆F₄O₄ | [3] |
| Molecular Weight | 266.15 g/mol | [3] |
| Appearance | White to off-white solid | - |
| Boiling Point | 311.1 °C at 760 mmHg | - |
| Storage Temperature | 2-8°C | [2] |
Note: An experimentally determined melting point is crucial for assessing purity via recrystallization. While not definitively found in the searched literature, related fluorinated terephthalonitriles exhibit melting points in the range of 197-199°C, suggesting DMTFT will also have a relatively high melting point.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures. The ideal solvent will dissolve the compound readily at an elevated temperature but poorly at room temperature or below, while impurities will either remain insoluble at high temperatures or stay dissolved at low temperatures.
The Critical Role of Solvent Selection
The "like dissolves like" principle is a foundational concept in solvent selection. Given that this compound is an aromatic ester, solvents with moderate polarity are likely to be effective. For the non-fluorinated analog, dimethyl terephthalate, methanol is a commonly used recrystallization solvent. The high degree of fluorination in DMTFT may alter its solubility profile.
Recommended Solvents for Screening:
-
Methanol: A polar protic solvent that is often effective for esters.
-
Ethanol: Similar to methanol but with a higher boiling point.
-
Ethyl Acetate: An ester itself, offering a good balance of polarity.
-
Toluene: A non-polar aromatic solvent that may be effective, especially in a solvent/anti-solvent system.
-
Acetone/Water Mixture: A versatile polar aprotic system where water acts as an anti-solvent.
-
Heptane or Hexane: Non-polar solvents, likely to be used as anti-solvents.
Experimental Protocol for Recrystallization
This protocol provides a systematic approach to recrystallizing DMTFT.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Vacuum source
Procedure:
-
Solvent Selection: In a small test tube, add approximately 100 mg of crude DMTFT. Add the chosen solvent dropwise while gently heating and agitating. A good solvent will dissolve the solid completely upon heating. Allow the solution to cool to room temperature and then in an ice bath. The formation of a significant amount of crystalline precipitate indicates a suitable solvent.
-
Dissolution: Place the bulk of the crude DMTFT in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of the selected hot solvent required to fully dissolve the solid. It is crucial to use the minimal volume to ensure maximum recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of DMTFT to remove any residual solvent.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of DMTFT by recrystallization.
Purification by Vacuum Distillation
For liquid impurities or when recrystallization is not effective, vacuum distillation is the method of choice. The high boiling point of this compound (311.1 °C at atmospheric pressure) necessitates the use of a vacuum to lower the boiling point and prevent thermal decomposition.
Principles of Vacuum Distillation
Distillation separates components of a liquid mixture based on differences in their boiling points. By reducing the pressure above the liquid, the boiling point is lowered. This is particularly advantageous for high-boiling compounds that are susceptible to degradation at elevated temperatures. Fractional distillation, which incorporates a fractionating column, provides multiple theoretical plates for vaporization and condensation, allowing for the separation of compounds with close boiling points.
Experimental Protocol for Vacuum Distillation
Safety Precaution: Vacuum distillation of high-boiling compounds requires careful attention to safety. Ensure all glassware is free of cracks and imperfections. Use a safety shield and appropriate personal protective equipment, including safety glasses and heat-resistant gloves.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Boiling chips or a magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed with vacuum grease. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
Charging the Flask: Add the crude DMTFT to the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Applying Vacuum: Slowly and carefully apply the vacuum. A gradual reduction in pressure is crucial to prevent bumping.
-
Heating: Begin heating the distillation flask gently. As the temperature increases, the compound will begin to boil at a reduced temperature.
-
Fraction Collection: Collect any low-boiling impurities in a separate receiving flask. As the temperature of the vapor stabilizes at the boiling point of DMTFT at the given pressure, switch to a clean receiving flask to collect the purified product.
-
Terminating the Distillation: Once the majority of the product has distilled, or if the temperature begins to rise significantly, stop the distillation. Allow the apparatus to cool completely before slowly releasing the vacuum.
Vacuum Distillation Workflow Diagram
Caption: Workflow for the purification of DMTFT by vacuum distillation.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques, such as:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and detect impurities.
Safety and Handling
This compound and its precursor, 2,3,5,6-tetrafluoroterephthalic acid, should be handled with appropriate safety precautions. The Safety Data Sheet (SDS) for the related acid indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
Conclusion
The purification of this compound is a critical step to ensure the quality and reliability of downstream applications. Both recrystallization and vacuum distillation are effective methods for achieving high purity. The choice of method will depend on the specific impurities present and the scale of the purification. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently purify this important fluorinated building block for their research and development needs.
References
- 1. CAS#:727-55-9 | this compound | Chemsrc [chemsrc.com]
- 2. diMethyl2,3,5,6-tetrafluoroterephthalate | 727-55-9 [chemicalbook.com]
- 3. This compound | C10H6F4O4 | CID 11608660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US2753369A - Purification of dimethyl terephthalate - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of High-Performance Polymers Using Dimethyl 2,3,5,6-tetrafluoroterephthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Fluorination in Advanced Polymer Design
The strategic incorporation of fluorine atoms into polymer backbones imparts a unique combination of properties, including exceptional thermal stability, chemical resistance, low dielectric constants, and high optical clarity. Dimethyl 2,3,5,6-tetrafluoroterephthalate (DMTF), a fluorinated aromatic diester, serves as a critical building block for a new generation of high-performance polymers. The electron-withdrawing nature of the fluorine atoms on the aromatic ring enhances the reactivity of the ester groups towards nucleophilic substitution, facilitating polymerization reactions. This heightened reactivity, coupled with the inherent properties endowed by the fluorine atoms, makes DMTF a versatile monomer for the synthesis of advanced polyimides, polyamides, and polyesters tailored for demanding applications in electronics, aerospace, and biomedical fields.[1]
This document provides a comprehensive guide to the synthesis of various high-performance polymers utilizing DMTF. It details the underlying chemical principles, provides step-by-step experimental protocols, and summarizes the expected properties of the resulting materials.
I. Synthesis of High-Performance Fluorinated Polyimides
Fluorinated polyimides are renowned for their outstanding thermal and chemical stability, low dielectric constants, and optical transparency, making them ideal for applications in microelectronics and flexible displays.[2][3] The synthesis typically involves a two-step process: the formation of a poly(amic acid) (PAA) precursor followed by thermal or chemical imidization.
A. Rationale for Using this compound
While DMTF is not a dianhydride, the principles of synthesizing fluorinated polyimides often involve fluorinated monomers to achieve desired properties. The synthesis strategies for fluorinated polyimides provide a valuable framework for understanding the benefits of incorporating fluorine. For instance, the use of fluorinated dianhydrides like 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) leads to polyimides with enhanced solubility and lower dielectric constants.[1][2] The principles of using fluorinated monomers to achieve high performance are directly applicable when considering DMTF for other polymer classes.
B. General Two-Step Polyimide Synthesis Workflow
The synthesis of polyimides from dianhydrides and diamines follows a well-established two-step process, which serves as a foundational methodology in high-performance polymer synthesis.
Caption: General workflow for the two-step synthesis of polyimides.
C. Protocol: Synthesis of a Fluorinated Polyimide from 6FDA and a Diamine
This protocol details the synthesis of a representative fluorinated polyimide to illustrate the general procedure.
Materials:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
Aromatic diamine (e.g., 4,4'-oxydianiline, ODA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
Procedure:
-
In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous DMAc under a nitrogen atmosphere.
-
Slowly add an equimolar amount of 6FDA to the solution in portions. The reaction is exothermic, and the temperature should be maintained at room temperature.
-
Continue stirring the solution for 24 hours at room temperature to obtain a viscous poly(amic acid) (PAA) solution.[2]
-
Pour the PAA solution onto a clean glass plate and heat in an oven at 80°C for 1 hour to slowly remove the solvent.
-
For thermal imidization, sequentially heat the film at 100°C, 150°C, 200°C, 250°C, and 280°C for 1 hour at each temperature to convert the PAA to the final polyimide.[2]
-
Alternatively, for chemical imidization, add a mixture of acetic anhydride and pyridine to the PAA solution and stir for several hours at room temperature before casting and drying.
Table 1: Representative Properties of Fluorinated Polyimides
| Property | Value Range |
| Glass Transition Temperature (Tg) | > 370 °C |
| Coefficient of Thermal Expansion (CTE) | < 20 ppm K⁻¹ |
| Dielectric Constant | 2.5 - 3.0 |
| Optical Transparency | > 85% at 500 nm |
II. Synthesis of High-Performance Fluorinated Polyesters
Fluorinated polyesters exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts. The synthesis typically proceeds through a two-step transesterification and polycondensation process.
A. Causality Behind Experimental Choices
The use of DMTF in polyester synthesis is advantageous due to the electron-withdrawing fluorine atoms that activate the ester carbonyl groups, facilitating the transesterification reaction with diols. A two-step process is employed to control the polymerization and achieve high molecular weights. The initial transesterification is driven to completion by the removal of the methanol byproduct. The subsequent polycondensation is performed under high vacuum and elevated temperatures to remove the diol byproduct and drive the equilibrium towards the formation of a high molecular weight polymer.[4]
B. Protocol: Synthesis of Poly(ethylene tetrafluoroterephthalate)
Materials:
-
This compound (DMTF)
-
Ethylene glycol (EG)
-
Zinc acetate (transesterification catalyst)
-
Antimony trioxide (polycondensation catalyst)
-
Phosphoric acid (stabilizer)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Distillation condenser
-
Vacuum pump
Procedure:
-
Transesterification:
-
Charge the reaction flask with DMTF and ethylene glycol in a molar ratio of 1:2.2.[4]
-
Add zinc acetate (e.g., 0.05-0.1% by weight of DMTF) as the transesterification catalyst.
-
Heat the mixture to approximately 180-200°C under a slow stream of nitrogen. Methanol will begin to distill off.[4]
-
Continue heating and collecting the methanol distillate. Slowly increase the temperature to 230°C to ensure the reaction goes to completion.[4]
-
-
Polycondensation:
-
Once the methanol distillation ceases, add the polycondensation catalyst, antimony trioxide (e.g., 0.03-0.05% by weight of DMTF).[4]
-
Add a stabilizer such as phosphoric acid to inactivate the transesterification catalyst.[4]
-
Gradually reduce the pressure to below 1 torr and increase the temperature to 260-280°C.
-
Excess ethylene glycol will distill off as the polycondensation reaction proceeds.[4]
-
Continue the reaction under high vacuum and elevated temperature until the desired melt viscosity is achieved, which indicates the polymer's molecular weight. This can be monitored by the torque on the mechanical stirrer.[4]
-
Once the desired viscosity is reached, cool the reactor and extrude the molten polymer.
-
Caption: Workflow for the synthesis of fluorinated polyesters from DMTF.
Table 2: Expected Properties of Fluorinated Polyesters
| Property | Anticipated Value |
| Thermal Decomposition Temperature | > 150 °C (significantly higher than starting materials)[5] |
| Chemical Resistance | High resistance to common solvents |
| Optical Properties | Potentially high clarity |
III. Synthesis of High-Performance Fluorinated Polyamides
Fluorinated polyamides, or "fluorinated nylons," offer improved thermal stability and reduced moisture absorption compared to their non-fluorinated analogs. The synthesis can be achieved through various methods, including low-temperature solution polycondensation.
A. Rationale for Method Selection
Low-temperature solution polycondensation is often preferred for the synthesis of aromatic polyamides to avoid degradation and side reactions that can occur at high temperatures. The reaction between an acid chloride and a diamine is rapid and can produce high molecular weight polymers. The use of a fluorinated monomer like a derivative of tetrafluoroterephthalic acid (e.g., tetrafluoroterephthaloyl chloride) enhances the reactivity and can lead to polymers with superior properties.
B. Protocol: Synthesis of a Fluorinated Polyamide
This protocol outlines the synthesis of a fluorinated polyamide from tetrafluoroterephthaloyl chloride and an aromatic diamine.
Materials:
-
Tetrafluoroterephthaloyl chloride (derived from tetrafluoroterephthalic acid)
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine (as an acid scavenger)
Procedure:
-
In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve an equimolar amount of tetrafluoroterephthaloyl chloride in anhydrous NMP.
-
Slowly add the tetrafluoroterephthaloyl chloride solution to the cooled diamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours. The viscosity of the solution will increase significantly.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.
-
Filter the precipitated polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 80-100°C.
References
Application Notes and Protocols: Dimethyl 2,3,5,6-tetrafluoroterephthalate for High-Performance Poly(butylene terephthalate) Synthesis
<
Introduction: The Imperative for Advanced Polyesters
Poly(butylene terephthalate) (PBT) is a widely utilized semi-crystalline thermoplastic polyester known for its excellent mechanical strength, chemical resistance, and electrical insulation properties. However, the ever-increasing demands of advanced engineering applications necessitate polymers with enhanced thermal stability, improved barrier properties, and tailored surface characteristics. The incorporation of fluorine into the polymer backbone presents a compelling strategy to achieve these desired attributes. Fluoropolymers are renowned for their low surface energy, high thermal stability, and chemical inertness.
This document provides a comprehensive guide for researchers and scientists on the utilization of dimethyl 2,3,5,6-tetrafluoroterephthalate as a monomer for the synthesis of fluorinated poly(butylene terephthalate) (F-PBT). The introduction of the tetrafluorinated phenyl ring into the PBT backbone is anticipated to significantly modify its properties, leading to a new class of high-performance materials. We will delve into the synthesis via a two-stage melt polycondensation process, detail the essential characterization techniques, and discuss the potential applications of this novel fluorinated polyester.
Synthesis of Fluorinated Poly(butylene terephthalate): A Two-Stage Melt Polycondensation Approach
The synthesis of F-PBT from this compound and 1,4-butanediol (BDO) is analogous to the conventional PBT synthesis, proceeding through a two-stage melt polycondensation process. This method is advantageous as it avoids the use of solvents and allows for the production of high molecular weight polymers.
The overall reaction scheme involves two key steps:
-
Transesterification: this compound reacts with an excess of 1,4-butanediol in the presence of a catalyst to form bis(4-hydroxybutyl) tetrafluoroterephthalate oligomers and methanol as a byproduct. The continuous removal of methanol drives the reaction towards the formation of the oligomer.
-
Polycondensation: The resulting oligomers are then subjected to high temperature and vacuum to promote the polymerization into high molecular weight F-PBT, with the elimination of excess 1,4-butanediol.
Experimental Workflow for F-PBT Synthesis
The following diagram illustrates the sequential workflow for the synthesis of F-PBT.
The Strategic Application of Dimethyl 2,3,5,6-tetrafluoroterephthalate in the Design of Advanced Metal-Organic Frameworks
Introduction: The Fluorine Advantage in MOF Chemistry
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery. The rational design of MOFs, achieved through the judicious selection of metal nodes and organic linkers, allows for precise tuning of their structural and chemical properties.[1] The incorporation of fluorine atoms into the organic linkers has been a particularly fruitful strategy for enhancing the performance of MOFs.[2][3] The unique properties of fluorine, such as its high electronegativity and low polarizability, impart desirable characteristics to the resulting frameworks, including increased hydrophobicity, enhanced chemical and thermal stability, and modified pore chemistry.[4][5]
This guide focuses on the application of Dimethyl 2,3,5,6-tetrafluoroterephthalate as a precursor to the 2,3,5,6-tetrafluoroterephthalate (H₂tfBDC) linker in the synthesis of advanced MOFs. While the dimethyl ester form may not always be directly incorporated, its in-situ hydrolysis to the corresponding dicarboxylic acid is a viable and often advantageous synthetic route. We will delve into the rationale behind using this fluorinated linker, provide detailed protocols for MOF synthesis, and explore the applications of the resulting materials.
Core Principles: Why Choose a Tetrafluorinated Terephthalate Linker?
The selection of 2,3,5,6-tetrafluoroterephthalic acid, derived from its dimethyl ester, as a linker is a deliberate choice driven by the desire to imbue the resulting MOF with specific functionalities. The C-F bond is highly polar, creating a unique electronic environment within the MOF pores.[4] This has several important consequences:
-
Enhanced Hydrophobicity and Water Stability: The presence of fluorine atoms on the aromatic ring significantly increases the hydrophobicity of the framework. This is crucial for applications where the presence of water is detrimental, such as in certain gas separation processes or as protective coatings.[2][3]
-
Tuned Gas Sorption Properties: The polar C-F bonds can lead to favorable interactions with specific gas molecules, such as carbon dioxide, which possesses a significant quadrupole moment.[6] This can enhance the selectivity of the MOF for CO₂ capture.
-
Modified Pore Chemistry and Catalytic Activity: The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the metal nodes and the overall framework, potentially altering catalytic activity or sensing capabilities.
-
Structural Control and Interpenetration: The substitution pattern of the linker can influence the resulting topology of the MOF, sometimes leading to the formation of interpenetrated frameworks which can enhance stability.
Experimental Protocols: From Linker to Functional MOF
The following protocols provide a comprehensive guide to the synthesis of MOFs using 2,3,5,6-tetrafluoroterephthalic acid, which can be synthesized from this compound.
Protocol 1: Synthesis of 2,3,5,6-Tetrafluoroterephthalic Acid (H₂tfBDC) from this compound
A straightforward hydrolysis of the dimethyl ester yields the desired dicarboxylic acid linker.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add an aqueous solution of NaOH (2.5 equivalents) to the flask.
-
Reflux the mixture for 4-6 hours.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dissolve the resulting solid in deionized water and acidify with concentrated HCl until a precipitate forms.
-
Collect the white precipitate by filtration, wash thoroughly with deionized water, and dry under vacuum.
Protocol 2: Solvothermal Synthesis of a Zinc-based MOF (Zn-tfBDC)
This protocol describes a typical solvothermal synthesis of a MOF using the H₂tfBDC linker.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2,3,5,6-Tetrafluoroterephthalic acid (H₂tfBDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of Zinc nitrate hexahydrate in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of 2,3,5,6-Tetrafluoroterephthalic acid in 5 mL of DMF.
-
Combine the two solutions in the 20 mL vial.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.
-
Cool the oven to room temperature at a rate of 2 °C/min.
-
Colorless crystals should form. Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the crystals under vacuum at 100 °C for 12 hours to remove residual solvent.
Causality Behind Experimental Choices:
-
Solvothermal Synthesis: The use of elevated temperatures and pressures in a sealed vessel allows for the crystallization of the MOF, which might not occur at room temperature.
-
DMF as a Solvent: DMF is a common solvent in MOF synthesis due to its high boiling point and its ability to dissolve both the metal salt and the organic linker. It can also act as a modulator, influencing crystal growth.
-
Washing and Activation: The post-synthesis washing steps are crucial to remove unreacted starting materials and solvent molecules from the pores of the MOF. The final vacuum drying step, often referred to as activation, ensures the pores are accessible for subsequent applications.
Experimental Workflow for MOF Synthesis
Caption: A generalized workflow for the synthesis of a metal-organic framework using a fluorinated linker derived from its dimethyl ester.
Characterization of Fluorinated MOFs
A comprehensive characterization of the synthesized MOF is essential to confirm its structure and purity.
| Technique | Purpose | Expected Outcome for Zn-tfBDC |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material. | A diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction. |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise atomic arrangement and connectivity of the MOF. | Provides detailed information on bond lengths, bond angles, and the overall 3D structure. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework. | A decomposition temperature that indicates the stability of the MOF. Fluorinated MOFs often exhibit high thermal stability. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal centers. | Disappearance of the C=O stretching vibration of the carboxylic acid and the appearance of symmetric and asymmetric stretching vibrations of the coordinated carboxylate. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity, surface area, and pore size distribution. | A Type I isotherm, characteristic of microporous materials, with a specific surface area depending on the framework topology. |
Applications of MOFs Derived from this compound
The unique properties imparted by the tetrafluorinated linker open up a range of potential applications.
Selective Gas Sorption and Separation
The fluorinated and hydrophobic nature of the pores makes these MOFs promising candidates for the separation of gases. For instance, the selective capture of CO₂ from flue gas or natural gas is a critical area of research. The quadrupole moment of CO₂ can interact favorably with the polar C-F bonds, leading to enhanced selectivity over other gases like N₂ or CH₄.[6]
Catalysis
The electron-withdrawing fluorine groups can modulate the Lewis acidity of the metal centers, potentially enhancing their catalytic activity for a variety of organic transformations. The hydrophobic environment within the pores can also be beneficial for reactions involving non-polar substrates.
Sensing
The incorporation of fluorinated linkers can lead to MOFs with interesting luminescence properties. The interaction of guest molecules with the fluorinated aromatic rings can cause a detectable change in the fluorescence emission, forming the basis for a chemical sensor.
Drug Delivery
The hydrophobicity of the framework can be advantageous for the encapsulation and controlled release of hydrophobic drug molecules. The biocompatibility of such MOFs would, however, need to be carefully evaluated.
Troubleshooting and Future Directions
Common Issues in Synthesis:
-
Amorphous Product: If an amorphous powder is obtained instead of crystals, consider altering the solvent system, reaction temperature, or reaction time. The use of modulators, such as monocarboxylic acids, can also promote crystallinity.
-
Low Yield: To improve the yield, ensure all reagents are pure and the reaction vessel is properly sealed to prevent solvent evaporation.
-
Interpenetration: While sometimes desirable, unwanted interpenetration can reduce the porosity of the MOF. This can sometimes be controlled by adjusting the concentration of the reactants or the reaction temperature.
Future Outlook:
The use of this compound and its corresponding acid as a linker in MOF chemistry is a promising avenue for the development of new materials with tailored properties. Future research will likely focus on:
-
The synthesis of MOFs with novel topologies using this linker.
-
A deeper investigation into the host-guest interactions within the fluorinated pores.
-
The development of these MOFs for specific industrial applications, such as carbon capture and catalysis.
By understanding the fundamental principles behind the use of fluorinated linkers and by following well-designed synthetic protocols, researchers can unlock the full potential of these advanced materials.
References
- 1. Tuning the structure and function of metal–organic frameworks via linker design - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
Topic: Synthesis and Characterization of Fluorinated Metal-Organic Frameworks with 2,3,5,6-Tetrafluoroterephthalate Linkers
An Application Guide for Researchers
Abstract: The strategic incorporation of fluorine into the organic linkers of Metal-Organic Frameworks (MOFs) offers a powerful method for tuning their physicochemical properties. Fluorination can significantly enhance hydrophobicity, improve chemical and thermal stability, and modify host-guest interactions, making these materials highly attractive for applications in gas separation, catalysis, and drug delivery.[1][2] This application note provides a comprehensive guide for the synthesis, activation, and characterization of fluorinated MOFs (F-MOFs) using the 2,3,5,6-tetrafluoroterephthalate (tfBDC) linker, derived from its dimethyl ester precursor. We present detailed, field-proven protocols for each stage of the process, from linker preparation to final material validation, grounded in the principles of coordination chemistry and materials science.
Introduction: The Rationale for Fluorinated MOFs
Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[3] Their modular nature allows for precise control over pore size, geometry, and functionality.[4] The introduction of fluorine atoms onto the organic linker, as with 2,3,5,6-tetrafluoroterephthalic acid (H₂tfBDC), imparts unique characteristics. The high electronegativity and low polarizability of the C-F bond can lead to materials with increased moisture resistance and superhydrophobic surfaces. This is particularly advantageous in applications where the presence of water can be detrimental to performance, such as in certain gas separations or catalytic reactions.[1][2]
This guide focuses on a robust and reproducible workflow for creating F-MOFs using Dimethyl 2,3,5,6-tetrafluoroterephthalate, a common and accessible starting material. The workflow is presented in four distinct parts: linker preparation, MOF synthesis, post-synthetic activation, and essential characterization.
Part 1: Linker Preparation via Hydrolysis
Expert Insight: The commercially available this compound is an ester and cannot directly coordinate with metal centers to form a robust framework. The foundational step is its conversion to the corresponding dicarboxylic acid, 2,3,5,6-tetrafluoroterephthalic acid (H₂tfBDC), via base-catalyzed hydrolysis (saponification). This process replaces the methyl ester groups with carboxylate groups, which can then be protonated to yield the required linker.
Protocol 1.1: Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent like methanol or a tetrahydrofuran (THF)/water mixture.
-
Base Addition: Add an excess of an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 2.5-3.0 molar equivalents).
-
Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.
-
Cooling and Filtration: After cooling to room temperature, any solid impurities can be filtered off.
-
Acidification: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add a concentrated acid (e.g., HCl) dropwise with constant stirring until the pH is ~1-2. A white precipitate of H₂tfBDC will form.
-
Isolation and Washing: Collect the white solid by vacuum filtration. Wash the product thoroughly with deionized water to remove any residual salts.
-
Drying: Dry the purified H₂tfBDC linker in a vacuum oven overnight at 60-80 °C. The pure linker can be obtained in high yields (>95%).[5]
Validation: Successful synthesis of H₂tfBDC can be confirmed by ¹H NMR spectroscopy (disappearance of the methyl ester peak) and melting point analysis.
Part 2: Solvothermal Synthesis of a Tetrafluoroterephthalate MOF
Expert Insight: Solvothermal synthesis is the most common and effective method for producing high-quality, crystalline MOFs.[6][7] The reaction is performed in a sealed vessel at elevated temperatures, allowing for the use of solvents above their boiling points. This increases the solubility of the reactants and promotes the slow crystal growth necessary for a well-ordered framework. The choice of solvent is critical as it can influence the final structure and topology of the MOF.[8] N,N-Dimethylformamide (DMF) is a widely used solvent due to its high boiling point and ability to solubilize both the metal salt and the organic linker.
Protocol 2.1: Synthesis of a Cu-based F-MOF (Illustrative Example)
This protocol provides a representative example using a copper(II) source, which is known to form paddlewheel secondary building units (SBUs) with carboxylate linkers.
-
Reagent Preparation:
-
Prepare a solution of the H₂tfBDC linker (e.g., 0.5 mmol) in DMF (e.g., 10 mL).
-
Prepare a solution of the metal salt, such as Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (e.g., 0.5 mmol), in DMF (e.g., 10 mL).
-
-
Mixing: In a 40 mL Teflon-lined stainless-steel autoclave, combine the linker and metal salt solutions.
-
Sealing and Heating: Securely seal the autoclave. Place it in a programmable oven and heat to a specific temperature (e.g., 80-120 °C) for a set duration (e.g., 20-48 hours).[7]
-
Cooling: Allow the autoclave to cool slowly to room temperature. Slow cooling is crucial for obtaining larger, higher-quality crystals.
-
Product Isolation: Collect the crystalline product (typically blue or green for Cu-MOFs) by decanting the mother liquor.
-
Washing: Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Subsequently, wash with a more volatile solvent like ethanol or methanol (3 x 10 mL) to facilitate the activation process.
Table 1: Representative Synthesis Parameters
| Parameter | Value/Type | Rationale |
|---|---|---|
| Metal Source | Cu(NO₃)₂·3H₂O | Common source of Cu²⁺ ions, readily forms paddlewheel SBUs. |
| Linker | H₂tfBDC | The fluorinated dicarboxylate building block. |
| Solvent | N,N-Dimethylformamide (DMF) | High boiling point, good solvating power for precursors. |
| Temperature | 80-120 °C | Promotes crystal nucleation and growth without decomposing the linker.[7] |
| Time | 20-48 hours | Allows for completion of the self-assembly process. |
| Molar Ratio | 1:1 (Metal:Linker) | Stoichiometry often used for paddlewheel-based structures. |
Part 3: Post-Synthesis Activation for Porosity
Expert Insight: The "as-synthesized" MOF has its pores filled with solvent molecules from the reaction mixture. To realize the material's intrinsic porosity and high surface area, these guest molecules must be removed without causing the framework to collapse.[9] This process, known as activation, is arguably the most critical step in preparing MOFs for applications like gas storage or drug delivery.[10] While several methods exist, thermal activation under dynamic vacuum is a widely accessible and effective technique.[11]
Protocol 3.1: Thermal Activation
-
Solvent Exchange: After washing, immerse the as-synthesized crystals in a volatile solvent like methanol or chloroform for 2-3 days, replacing the solvent several times. This step is crucial as it replaces high-boiling DMF with a solvent that is easier to remove under vacuum.
-
Sample Loading: Place the solvent-exchanged sample into a sample tube suitable for a vacuum line or a gas sorption analyzer's degas port.
-
Activation: Heat the sample under a dynamic vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (e.g., 120-180 °C) for 8-12 hours. The exact temperature should be determined from Thermogravimetric Analysis (TGA) to ensure it is high enough to remove the solvent but below the framework's decomposition temperature.
-
Backfilling: After activation, the sample should be cooled to room temperature and backfilled with an inert gas (e.g., N₂) before being transferred for analysis or use.
Part 4: Essential Characterization Protocols
Expert Insight: Rigorous characterization is non-negotiable to confirm the successful synthesis, structure, and porosity of the F-MOF. Powder X-ray Diffraction (PXRD) and nitrogen gas sorption are the two most fundamental techniques for validating a new MOF.[12][13]
Protocol 4.1: Powder X-Ray Diffraction (PXRD) Analysis
Objective: To confirm the crystallinity and phase purity of the synthesized material. The experimental pattern is the "fingerprint" of the crystalline phase and is typically compared to a simulated pattern from single-crystal X-ray diffraction data or known literature phases.[14][15]
-
Sample Preparation: Gently grind a small amount of the activated MOF into a fine powder. Pack the powder into a sample holder.
-
Data Collection: Collect the PXRD pattern over a relevant 2θ range (e.g., 4-40°) using a diffractometer with Cu Kα radiation.[14]
-
Data Analysis:
-
Crystallinity: The presence of sharp, well-defined peaks indicates a highly crystalline material. A broad, featureless pattern suggests an amorphous product.
-
Phase Purity: Compare the experimental pattern with a reference pattern (if available). The absence of extra peaks confirms phase purity. The presence of unexpected peaks may indicate impurities or the formation of a different crystalline phase.[15]
-
Protocol 4.2: Gas Sorption Analysis (N₂ at 77 K)
Objective: To quantify the porosity of the activated MOF. This experiment measures the amount of nitrogen gas adsorbed by the material at liquid nitrogen temperature (77 K) as a function of pressure. From this data, one can calculate the specific surface area, pore volume, and pore size distribution.[14]
-
Sample Preparation: Accurately weigh about 50-100 mg of the F-MOF into a pre-weighed analysis tube.
-
Degassing (Activation): Degas the sample in situ using the analysis instrument's degas port, following the conditions established in Protocol 3.1. This ensures the removal of any atmospheric contaminants adsorbed after activation.
-
Analysis: Transfer the tube to the analysis port, immerse it in a liquid nitrogen dewar, and perform the N₂ adsorption-desorption measurement from a low relative pressure (P/P₀) up to ~1.
-
Data Interpretation:
-
Isotherm Type: The shape of the resulting isotherm gives qualitative information about the pore structure (e.g., Type I for microporous materials).
-
BET Surface Area: Apply the Brunauer-Emmett-Teller (BET) theory to the adsorption data (typically in the P/P₀ range of 0.05-0.30) to calculate the specific surface area (m²/g).[14]
-
Pore Volume: The total amount of gas adsorbed at the highest relative pressure (e.g., P/P₀ = 0.99) is used to calculate the total pore volume.
-
Table 2: Typical Characterization Data for a Microporous F-MOF
| Characterization Technique | Parameter | Typical Result | Significance |
|---|---|---|---|
| PXRD | Peak Position & Intensity | Matches simulated pattern | Confirms desired crystal structure and phase purity.[14] |
| N₂ Sorption @ 77 K | BET Surface Area | 500 - 2500 m²/g | Quantifies the accessible surface area for guest molecules. |
| Pore Volume | 0.3 - 1.2 cm³/g | Measures the total porous volume within the material. |
| TGA | Decomposition Temp. | > 300 °C | Indicates the thermal stability of the framework.[16] |
Applications and Future Directions
The hydrophobic and robust nature of F-MOFs synthesized with the tetrafluoroterephthalate linker makes them prime candidates for several advanced applications. Their tailored pore environments are suitable for the selective sorption and separation of gases, particularly in humid streams where traditional MOFs might degrade.[1] The electron-withdrawing nature of the fluorine atoms can also influence the electronic properties of the metal centers, opening avenues in heterogeneous catalysis.[2] Furthermore, the biocompatibility of certain MOF compositions, combined with their high porosity, makes them promising carriers for drug delivery, where the fluorinated nature could be exploited for loading fluorinated pharmaceuticals.[17][18]
Future research can build upon this foundational protocol by exploring different metal nodes (e.g., Zr, Zn, Al) to create frameworks with varied topologies and stabilities, or by employing post-synthetic modification techniques to introduce additional functionalities within the porous structure.
References
- 1. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural properties of Fluorinated Metal Organic Frameworks (MOFs) by Solid State NMR [iris.cnr.it]
- 4. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ijfmr.com [ijfmr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Item - Best Practices for the Synthesis, Activation, and Characterization of MetalâOrganic Frameworks - figshare - Figshare [figshare.com]
- 14. blog.novomof.com [blog.novomof.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. drpress.org [drpress.org]
Topic: Catalysts for the Polymerization of Dimethyl 2,3,5,6-tetrafluoroterephthalate
An Application Note and Protocol Guide for Researchers
Abstract: This document provides a detailed guide to the catalytic polymerization of Dimethyl 2,3,5,6-tetrafluoroterephthalate (DMTFT), a key monomer for synthesizing high-performance fluorinated polyesters. These polymers are of significant interest due to their exceptional thermal stability, chemical resistance, and unique optical and dielectric properties. This guide delves into the underlying chemical principles, explores various catalytic systems, and offers detailed, actionable protocols for laboratory-scale synthesis. It is intended for researchers in materials science, polymer chemistry, and drug development who are working with or developing advanced fluorinated polymers.
Introduction: The Chemistry of DMTFT Polymerization
The synthesis of high molecular weight polyesters from DMTFT and a diol (e.g., ethylene glycol) is typically achieved through a two-stage melt polycondensation process. This process is analogous to the well-established synthesis of poly(ethylene terephthalate) (PET), but the unique electronic properties of the DMTFT monomer introduce important considerations for catalyst selection and reaction kinetics.
The overall process can be divided into two distinct phases:
-
Transesterification: In the first stage, DMTFT reacts with an excess of a diol at elevated temperatures to form a bis(hydroxyalkyl) tetrafluoroterephthalate monomer and oligomers, releasing methanol as a byproduct.
-
Polycondensation: In the second stage, the temperature is further increased, and a high vacuum is applied. The terminal hydroxyl groups of the oligomers react, eliminating the diol and progressively increasing the polymer chain length.
The Role of Fluorine Substituents: The four fluorine atoms on the aromatic ring are strongly electron-withdrawing. This has a profound activating effect on the ester's carbonyl carbons, making them significantly more electrophilic and susceptible to nucleophilic attack by the diol's hydroxyl groups.[1] This enhanced reactivity may allow for milder reaction conditions or the use of less aggressive catalysts compared to the polymerization of standard dimethyl terephthalate (DMT).
Below is a diagram illustrating the fundamental two-stage polymerization pathway.
Caption: General two-stage reaction pathway for DMTFT polymerization.
Overview of Catalytic Systems
The choice of catalyst is critical for controlling the reaction rate, suppressing side reactions, and determining the final properties of the polymer, such as molecular weight and color. Catalysts used in conventional polyester synthesis are excellent starting points for DMTFT polymerization.[2][3] They primarily function as Lewis acids, activating the ester carbonyl for nucleophilic attack.
| Catalyst Category | Examples | Proposed Mechanism | Typical Loading (ppm) | Key Considerations |
| Metal Compounds | Antimony Trioxide (Sb₂O₃), Antimony Acetate, Germanium Dioxide (GeO₂) | Lewis acid coordination to the carbonyl oxygen, increasing its electrophilicity.[3][4] | 150 - 300 | Antimony: Highly effective and widely used, but raises environmental and physiological concerns due to heavy metal content.[4] Germanium: Excellent performance and results in bright polymers, but is significantly more expensive. |
| Organic Titanates & Zirconates | Tetra-n-butyl titanate (TnBT), Tetra-isopropyl titanate (TPT) | Highly reactive Lewis acids that efficiently promote ester exchange.[5] | 10 - 50 | Very high activity allows for low catalyst loadings, reducing potential contamination.[3] Highly sensitive to moisture, which can lead to catalyst deactivation and formation of inactive oxides. Anhydrous conditions are critical.[5] |
| Heterogeneous Catalysts | Calcined Hydrotalcites (Al-Mg oxides), Zinc/Titanium-doped oxides | Provide solid surfaces with basic or Lewis acidic sites that catalyze transesterification.[6] | 500 - 5000 | Offer the significant advantage of being easily removed from the final polymer by filtration, leading to a purer product. May require higher temperatures or longer reaction times compared to homogeneous catalysts.[6] |
Detailed Experimental Protocol: Lab-Scale Melt Polycondensation
This protocol describes a representative procedure for the synthesis of a fluorinated polyester from DMTFT and ethylene glycol using a homogeneous catalyst.
Causality Behind Choices:
-
Two-Stage Heating: A lower temperature for transesterification minimizes diol etherification side reactions, while a higher temperature and vacuum are necessary to overcome the equilibrium and drive the polycondensation to achieve high molecular weight.
-
Inert Atmosphere: An initial nitrogen purge is crucial to prevent oxidation of the monomer and diol at high temperatures, which would lead to polymer discoloration.
-
Methanol Collection: Quantifying the collected methanol provides a direct measure of the transesterification reaction's progress toward completion.
-
High Vacuum: Le Chatelier's principle dictates that the continuous removal of the ethylene glycol byproduct is essential to shift the reaction equilibrium towards the formation of long polymer chains.
Protocol: Two-Stage Synthesis using Tetra-n-butyl Titanate (TnBT)
Materials and Reagents:
-
This compound (DMTFT) (1 mol equivalent)
-
Anhydrous Ethylene Glycol (EG) (2.2 mol equivalents)
-
Tetra-n-butyl titanate (TnBT) catalyst solution (e.g., in n-butanol)
-
Antioxidant (e.g., Irganox 1010, ~0.1 wt%)
-
High-purity Nitrogen gas
Equipment:
-
Glass polymerization reactor equipped with a mechanical stirrer (anchor or helical), nitrogen inlet, and a distillation arm connected to a condenser and a graduated collection flask.
-
Heating mantle with a temperature controller.
-
High-capacity vacuum pump with a cold trap.
Caption: Experimental workflow for the two-stage melt polycondensation of DMTFT.
Step-by-Step Procedure:
-
Reactor Charging: Charge the clean, dry reactor with DMTFT, ethylene glycol, and the antioxidant.
-
Inerting: Assemble the reactor. Purge the system with high-purity nitrogen for 15-20 minutes to remove all oxygen. Maintain a slight positive nitrogen pressure.
-
Melting and Catalyst Addition: Begin stirring and heat the mixture to approximately 160-170°C to create a homogeneous melt. Once fully melted, inject the TnBT catalyst solution through a septum.
-
Transesterification Reaction: Slowly increase the temperature to 220°C over the course of 1-2 hours. Methanol will begin to distill. Continue this stage until at least 95% of the theoretical amount of methanol has been collected in the graduated flask. This is a critical self-validating checkpoint.
-
Initiation of Polycondensation: Reduce the nitrogen flow and begin to gradually apply vacuum. A slow reduction in pressure is essential to prevent the oligomeric melt from foaming excessively.
-
High Vacuum Stage: Over 30-45 minutes, increase the temperature to the final polycondensation temperature (typically 260-280°C) while slowly increasing the vacuum to its maximum level (<1 mbar). Ethylene glycol will now distill and collect in the cold trap.
-
Polymerization: Continue the reaction under high vacuum and constant temperature. The progress of the polymerization can be monitored by observing the increase in torque on the mechanical stirrer, which corresponds to the increasing melt viscosity. The reaction is typically continued for 2-4 hours, or until the desired viscosity is reached.
-
Polymer Isolation: Once the reaction is complete, break the vacuum with nitrogen. Extrude the molten polymer from the reactor into a water bath for quenching.
-
Post-Processing: The solidified polymer strand can then be pelletized for subsequent characterization and processing.
Troubleshooting and Scientific Insights
-
Problem: The final polymer has a dark or yellow discoloration.
-
Probable Cause: Thermal degradation or oxidation. The high temperatures required for polycondensation can cause side reactions. The presence of oxygen is particularly detrimental.
-
Solution: Ensure the initial nitrogen purge is thorough. Consider adding a thermal stabilizer/antioxidant at the start of the reaction. If using a titanate catalyst, excessive amounts can sometimes promote discoloration; optimize the catalyst loading to the lowest effective concentration.[3]
-
-
Problem: The polymer has a low intrinsic viscosity (low molecular weight).
-
Probable Cause 1: Impurities in the reactants. Water is particularly harmful as it can hydrolyze the ester linkages and interfere with the catalyst.[5]
-
Solution 1: Use anhydrous grade diols and ensure the monomer is perfectly dry. Handle catalysts like TnBT under anhydrous conditions.
-
Probable Cause 2: Inefficient removal of byproducts. An inadequate vacuum level or a leak in the system will prevent the removal of ethylene glycol, stalling the polymerization.
-
Solution 2: Check the entire apparatus for vacuum leaks. Ensure the vacuum pump is properly sized and protected by a cold trap to maintain high efficiency.
-
-
Problem: The transesterification stage (methanol removal) is slow or incomplete.
-
Probable Cause: Insufficient catalyst activity or deactivation.
-
Solution: Verify the activity and concentration of the catalyst solution. If using a moisture-sensitive catalyst like TnBT, ensure it has not been compromised by exposure to air/humidity.[5] Ensure the reaction temperature is high enough to facilitate the reaction but not so high as to prematurely distill the diol.
-
References
- 1. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 2. US6828272B2 - Catalyst systems for polycondensation reactions - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. US20060079395A1 - Catalyst systems for polycondensation reactions - Google Patents [patents.google.com]
- 5. dkatalyst.com [dkatalyst.com]
- 6. researchgate.net [researchgate.net]
Experimental protocol for the reduction of Dimethyl 2,3,5,6-tetrafluoroterephthalate
Application Note & Protocol
Topic: High-Fidelity Reduction of Dimethyl 2,3,5,6-tetrafluoroterephthalate to 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Diols
The synthesis of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol is a critical transformation in the development of advanced materials and complex organic molecules.[1][2] The starting material, this compound, is a derivative of tetrafluoroterephthalic acid, a stable and versatile building block used in high-performance polymers and as a precursor for pharmaceuticals and pesticides.[3][4] The introduction of fluorine atoms into the benzene ring dramatically alters the molecule's properties, imparting enhanced thermal stability, chemical resistance, and metabolic stability.[1][5] The reduction of the ester functionalities to primary alcohols yields a highly symmetrical and robust diol, 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol, which serves as a key intermediate for fluorinated polyesters, coatings, and as a scaffold in medicinal chemistry.[1][6]
This document provides a detailed, field-proven protocol for the efficient reduction of this compound using Lithium Aluminum Hydride (LiAlH₄), a powerful and reliable reducing agent for this class of transformation.[7][8] We will delve into the mechanistic rationale, safety imperatives, and step-by-step execution of the protocol, ensuring a reproducible and high-yielding synthesis.
Mechanistic Rationale & Reagent Selection
The conversion of an ester to a primary alcohol is a fundamental reduction in organic synthesis. The choice of reducing agent is paramount and is dictated by the reactivity of the ester's carbonyl group.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is an exceptionally strong, nucleophilic reducing agent, making it the reagent of choice for reducing esters and carboxylic acids.[7][8] The high polarity of the Al-H bond makes the hydride ion (H⁻) highly nucleophilic.[7] The reduction mechanism involves two distinct hydride transfer steps. The first hydride attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, eliminating a methoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form an alkoxide, which is then protonated during the workup to yield the primary alcohol.[9][10]
-
Sodium Borohydride (NaBH₄): In contrast, Sodium Borohydride is a much milder reducing agent.[11][12] It is generally incapable of reducing esters under standard conditions because the B-H bond is less polar, rendering the hydride less nucleophilic.[9][11] While methods exist to enhance NaBH₄'s reactivity—such as using additives like CaCl₂ or running the reaction at high temperatures—LiAlH₄ remains the more direct and efficient choice for this specific transformation.[13]
-
Catalytic Hydrogenation: This method offers a "greener" alternative by avoiding stoichiometric metal hydride reagents.[14][15] However, it often requires high pressures, elevated temperatures, and specific, often expensive, precious metal catalysts (e.g., Ruthenium-based), making it less accessible for standard laboratory-scale synthesis.[14][16][17]
Given its efficiency and reliability, this protocol will focus exclusively on the use of LiAlH₄.
Critical Safety Imperatives: Handling Lithium Aluminum Hydride
Trustworthiness in the lab begins with uncompromising safety. LiAlH₄ is a highly reactive and hazardous substance that demands strict handling protocols.[18][19]
-
Extreme Water Reactivity: LiAlH₄ reacts violently and exothermically with water, protic solvents (e.g., alcohols), and even atmospheric moisture to release flammable hydrogen gas, which can ignite spontaneously.[12][19][20] All reactions must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).[18][21]
-
Pyrophoric Risk: The fine powder can ignite upon friction or in the presence of moist air.[19]
-
Corrosivity: Contact with moisture forms lithium hydroxide, which can cause severe chemical burns to the skin, eyes, and respiratory tract.[18][22]
-
Required Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, chemical-resistant gloves (impervious materials like butyl rubber are recommended), and safety glasses with side shields or a full face shield.[18][19][20][22]
-
Emergency Preparedness: A Class D dry powder fire extinguisher (for combustible metals) and a container of dry sand must be immediately accessible in the work area. NEVER use water, carbon dioxide (CO₂), or standard ABC extinguishers on a LiAlH₄ fire , as they will intensify it.[19][21]
Experimental Protocol: Reduction of this compound
This protocol details the reduction of the starting ester to 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | 3-Neck round-bottom flask (oven-dried) |
| Lithium Aluminum Hydride (LiAlH₄), powder or solution in THF | Magnetic stirrer and stir bar |
| Anhydrous Tetrahydrofuran (THF) | Condenser (oven-dried) |
| Diethyl Ether (Et₂O) | Pressure-equalizing dropping funnel (oven-dried) |
| Deionized Water | Inert gas line (Argon or Nitrogen) with bubbler |
| 15% (w/v) Sodium Hydroxide (NaOH) aqueous solution | Ice/water bath |
| Anhydrous Magnesium Sulfate (MgSO₄) | Buchner funnel and filter paper |
| Celite® (optional, as a filter aid) | Separatory funnel |
| Deuterated solvent for NMR (e.g., DMSO-d₆) | Rotary evaporator |
Workflow Diagram
Caption: Experimental workflow for the LiAlH₄ reduction.
Step-by-Step Procedure
1. Preparation and Setup (Inert Atmosphere is CRITICAL)
-
Oven-dry all glassware (3-neck flask, condenser, dropping funnel) overnight and assemble while hot under a positive pressure of dry argon or nitrogen.
-
Equip the flask with a magnetic stir bar.
-
In a separate, dry flask, prepare a solution of this compound (1.0 eq) in anhydrous THF.
-
Under the inert atmosphere, carefully charge the reaction flask with LiAlH₄ (2.0 - 2.5 eq). Note: Handle solid LiAlH₄ in a glovebox or under a steady stream of inert gas.
-
Add anhydrous THF to the reaction flask to create a suspension of the LiAlH₄ and begin stirring.
-
Cool the reaction flask to 0 °C using an ice/water bath.
2. Reaction Execution
-
Transfer the ester solution to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes. Maintain the internal temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.
3. Reaction Quench and Workup (Perform with EXTREME CAUTION)
-
Cool the reaction flask back down to 0 °C in an ice bath.
-
Quench the excess LiAlH₄ by slowly and carefully adding the following reagents dropwise in sequence (based on 'x' grams of LiAlH₄ used):
-
'x' mL of deionized water
-
'x' mL of 15% NaOH (aq)
-
'3x' mL of deionized water
-
-
A granular white precipitate of aluminum salts should form. Allow the slurry to stir vigorously for 15-20 minutes until it is easily stirrable.
-
Filter the slurry through a Buchner funnel, optionally over a pad of Celite® to aid filtration. Wash the solid filter cake thoroughly with additional THF and diethyl ether.
-
Transfer the filtrate to a separatory funnel. If two layers are present, separate them. Extract the aqueous layer 2-3 times with diethyl ether.
-
Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
4. Purification and Characterization
-
The crude product, a white to off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., toluene, ethyl acetate/hexanes).
-
Characterize the final product, 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol, by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and melting point analysis. The expected melting point is approximately 127-131 °C.[2]
Data Summary and Visualization
Reaction Parameters
| Parameter | Value | Rationale |
| Substrate | This compound | Starting ester. |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) | Powerful hydride donor for ester reduction.[8][23] |
| Stoichiometry (LiAlH₄) | 2.0 - 2.5 equivalents | An excess is required as two hydride equivalents are consumed per ester group. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic ether solvent that solubilizes reactants and is stable to LiAlH₄.[10] |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming ensures completion. |
| Reaction Time | 2 - 5 hours | Typical duration for complete conversion. |
| Expected Product | 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | The desired diol.[1] |
| Expected Yield | > 90% (after purification) | High efficiency is expected with this robust method. |
Reaction Mechanism Diagram
Caption: Simplified mechanism for the reduction of one ester group.
References
- 1. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | 92339-07-6 | Benchchem [benchchem.com]
- 2. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol CAS#: 92339-07-6 [m.chemicalbook.com]
- 3. 2,3,5,6-Tetrafluoroterephthalic Acid | China Factory Export [boulingchem.com]
- 4. CAS 652-36-8: 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic … [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. adichemistry.com [adichemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Catalytic Hydrogenation of Esters. Development of an Efficient Catalyst and Processes for Synthesising (R)-1,2-Propanediol and 2-(l-Menthoxy)ethanol | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 19. ehs.princeton.edu [ehs.princeton.edu]
- 20. nj.gov [nj.gov]
- 21. youtube.com [youtube.com]
- 22. westliberty.edu [westliberty.edu]
- 23. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 2,3,5,6-tetrafluoroterephthalate
Welcome to the technical support center for the synthesis of Dimethyl 2,3,5,6-tetrafluoroterephthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and optimize your synthetic protocols.
Introduction
This compound is a valuable fluorinated building block in the synthesis of polymers, agrochemicals, and pharmaceuticals. Its preparation, typically via the esterification of 2,3,5,6-tetrafluoroterephthalic acid, can present several challenges. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.
Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all, in my esterification of 2,3,5,6-tetrafluoroterephthalic acid with methanol. What are the likely causes and how can I fix this?
Answer: Low or no yield in the Fischer esterification of 2,3,5,6-tetrafluoroterephthalic acid is a common issue that can stem from several factors. Let's break down the potential culprits and their solutions.
1. Inefficient Water Removal:
-
The "Why": Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester product, shifting the equilibrium back towards the reactants and thus decreasing the yield.[1][2] The highly electron-withdrawing fluorine atoms on the aromatic ring make the carbonyl carbons of the ester more susceptible to nucleophilic attack by water.
-
Troubleshooting Steps:
-
Dean-Stark Apparatus: If your reaction is conducted in a solvent that forms an azeotrope with water (e.g., toluene), a Dean-Stark trap is highly effective for continuous water removal.
-
Drying Agents: For reactions run in excess methanol, the addition of a drying agent like molecular sieves can sequester the water formed. Ensure the sieves are properly activated before use.
-
Excess Alcohol: Using a large excess of methanol can also help drive the equilibrium towards the product side.[2]
-
2. Inadequate Catalysis:
-
The "Why": While the esterification can proceed without a catalyst, the reaction rate is often impractically slow. A strong acid catalyst is typically required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic methanol.[1][2]
-
Troubleshooting Steps:
-
Catalyst Choice: Concentrated sulfuric acid is a common and effective catalyst for this reaction.[1] Other strong protic acids like p-toluenesulfonic acid can also be used.
-
Catalyst Loading: Ensure you are using a sufficient amount of catalyst. A typical loading is 1-5 mol% relative to the dicarboxylic acid.
-
Homogeneous vs. Heterogeneous Catalysts: While homogeneous catalysts like sulfuric acid are effective, they can lead to purification challenges.[2] For cleaner reactions and easier work-up, consider solid acid catalysts like zeolites (e.g., β-zeolite), which have shown high activity in esterification reactions.[2]
-
3. Sub-Optimal Reaction Temperature and Time:
-
The "Why": Esterification is an endothermic process, and higher temperatures generally increase the reaction rate.[2] However, excessively high temperatures can lead to side reactions or decomposition. The reaction also needs sufficient time to reach equilibrium.
-
Troubleshooting Steps:
-
Temperature Optimization: For reactions in methanol, refluxing at its boiling point (around 65 °C) is a standard condition. If using a higher boiling solvent, the temperature can be increased accordingly. A study on a similar esterification showed optimal results at 200°C when using a solid acid catalyst.[2]
-
Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
4. Poor Solubility of Starting Material:
-
The "Why": 2,3,5,6-Tetrafluoroterephthalic acid has limited solubility in many organic solvents, which can hinder the reaction rate.[3]
-
Troubleshooting Steps:
-
Co-solvents: The use of a co-solvent in which the starting material is more soluble can be beneficial. However, ensure the co-solvent is compatible with the reaction conditions.
-
Vigorous Stirring: Ensure efficient stirring to maximize the surface area of the solid reactant in contact with the liquid phase.
-
Formation of Mono-ester Byproduct
Question: My reaction mixture shows the presence of a significant amount of the mono-methyl ester of 2,3,5,6-tetrafluoroterephthalic acid. How can I favor the formation of the desired di-ester?
Answer: The formation of the mono-ester is a common intermediate in this reaction. Its accumulation suggests that the second esterification step is significantly slower or is not proceeding to completion.
1. Insufficient Reaction Time or Temperature:
-
The "Why": The second esterification is often slower than the first due to steric hindrance and electronic effects.
-
Troubleshooting Steps:
-
Prolonged Reaction Time: Increase the reaction time and monitor the disappearance of the mono-ester by TLC or GC.
-
Increased Temperature: A moderate increase in temperature can help overcome the activation energy barrier for the second esterification.
-
2. Stoichiometry of Methanol:
-
The "Why": An insufficient amount of methanol will limit the extent of the second esterification.
-
Troubleshooting Steps:
-
Increase Methanol Excess: Use a larger excess of methanol to push the equilibrium towards the di-ester product.
-
Difficulties in Product Purification
Question: I am struggling to purify my crude this compound. What are the best methods for obtaining a pure product?
Answer: Purification can be challenging due to the presence of unreacted starting materials, the mono-ester, and catalyst residues.
1. Removal of Acid Catalyst:
-
The "Why": Residual acid catalyst can interfere with downstream applications and should be completely removed.
-
Troubleshooting Steps:
-
Neutralization: After the reaction, cool the mixture and neutralize the acid catalyst with a weak base like sodium bicarbonate or potassium carbonate solution.[1] Be cautious as this will generate CO2 gas.
-
Aqueous Work-up: Perform an aqueous work-up by partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. The organic layer will contain the ester products, while the unreacted dicarboxylic acid and catalyst will preferentially move to the aqueous layer.
-
2. Separation of Di-ester from Mono-ester and Starting Material:
-
The "Why": The similar polarities of the di-ester, mono-ester, and any remaining starting acid can make chromatographic separation difficult.
-
Troubleshooting Steps:
-
Recrystallization: Recrystallization is often the most effective method for purifying the solid di-ester. Suitable solvents include methanol, ethanol, or mixtures of hexane and ethyl acetate.
-
Fractional Crystallization: If there is a significant amount of mono-ester, fractional crystallization might be necessary.
-
Steam Distillation: For certain impurities, steam distillation can be an effective purification technique.[4]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
The most common starting material is 2,3,5,6-tetrafluoroterephthalic acid.[5] This can be synthesized in high yield by reacting 1,2,4,5-tetrafluorobenzene with a surplus of n-butyllithium followed by carbonation with CO2.[6]
Q2: Are there alternative synthetic routes to this compound?
Yes, an alternative route involves the synthesis of 2,3,5,6-tetrafluoroterephthalonitrile from tetrachloroterephthalonitrile and potassium fluoride.[7] The dinitrile can then be hydrolyzed to the diacid, followed by esterification. Another approach is the reaction of tetrafluoroterephthaloyl dichloride with methanol.
Q3: What are the key safety precautions to consider during this synthesis?
-
Handling of Strong Acids: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Flammable Solvents: Methanol and other organic solvents are flammable. Avoid open flames and use a heating mantle or oil bath for heating.
-
Pressure Build-up: When neutralizing the acid catalyst with a carbonate base, be aware of the potential for pressure build-up due to CO2 evolution.[1] Perform this step slowly and with adequate venting.
Q4: How can I confirm the identity and purity of my final product?
The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show a singlet for the two methyl groups. 19F NMR will show a characteristic signal for the four equivalent fluorine atoms on the aromatic ring. 13C NMR will confirm the presence of the carbonyl, aromatic, and methyl carbons.
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound.
-
Melting Point: The pure compound has a distinct melting point.
-
Infrared (IR) Spectroscopy: This will show characteristic peaks for the C=O stretch of the ester and C-F bonds.
Part 3: Experimental Protocols & Data
Protocol 1: Synthesis of this compound via Fischer Esterification
Materials:
-
2,3,5,6-Tetrafluoroterephthalic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,5,6-tetrafluoroterephthalic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-40 eq).
-
Slowly and carefully add concentrated sulfuric acid (0.05 eq) to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol).
Data Summary Table
| Property | Value |
| Molecular Formula | C10H6F4O4[8] |
| Molecular Weight | 266.15 g/mol [8] |
| Appearance | White solid |
| Melting Point | 102-104 °C (literature) |
Part 4: Visualizations
Workflow for the Synthesis and Purification
Caption: A workflow diagram illustrating the key steps in the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts [mdpi.com]
- 3. US2491660A - Preparation of esters of terephthalic acid - Google Patents [patents.google.com]
- 4. DE1125417B - Process for the purification of dimethyl terephthalate - Google Patents [patents.google.com]
- 5. Tetrafluoroterephthalic acid | 652-36-8 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tetrafluoroterephthalonitrile | 1835-49-0 [chemicalbook.com]
- 8. This compound | C10H6F4O4 | CID 11608660 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Esterification of Tetrafluoroterephthalic Acid
This technical guide provides in-depth troubleshooting for common side reactions encountered during the esterification of 2,3,5,6-tetrafluoroterephthalic acid. It is designed for researchers, scientists, and professionals in drug development and materials science who work with this highly fluorinated building block.
Introduction: The Challenge of Esterifying a Highly Deactivated Ring
Tetrafluoroterephthalic acid is a valuable monomer in the synthesis of high-performance polymers and a versatile building block in medicinal chemistry.[1] However, the four electron-withdrawing fluorine atoms on the aromatic ring, while imparting desirable properties to the final products, present unique challenges during its esterification.[2] These fluorine atoms significantly deactivate the carboxyl groups, making them less susceptible to nucleophilic attack by alcohols compared to their non-fluorinated counterpart, terephthalic acid. This inherent low reactivity can lead to a number of side reactions and impurities if the reaction conditions are not carefully controlled. This guide will address the most common issues encountered in the laboratory and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Incomplete Esterification and the Presence of Monoester Impurity
Q: My final product shows a significant amount of the monoester of tetrafluoroterephthalic acid alongside the desired diester. What causes this and how can I drive the reaction to completion?
A: This is the most common issue in the esterification of tetrafluoroterephthalic acid. The deactivating effect of the fluorine atoms slows down the reaction rate, often leading to incomplete conversion. The formation of the monoester is a frequent byproduct, not only in esterification but also in the synthesis of the diacid itself.[3]
The Fischer-Speier esterification is a reversible reaction.[4][5] To favor the formation of the diester, the equilibrium must be shifted to the product side. With a deactivated substrate like tetrafluoroterephthalic acid, achieving high conversion requires more stringent conditions than for typical carboxylic acids.
-
Increase the Excess of Alcohol: The alcohol often serves as both the reactant and the solvent. Using a large excess (20-50 equivalents) of the alcohol can significantly shift the equilibrium towards the formation of the diester according to Le Chatelier's principle.[6]
-
Efficient Water Removal: The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back to the starting materials.
-
Dean-Stark Apparatus: For alcohols that form an azeotrope with water (e.g., toluene can be used as a co-solvent with ethanol), a Dean-Stark trap is highly effective for the continuous removal of water.
-
Molecular Sieves: For reactions with lower boiling alcohols like methanol, freshly activated 3Å or 4Å molecular sieves can be added to the reaction mixture to sequester water as it is formed.
-
-
Optimize Catalyst Loading: While a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is necessary, excessive amounts can promote side reactions. A typical starting point is 5-10 mol% of the catalyst relative to the diacid.
-
Prolonged Reaction Time: Due to the reduced reactivity, expect longer reaction times compared to non-fluorinated analogues. Monitor the reaction progress by TLC, GC, or LC-MS until the starting material and monoester are no longer detectable.[7]
If the formation of the monoester cannot be completely avoided, purification can be achieved by:
-
Column Chromatography: Silica gel chromatography is effective for separating the more polar monoester from the less polar diester.
-
Recrystallization: The diester can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.
-
Aqueous Wash: An alkaline wash (e.g., with a dilute solution of sodium bicarbonate) can be used to extract the acidic monoester into the aqueous phase, leaving the diester in the organic layer. This should be followed by a water wash to remove any remaining base.
| Parameter | Standard Condition | Optimized for Tetrafluoroterephthalic Acid | Rationale |
| Alcohol Equivalents | 5-10 | 20-50 | Drives the equilibrium towards the diester. |
| Water Removal | Reflux | Dean-Stark trap or molecular sieves | Prevents the reverse hydrolysis reaction. |
| Catalyst Loading | 1-5 mol% | 5-10 mol% | Overcomes the deactivation by the fluorine atoms. |
| Reaction Time | 2-8 hours | 12-48 hours | Slower reaction kinetics require longer times for completion. |
Issue 2: Formation of Ether Byproducts
Q: I have identified a significant amount of a dialkyl ether (e.g., diethyl ether from ethanol) in my reaction mixture. How can I prevent this?
A: The formation of ethers is a common side reaction in acid-catalyzed reactions of alcohols, particularly at elevated temperatures. [8] The strong acid catalyst, such as sulfuric acid, can promote the dehydration of the alcohol to form a symmetrical ether.[9][10]
-
Control Reaction Temperature: Ether formation is more pronounced at higher temperatures. For the esterification of ethanol, for example, keeping the temperature around 140°C favors ether formation, while lower temperatures favor esterification.[11] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use a Milder Catalyst: While strong acids are needed, consider using p-toluenesulfonic acid (p-TsOH) instead of sulfuric acid. p-TsOH is less dehydrating and can reduce the extent of ether formation.
-
Alternative Esterification Methods: If ether formation remains a significant problem, consider alternative esterification methods that do not require strong acid catalysis, such as:
-
Acyl Chloride Formation: Convert the tetrafluoroterephthalic acid to its diacyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with the alcohol.
-
Steglich Esterification: Use a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalyst such as DMAP (4-dimethylaminopyridine).
-
Issue 3: Decarboxylation of the Aromatic Ring
Q: I am observing the formation of 2,3,5,6-tetrafluorobenzoic acid or even 1,2,4,5-tetrafluorobenzene in my reaction, especially at higher temperatures. Is this due to decarboxylation?
A: Yes, decarboxylation of aromatic carboxylic acids can occur under harsh thermal conditions, and the presence of electron-withdrawing groups can influence this process. While generally requiring high temperatures, the stability of the resulting aryl anion or radical can play a role.[1][12]
Under forcing conditions, one of the carboxylic acid groups can be lost as carbon dioxide, leading to the formation of the monofunctionalized benzoic acid derivative. Further decarboxylation can lead to the parent tetrafluorobenzene.
-
Avoid Excessive Temperatures: This is the most critical factor. Monitor the reaction temperature carefully and avoid overheating. If the esterification is sluggish, it is preferable to extend the reaction time rather than excessively increasing the temperature.
-
Use a More Efficient Catalyst System: A more active catalyst might allow the reaction to proceed at a lower temperature, thus minimizing decarboxylation. Consider exploring Lewis acid catalysts or solid-supported acid catalysts.[13]
-
Inert Atmosphere: While not always preventing thermal decarboxylation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that might occur at higher temperatures.
Issue 4: Hydrolysis of the Diester Product
Q: During work-up or purification, I am seeing the reappearance of the monoester or even the diacid. How can I prevent this hydrolysis?
A: The ester linkages, while generally stable, can be hydrolyzed back to the carboxylic acid and alcohol under either acidic or basic conditions, especially in the presence of water. [14]
-
Neutralize the Acid Catalyst: Before any aqueous work-up, it is crucial to neutralize the strong acid catalyst. This can be done by washing the organic phase with a mild base such as a saturated solution of sodium bicarbonate or a dilute solution of sodium carbonate.
-
Avoid Strong Bases: While a basic wash is used to remove the acid catalyst and any unreacted monoester, prolonged exposure to strong bases (like NaOH or KOH) can saponify the diester product. Use mild basic conditions and minimize the contact time.
-
Thorough Drying: After the aqueous work-up, ensure the organic phase is thoroughly dried using a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent evaporation. Residual water can promote hydrolysis upon storage.
-
Avoid Acidic Conditions During Chromatography: When purifying by silica gel chromatography, be aware that standard silica gel can be slightly acidic. If your diester is particularly labile, you can use silica gel that has been neutralized by washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine.
Analytical Methods for Monitoring and Characterization
To effectively troubleshoot these side reactions, it is essential to have reliable analytical methods to monitor the reaction progress and characterize the final product and any impurities.
| Analytical Technique | Application |
| Thin-Layer Chromatography (TLC) | Quick and easy monitoring of the disappearance of starting materials and the formation of products. The monoester will typically have an Rf value between the diacid and the diester. |
| Gas Chromatography (GC) | Quantitative analysis of volatile products and byproducts, such as ether formation. |
| High-Performance Liquid Chromatography (HPLC) | Excellent for monitoring the conversion of the diacid to the monoester and then to the diester. Can also be used for quantitative analysis of the final product purity.[7] |
| Mass Spectrometry (MS) | Identification of the molecular weights of the desired product and any side products. Often coupled with GC or LC (GC-MS, LC-MS).[15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information to confirm the identity of the diester and can be used to identify and quantify impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can be used to monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the ester. |
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 652-36-8: 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic … [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 18.2 Preparing Ethers - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts [mdpi.com]
- 14. reddit.com [reddit.com]
- 15. Monitoring of phthalic acid monoesters in river water by solid-phase extraction and GC-MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dimethyl 2,3,5,6-tetrafluoroterephthalate Synthesis
Welcome to the technical support guide for the synthesis of Dimethyl 2,3,5,6-tetrafluoroterephthalate (DMTFT). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated building block. The following sections provide in-depth, experience-driven advice in a troubleshooting format to help you optimize your reaction conditions and achieve high-purity products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The synthesis of DMTFT, typically achieved via the acid-catalyzed esterification of 2,3,5,6-tetrafluoroterephthalic acid (TFTPA) with methanol, is a robust reaction. However, several factors can impact yield, purity, and reaction success. This guide addresses the most common issues.
Category 1: Low or Inconsistent Product Yield
Question 1: My reaction yield is consistently below 70%. What are the primary factors I should investigate?
Low yield is the most frequent issue and can often be traced back to the reversible nature of the Fischer esterification reaction.[1][2] To maximize product formation, the equilibrium must be shifted to the right, favoring the ester.
Answer:
-
Insufficient Methanol: The most straightforward way to drive the equilibrium is to use a large excess of one reactant.[2][3] Since methanol is also the solvent, using it in a significant excess (e.g., 20-40 molar equivalents relative to TFTPA) is standard practice and highly effective.[4]
-
Ineffective Water Removal: The reaction produces one molecule of water for each ester group formed. As water accumulates, it promotes the reverse reaction (ester hydrolysis). While a Dean-Stark trap is a classic solution for water removal, the overwhelming excess of methanol typically makes this unnecessary for this specific synthesis.[2] However, ensuring your reagents and glassware are dry to begin with is critical.
-
Sub-optimal Reaction Time and Temperature: Fischer esterifications are generally slow.[3] The reaction mixture should be heated to reflux (approximately 65°C for methanol) and maintained for a sufficient duration. Reaction times of 4 to 8 hours are common, but monitoring by TLC or GC-MS is the best way to determine completion.[4]
-
Catalyst Inefficiency: A strong acid catalyst, like concentrated sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the weakly nucleophilic methanol.[3][5] Ensure your catalyst is not old or has absorbed atmospheric moisture, which would dilute its effectiveness.
Question 2: I observe a significant amount of the mono-ester intermediate (methyl 2,3,5,6-tetrafluoroterephthalate) in my crude product. How can I drive the reaction to completion?
The presence of the mono-ester is a clear indication of an incomplete reaction. The second esterification is often slower than the first.
Answer:
-
Increase Reaction Time: This is the simplest solution. Continue the reflux for an additional 4-8 hours and monitor the disappearance of the mono-ester spot by TLC.
-
Increase Catalyst Loading: While typically used in catalytic amounts (e.g., 1-5 mol%), a slight increase in the H₂SO₄ concentration can accelerate the second esterification. Be cautious, as excessive acid can lead to side reactions and charring at high temperatures.
-
Ensure Anhydrous Conditions: Any water present at the start of the reaction will inhibit the process. Use anhydrous methanol and dry your TFTPA starting material if it has been stored in a humid environment.
Category 2: Product Purity and Contamination
Question 3: My reaction mixture turns dark brown or black upon heating. What is causing this decomposition?
A dark coloration indicates charring or decomposition, which can complicate purification and reduce yield.
Answer:
-
Excessive Heat: While reflux is necessary, localized overheating can cause decomposition. Use a heating mantle with a temperature controller and vigorous stirring to ensure even heat distribution. Avoid direct, intense heating from a hot plate.
-
Excessive Catalyst: Too much sulfuric acid can catalyze dehydration and polymerization side reactions, especially with the alcohol, leading to charring. Stick to the recommended catalytic amounts.
-
Purity of Starting Materials: Impurities in the starting TFTPA can sometimes be the cause of discoloration under strong acidic and heating conditions. Ensure the purity of your starting materials before beginning the reaction.
Question 4: After workup, my final product has a strong acidic odor and appears oily or wet. What went wrong during purification?
This points to incomplete removal of the acid catalyst and residual solvent. A thorough workup is crucial for obtaining a pure, solid product.
Answer:
A standard purification protocol involves several key steps after the reaction is complete:
-
Cooling and Precipitation: Allow the reaction to cool to room temperature. Many protocols then involve pouring the mixture into ice-water to precipitate the crude DMTFT, which is sparingly soluble in water.
-
Neutralization: It is critical to neutralize the excess sulfuric acid. This is typically done by washing the crude product with a weak base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][6] Add the bicarbonate solution slowly until effervescence (CO₂ evolution) ceases.
-
Washing: Further wash the organic material with water and then with brine (saturated NaCl solution) to remove residual salts and water-soluble impurities.[1]
-
Drying: After extraction into a suitable organic solvent (like diethyl ether or ethyl acetate), the organic layer must be dried thoroughly with an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6]
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization: For the highest purity, the crude solid should be recrystallized from a suitable solvent, such as methanol or hexane.
Data and Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale |
| TFTPA:Methanol Ratio | 1:20 to 1:40 (molar) | A large excess of methanol drives the reaction equilibrium towards the product side (Le Châtelier's Principle).[2][4] |
| Catalyst Loading (H₂SO₄) | 2-5 mol% (relative to TFTPA) | Sufficient to catalyze the reaction without causing significant charring or side reactions. |
| Temperature | Reflux (~65 °C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-12 hours | Reaction is slow; progress should be monitored (TLC/GC) to determine the point of completion.[4] |
Experimental Protocol: Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,5,6-tetrafluoroterephthalic acid (1.0 eq).
-
Reagents: Add anhydrous methanol (20-40 eq).
-
Catalyst: While stirring, carefully and slowly add concentrated sulfuric acid (0.02-0.05 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water to precipitate the crude product.
-
Filter the solid and wash it with cold water.
-
Suspend the crude solid in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (until effervescence stops), and finally with brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude DMTFT.
-
-
Purification: Recrystallize the crude solid from hot methanol to obtain pure, white crystals of the final product.
Visual Guides
Reaction Mechanism and Troubleshooting
The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues.
Caption: Simplified Fischer Esterification mechanism for DMTFT synthesis.
Caption: Troubleshooting decision tree for DMTFT synthesis.
References
Troubleshooting low yield in fluorinated polyester synthesis
Welcome to the technical support center for the synthesis of fluorinated polyesters. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges, particularly those leading to low reaction yields and suboptimal polymer characteristics. Our goal is to provide not just solutions, but also the underlying principles to empower you to diagnose and resolve issues in your own experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield and molecular weight in fluorinated polyester synthesis?
A1: The success of fluorinated polyester synthesis hinges on several interdependent factors. The most critical are:
-
Monomer Purity and Stoichiometry: Step-growth polycondensation is exceptionally sensitive to impurities and slight deviations from a 1:1 molar ratio of co-monomers.[1][2] Impurities with a single reactive group can act as chain terminators, drastically limiting molecular weight.
-
Effective Removal of Condensation By-products: Most polyesterifications produce a small molecule by-product (e.g., water or methanol). According to Le Chatelier's principle, this by-product must be efficiently removed, typically with a high vacuum at elevated temperatures, to drive the reaction equilibrium towards high polymer formation.[3]
-
Catalyst Selection and Activity: The choice of catalyst is crucial. While common polyesterification catalysts like tin or titanium compounds are used, their effectiveness can be altered by the presence of fluorine.[3] Enzymatic catalysts, such as immobilized lipases, offer an alternative under milder conditions but may have specificity limitations with certain fluorinated diols.[4]
-
Reaction Temperature and Time: The temperature must be high enough to keep the reactants and the resulting polymer in a molten state to ensure mobility, but not so high as to cause thermal degradation or undesirable side reactions.[3][5] Reaction times must be sufficient to achieve high conversion.
Q2: Why is monomer purity more critical for polycondensation than for other types of polymerization?
A2: Polycondensation follows a step-growth mechanism where the degree of polymerization (DP) is highly dependent on the extent of reaction (p), as described by the Carothers equation (DP = 1 / (1 - p)). To achieve a high DP, the reaction must proceed to near-complete conversion (>99.5%). Even trace amounts of monofunctional impurities will cap the growing polymer chains, preventing further extension and severely limiting the final molecular weight.[1] Similarly, non-reactive impurities can disrupt the required 1:1 stoichiometry.[1][2]
Q3: Can I use standard polyesterification catalysts for fluorinated monomers?
A3: Yes, but with caution. Standard catalysts like tin(II) octoate or titanium alkoxides can be effective.[3] However, the high electronegativity of fluorine atoms can influence the reactivity of the functional groups in the monomers.[6] For instance, the electron-withdrawing nature of fluorine substituents can increase the electrophilicity of a nearby carbonyl carbon, potentially accelerating the reaction.[7] It is often necessary to screen a few catalysts and optimize their concentration for a specific monomer pair. In some cases, enzymatic catalysts like Novozym 435 have been shown to be effective, particularly for reactions involving fluorinated diols.[4]
Q4: What are the main side reactions to be aware of?
A4: At the elevated temperatures required for melt polycondensation, several side reactions can occur:
-
Thermal Degradation: Fluorinated polymers, while generally stable, can decompose at very high temperatures.[8] It is crucial to determine the thermal stability of your specific monomers and polymer using thermogravimetric analysis (TGA) to define a safe temperature window for the reaction.[5][9]
-
Etherification (for diol self-condensation): This can alter the polymer backbone and disrupt stoichiometry.
-
Decarboxylation: Loss of CO2 from diacid monomers at high heat.
-
Oxidation: If the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon), oxidative side reactions can lead to discoloration and degradation.
Troubleshooting Guide: Diagnosing and Solving Low Yield
This section provides a systematic approach to troubleshooting common problems encountered during fluorinated polyester synthesis.
Issue 1: Low Polymer Yield and/or Low Molecular Weight
Your reaction runs for the prescribed time, but upon isolation, the yield is poor, and the product is a viscous oil or a brittle solid instead of a tough polymer.
-
Why it Happens: As established, step-growth polymerization requires exceptionally pure, stoichiometrically balanced monomers.[1] A common mistake is failing to account for the purity of commercial monomers or inaccuracies in weighing.
-
How to Diagnose:
-
Re-evaluate Purity: Use analytical techniques like NMR (¹H, ¹⁹F, ¹³C), GC-MS, or elemental analysis to confirm the purity of your starting materials.[10][11] Check for the presence of monofunctional species or residual solvents.
-
Verify Stoichiometry: Double-check your calculations and ensure you are using a high-precision balance. If one monomer is volatile, confirm its mass after it has been added to the reaction vessel.
-
-
Solution Workflow:
Caption: Monomer quality and stoichiometry troubleshooting workflow.
-
Why it Happens: The polymerization is a reversible equilibrium reaction. If the by-product (e.g., H₂O) is not removed, the reverse reaction (hydrolysis) will compete with chain growth, preventing the formation of high molecular weight polymer.[3]
-
How to Diagnose:
-
Vacuum Level: Check your vacuum system. Is it reaching the required pressure (typically <1 mbar)?[3] Leaks are a common culprit.
-
System Geometry: Is there a clear, unobstructed path from the reaction mixture to the vacuum pump? Cold spots in the apparatus can cause the by-product to condense and fall back into the reaction.
-
Stirring: Is the stirring efficient? A highly viscous melt can trap by-products, limiting their removal from the bulk.
-
-
Solutions:
-
Check for Leaks: Inspect all joints and connections in your glassware. Use a high-quality vacuum grease.
-
Improve System Design: Use short, wide-bore tubing to the vacuum trap. Insulate the glassware above the reaction mixture to prevent cold spots.
-
Optimize Stirring: Use a mechanical stirrer with a high-torque motor and a paddle designed for viscous melts.
-
Issue 2: Reaction Stalls or Proceeds Very Slowly
The viscosity of the reaction mixture increases initially but then plateaus, failing to reach the expected high viscosity of a polymer melt.
-
Why it Happens: Acidic impurities, which can be present in monomers or form during the reaction, can neutralize basic catalysts or inhibit organometallic ones. The catalyst concentration may also be too low for the specific monomers being used.
-
How to Diagnose:
-
Monomer Acidity: Check the pH or acid number of your diacid/diol monomers.
-
Catalyst History: Is the catalyst old or has it been exposed to air/moisture? Many organometallic catalysts are sensitive.
-
-
Solutions:
-
Purify Monomers: Ensure diacid monomers are free of acidic impurities.
-
Use Fresh Catalyst: Use a freshly opened bottle of catalyst or purify/dry it before use.
-
Optimize Concentration: Perform a small-scale optimization study, varying the catalyst concentration (e.g., from 0.05 to 0.5 mol%).
-
Table 1: Troubleshooting Summary
| Symptom | Potential Cause | Diagnostic Steps | Recommended Solution |
| Low Yield & Low MW | Impure Monomers / Incorrect Stoichiometry | NMR, GC-MS, Elemental Analysis of monomers.[10][11] | Purify monomers (recrystallization, distillation). Re-weigh accurately. |
| Inefficient By-product Removal | Check vacuum gauge (<1 mbar). Inspect for system leaks or cold spots.[3] | Fix vacuum leaks. Insulate glassware. Ensure efficient stirring. | |
| Reaction Stalls | Catalyst Inactivation/Low Concentration | Test monomer acidity. Use fresh catalyst. | Purify acidic monomers. Increase catalyst loading incrementally. |
| Polymer is Discolored | Oxidation / Thermal Degradation | Check inert gas flow. Review reaction temperature vs. TGA data. | Ensure a positive flow of N₂/Ar. Lower reaction temperature. |
| Gel Formation | Trifunctional Impurities / Side Reactions | NMR analysis of monomers for impurities.[12] | Re-purify monomers. Lower reaction temperature or use a milder catalyst.[3] |
Key Experimental Protocols
Protocol 1: General Two-Stage Melt Polycondensation
This protocol is a general guideline for synthesizing fluorinated polyesters from a fluorinated diacid (or its dimethyl ester) and a diol.
-
Monomer Preparation: Ensure both monomers are of high purity (>99.5%) and are thoroughly dried in a vacuum oven.
-
Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation condenser connected to a collection flask and a vacuum line.
-
Charging the Reactor: Accurately weigh and add equimolar amounts of the diacid/diester and the diol to the reactor.
-
Catalyst Addition: Add the chosen catalyst (e.g., 0.1 mol% tin(II) octoate).
-
First Stage (Esterification/Transesterification):
-
Begin stirring and purge the system with dry nitrogen for 20-30 minutes to remove oxygen.
-
Heat the mixture to 180–200°C under a slow, continuous nitrogen stream.[3] The by-product (water or methanol) will begin to distill and collect in the receiving flask.
-
Maintain these conditions for 2-4 hours, or until ~90% of the theoretical amount of by-product has been collected.
-
-
Second Stage (Polycondensation):
-
Increase the temperature to 210–240°C (ensure this is below the polymer's degradation temperature).
-
Slowly and carefully apply a high vacuum to the system over 30-60 minutes, gradually reducing the pressure to below 1 mbar.[3] This must be done gradually to prevent reactants from boiling and being carried out of the vessel.
-
Continue the reaction under high vacuum for another 4-8 hours. The viscosity of the mixture will increase significantly. The reaction can be monitored by the torque on the mechanical stirrer.
-
-
Polymer Recovery:
-
Discontinue heating and break the vacuum with nitrogen.
-
Once cooled to room temperature, the polymer can be recovered by dissolving it in a suitable solvent (e.g., THF, acetone) and precipitating it into a non-solvent (e.g., methanol, hexane).
-
Collect the precipitated polymer by filtration and dry it thoroughly in a vacuum oven.
-
Protocol 2: Polymer Characterization
-
Nuclear Magnetic Resonance (NMR): Use ¹H and ¹⁹F NMR to confirm the polymer structure and check for residual monomers or end groups.[13]
-
Gel Permeation Chromatography (GPC): Determine the molecular weight (Mw, Mn) and polydispersity index (PDI) of the polymer.[4]
-
Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) and melting temperature (Tm).[5]
-
Thermogravimetric Analysis (TGA): Assess the thermal stability and decomposition temperature (Td) of the final polymer.[9]
Visualizing the Process
A clear understanding of the workflow and the interplay of variables is key to successful synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study | springerprofessional.de [springerprofessional.de]
- 3. benchchem.com [benchchem.com]
- 4. Biocatalytic synthesis of fluorinated polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uni-bayreuth.de [uni-bayreuth.de]
- 7. Fluoride recovery in degradable fluorinated polyesters - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02513J [pubs.rsc.org]
- 8. fluoropolymers.eu [fluoropolymers.eu]
- 9. Synthesis of Branched Fluorine-containing Polyesters and their Properties - Beijing Institute of Technology [pure.bit.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Defluorination and derivatization of fluoropolymers for determination of total organic fluorine in polyolefin resins by gas chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Strategies for the synthesis of fluorinated polyesters - RSC Advances (RSC Publishing) [pubs.rsc.org]
Controlling molecular weight in polymers derived from Dimethyl 2,3,5,6-tetrafluoroterephthalate
Technical Support Center: Polymer Synthesis
Topic: Controlling Molecular Weight in Polymers Derived from Dimethyl 2,3,5,6-tetrafluoroterephthalate
Welcome to the technical support center for advanced polymer synthesis. This guide is designed for researchers, scientists, and professionals working on the development of novel fluorinated polyesters using this compound. Here, we address common challenges and provide in-depth, field-proven solutions for controlling polymer molecular weight—a critical parameter that dictates the final material's mechanical, thermal, and rheological properties.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the molecular weight of polyesters synthesized from this compound?
The final molecular weight in a step-growth polycondensation reaction is predominantly governed by three factors:
-
Stoichiometric Balance: The molar ratio of the comonomers (e.g., this compound and a diol) must be as close to 1:1 as possible. Any deviation creates an excess of one monomer, which will terminate the polymer chains, thereby limiting the maximum achievable molecular weight.
-
Reaction Conversion: High molecular weight is only achieved at very high monomer conversion rates (typically >99%). The extent of reaction is critical.
-
Removal of Byproducts: Polycondensation is an equilibrium process. The efficient removal of the condensation byproduct (in this case, methanol) is essential to drive the reaction toward the formation of high molecular weight polymer chains.
Q2: Why is the purity of this compound so critical for achieving a high molecular weight?
Monomer purity is paramount. Monofunctional impurities, even in trace amounts, act as chain stoppers. For instance, an impurity with a single ester or hydroxyl group will react with a growing polymer chain, capping it and preventing further propagation. This drastically reduces the average molecular weight. Therefore, rigorous purification of both the this compound and the comonomer diol is a non-negotiable prerequisite.
Q3: What is a typical polymerization method for this monomer?
A two-stage melt polycondensation is the most common and effective strategy.[2]
-
Transesterification Stage: this compound is reacted with a diol (e.g., ethylene glycol, 1,4-butanediol) at moderate temperatures (150-200°C) under an inert atmosphere (e.g., Nitrogen or Argon). This stage liberates methanol, which is distilled off.
-
Polycondensation Stage: The temperature is increased (220-280°C), and a high vacuum is applied. This facilitates the removal of the remaining methanol and diol, driving the equilibrium towards high molecular weight polymer formation. The viscosity of the melt will increase significantly during this stage.
Q4: How do I accurately measure the molecular weight and dispersity of the resulting fluorinated polyester?
The standard and most reliable method is Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC).[3] This technique separates polymer chains based on their hydrodynamic volume, providing data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). For fluorinated polymers, specialized solvents like hexafluoroisopropanol (HFIP) may be required. Complementary information can be obtained from ¹H and ¹⁹F NMR spectroscopy for end-group analysis, which can be used to calculate Mn for lower molecular weight oligomers.[2][4]
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
Problem 1: The final polymer has a very low molecular weight (e.g., Mn < 5,000 g/mol ) and is brittle.
-
Q: Did you verify the purity of your monomers?
-
Causality: As mentioned in the FAQs, monofunctional impurities are potent chain terminators. The starting material, 1,2,4,5-tetrafluorobenzene, can sometimes lead to monosubstituted byproducts during the synthesis of the terephthalate monomer.[5]
-
Solution:
-
Purify the Monomer: Recrystallize the this compound from a suitable solvent like ethanol or a hexane/ethyl acetate mixture until no impurities are detected by NMR or GC-MS.
-
Purify the Comonomer: Ensure the diol is of high purity and, critically, is anhydrous. Water is a chain terminator. Distill the diol under reduced pressure if necessary.
-
-
-
Q: How accurately was the stoichiometry controlled?
-
Causality: An imbalance in the molar ratio of the terephthalate and diol is a common cause of low molecular weight. Weighing errors or the unaccounted loss of a more volatile monomer can disrupt the 1:1 ratio.
-
Solution:
-
Use a high-precision analytical balance (±0.1 mg).
-
When setting up the reaction, consider adding a slight excess (e.g., 1-2 mol%) of the more volatile component (usually the diol) to compensate for any losses during the initial heating and inert gas purge.
-
-
-
Q: Was the methanol byproduct efficiently removed?
-
Causality: The polymerization is a reversible reaction. If methanol is not effectively removed, the equilibrium will not favor polymer formation.
-
Solution:
-
Vacuum Integrity: Ensure your reaction setup can achieve and maintain a high vacuum (<1 Torr). Check all seals and joints for leaks.
-
Surface Area & Agitation: As the polymer melt becomes viscous, byproduct removal becomes diffusion-limited. Use an efficient mechanical stirrer that continuously exposes new surface area to the vacuum. This is crucial in the final stages.
-
-
Problem 2: The polymer's molecular weight distribution is very broad (Dispersity, Đ > 2.5).
-
Q: What was the temperature profile during the polycondensation stage?
-
Causality: Excessively high temperatures can induce thermal degradation and undesirable side reactions. The electron-withdrawing fluorine atoms can influence the thermal stability of the polymer.[6][7] Side reactions, such as chain scission or branching, lead to a wider range of polymer chain lengths, thus increasing dispersity.
-
Solution:
-
Optimize Temperature: Determine the optimal polymerization temperature using a series of small-scale experiments. The ideal temperature is high enough for rapid polymerization and efficient byproduct removal but below the onset of thermal degradation. Use Thermogravimetric Analysis (TGA) on a low molecular weight prepolymer to identify the degradation temperature.[3]
-
Ramp Temperature Gradually: Avoid shocking the system with a sudden temperature increase. A gradual ramp to the final polycondensation temperature is recommended.
-
-
-
Q: Was the reaction time appropriate?
-
Causality: Insufficient reaction time at the polycondensation stage can result in a mixture of unreacted oligomers and polymer chains, broadening the distribution. Conversely, excessively long times at high temperatures can promote degradation.
-
Solution:
-
Monitor Viscosity: The most practical way to monitor the progress of a melt polycondensation is by observing the torque on the mechanical stirrer. The reaction is typically considered complete when the torque (and thus viscosity) reaches a stable plateau.
-
Time-Course Study: Perform a study where samples are taken at different time points during the polycondensation stage and analyzed by GPC. This will reveal the time required to reach the desired molecular weight and a stable dispersity.
-
-
Summary of Key Parameters and Their Effects
| Parameter | Effect on Molecular Weight (Mw) | Effect on Dispersity (Đ) | Rationale |
| Monomer Stoichiometry | Drastic decrease if not 1:1 | Can increase if imbalanced | An excess of one monomer acts as a chain terminator, limiting chain growth. |
| Monomer Purity | Significantly decreases with impurities | May increase | Monofunctional impurities cap chains, preventing high polymer formation. |
| Reaction Temperature | Increases, then decreases if too high | Narrows, then broadens if too high | Higher temperature increases reaction rate but can cause thermal degradation and side reactions. |
| Vacuum Level | Increases with better vacuum | Narrows with better vacuum | Efficient removal of byproduct drives the reaction to completion and high molecular weight. |
| Reaction Time | Increases until a plateau is reached | Narrows and then stabilizes | Allows the reaction to proceed to high conversion. |
| Catalyst Concentration | Increases rate of MW buildup | Generally narrows | Accelerates the esterification/transesterification reactions. |
Visualized Workflows and Logic
Troubleshooting Logic for Low Molecular Weight
Caption: Troubleshooting workflow for low molecular weight polymer.
Experimental Workflow: Two-Stage Melt Polycondensation
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of fluorinated polyesters by reversible addition–fragmentation chain transfer step-growth polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Branched Fluorine-containing Polyesters and their Properties - Beijing Institute of Technology [pure.bit.edu.cn]
- 4. Strategies for the synthesis of fluorinated polyesters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fluoropolymers.eu [fluoropolymers.eu]
Technical Support Center: Navigating Reactions with Dimethyl 2,3,5,6-tetrafluoroterephthalate
Welcome to the technical support center for Dimethyl 2,3,5,6-tetrafluoroterephthalate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this highly reactive ester in their synthetic protocols. Due to the electron-withdrawing nature of the fluorine atoms on the benzene ring, the ester groups of this compound are significantly activated towards nucleophilic attack, making hydrolysis a critical challenge to overcome for successful and reproducible outcomes.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter. Our aim is to equip you with the fundamental knowledge and practical techniques to prevent the hydrolysis of this compound in your reactions.
Understanding the Challenge: The Science Behind Hydrolysis Susceptibility
The four fluorine atoms on the aromatic ring of this compound exert a strong inductive electron-withdrawing effect. This effect significantly increases the electrophilicity of the carbonyl carbons in the ester groups. As a result, the molecule is much more susceptible to nucleophilic attack by water compared to its non-fluorinated counterpart, dimethyl terephthalate. This heightened reactivity necessitates meticulous attention to anhydrous conditions to prevent the formation of the hydrolysis byproducts: 2,3,5,6-tetrafluoroterephthalic acid and methyl 2,3,5,6-tetrafluoroterephthalate.
Troubleshooting Guide: Preventing and Diagnosing Hydrolysis
This section is structured in a question-and-answer format to directly address common problems encountered during experiments.
Question 1: My reaction yield is consistently low, and I suspect hydrolysis of my this compound. How can I confirm this?
Answer:
Confirming hydrolysis is the first critical step. The primary hydrolysis products are 2,3,5,6-tetrafluoroterephthalic acid and the mono-methyl ester. You can detect these impurities using the following analytical techniques:
-
¹H and ¹⁹F NMR Spectroscopy: In the ¹H NMR spectrum, the appearance of a broad singlet corresponding to the carboxylic acid protons of the diacid or monoester is a strong indicator of hydrolysis. In the ¹⁹F NMR, you may observe shifts in the fluorine signals or the appearance of new signals corresponding to the hydrolysis products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the starting material from its more polar hydrolysis byproducts. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with a small amount of acid like trifluoroacetic acid) can effectively separate these compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the more volatile mono-methyl ester, GC-MS can be used for identification and quantification. The diacid is generally not volatile enough for standard GC-MS without derivatization.
Table 1: Analytical Methods for Detecting Hydrolysis Byproducts
| Analytical Technique | Observable Indication of Hydrolysis | Notes |
| ¹H NMR | Appearance of a broad singlet for carboxylic acid proton(s). | Can be confirmed by D₂O exchange. |
| ¹⁹F NMR | Potential shifts or new signals for fluorine atoms adjacent to the hydrolyzed ester group. | Provides structural information. |
| HPLC | Emergence of earlier eluting, more polar peaks corresponding to the mono- and di-acid. | Ideal for quantification. |
| GC-MS | Detection of the mono-methyl ester. | Derivatization may be needed for the diacid. |
Question 2: I've confirmed hydrolysis is occurring. What are the most critical experimental parameters I need to control?
Answer:
The key to preventing hydrolysis is the rigorous exclusion of water from your reaction system. This involves a multi-faceted approach focusing on your glassware, solvents, reagents, and atmosphere.
Experimental Protocol: Establishing and Maintaining Anhydrous Reaction Conditions
This protocol outlines the essential steps for creating a water-free environment for your reaction.
1. Glassware Preparation:
- Thoroughly wash and rinse all glassware.
- Dry all glassware in an oven at a minimum of 120 °C for at least 4 hours, or preferably overnight.
- Assemble the glassware hot and allow it to cool under a stream of dry, inert gas (e.g., nitrogen or argon).
2. Inert Atmosphere:
- Conduct the reaction under a positive pressure of a dry inert gas. This can be achieved using a Schlenk line or a glovebox.
- Use rubber septa on reaction flasks to allow for the addition of reagents via syringe.
3. Solvent Purification:
- Use only anhydrous solvents. Commercially available anhydrous solvents are often sufficient.
- For extremely sensitive reactions, consider distilling your solvent over an appropriate drying agent immediately before use.
4. Reagent Handling:
- Ensure all liquid reagents are anhydrous. If necessary, dry them using appropriate methods.
- Solid reagents should be dried in a vacuum oven or desiccator before use.
Question 3: I'm using a base in my reaction. Could this be causing the hydrolysis?
Answer:
Absolutely. Both acidic and basic conditions can catalyze ester hydrolysis. Strong nucleophilic bases, such as sodium hydroxide or potassium hydroxide, will readily hydrolyze this compound. Even weaker nucleophilic bases like triethylamine can promote hydrolysis if water is present.
For reactions requiring a base, it is crucial to select a non-nucleophilic, sterically hindered base . These bases are strong enough to deprotonate your desired substrate but are too bulky to attack the electrophilic carbonyl carbon of the ester.
Table 2: Recommended Non-Nucleophilic Bases
| Base | Class | pKa of Conjugate Acid | Key Characteristics |
| 1,8-Diazabicycl[5.4.0]undec-7-ene (DBU) | Amidine | ~13.5 (in MeCN) | Strong, non-nucleophilic, excellent for elimination reactions.[1] |
| Diisopropylethylamine (DIPEA or Hünig's Base) | Tertiary Amine | ~10.7 (in water) | Sterically hindered, commonly used as a proton scavenger. |
| 2,6-Lutidine | Pyridine Derivative | ~6.7 (in water) | Mildly basic, good for acid scavenging. |
| Proton Sponge (1,8-Bis(dimethylamino)naphthalene) | Diamine | ~12.1 (in water) | Exceptionally low nucleophilicity due to steric strain relief upon protonation.[2] |
dot
Caption: Workflow for minimizing hydrolysis of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to prevent degradation?
A1: Store this compound in a tightly sealed container in a cool, dry place, preferably in a desiccator. Protect it from moisture and light.
Q2: Can I use common drying agents like anhydrous magnesium sulfate or sodium sulfate directly in my reaction mixture?
A2: While these are excellent for drying solvents before use, adding them directly to a reaction mixture containing this compound is generally not recommended as their surfaces can adsorb reactants and potentially introduce impurities. It is always better to use anhydrous solvents from the start.
Q3: I've identified hydrolysis byproducts in my final product. How can I purify my compound?
A3: The primary hydrolysis byproduct, 2,3,5,6-tetrafluoroterephthalic acid, is significantly more polar than the starting ester. This difference in polarity can be exploited for purification:
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexanes) can be effective. The diacid is often much less soluble and may precipitate out or be removed by hot filtration.
-
Column Chromatography: Silica gel chromatography can be used to separate the nonpolar ester from the polar diacid. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) will typically elute the desired product first.
-
Aqueous Wash: If your desired product is in an organic solvent, a gentle wash with a cold, dilute, and weak base solution (e.g., saturated sodium bicarbonate) can extract the acidic hydrolysis products. However, this must be done quickly and at low temperatures to minimize further hydrolysis of the desired ester. Follow immediately with a brine wash and drying over an anhydrous drying agent.
Q4: Are there specific protocols for using this compound in MOF synthesis or polymerization that I can follow?
A4: While a universal protocol is challenging due to the diversity of specific reactions, the following provides a general framework for a solvothermal MOF synthesis, emphasizing the prevention of hydrolysis.
Illustrative Protocol: Anhydrous Solvothermal Synthesis of a Metal-Organic Framework (MOF)
This protocol is a general guideline and should be adapted based on the specific metal salt and desired MOF structure.
1. Pre-reaction Preparation:
- Dry all glassware (e.g., Teflon-lined autoclave, vials) and magnetic stir bars in an oven at 120 °C overnight.
- Dry the metal salt (e.g., zinc nitrate hexahydrate can be carefully dehydrated to the anhydrous form or a suitable anhydrous salt can be chosen) and this compound under vacuum.
2. Reaction Assembly (in a glovebox or under inert atmosphere):
- In a vial, dissolve the anhydrous metal salt in a minimal amount of anhydrous N,N-dimethylformamide (DMF).
- In a separate vial, dissolve this compound in anhydrous DMF.
- Combine the two solutions in the Teflon-lined autoclave.
- If a modulator or base is required, add the anhydrous, non-nucleophilic base at this stage.
3. Reaction:
- Seal the autoclave tightly and remove it from the inert atmosphere.
- Place the autoclave in a preheated oven at the desired reaction temperature (e.g., 90-110 °C) for the specified time (e.g., 24-48 hours).
4. Product Isolation and Activation:
- After cooling to room temperature, filter the crystalline product.
- Wash the crystals with fresh anhydrous DMF to remove unreacted starting materials.
- Perform a solvent exchange by immersing the crystals in a volatile anhydrous solvent (e.g., chloroform or acetone) for several days, replacing the solvent periodically.
- Activate the MOF by carefully removing the solvent under vacuum, sometimes with gentle heating.
dot
Caption: Anhydrous workflow for the synthesis of a Metal-Organic Framework.
References
Improving the solubility of fluorinated polyesters for characterization
Technical Support Center: Characterization of Fluorinated Polyesters
Welcome to the technical support center for the characterization of fluorinated polyesters. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of these unique polymers during their analytical workflows. The high fluorine content, while imparting desirable properties, often leads to poor solubility in common organic solvents, complicating characterization by techniques such as Nuclear Magnetic Resonance (NMR), Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC), and thermal analysis.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues. The methodologies described herein are grounded in established scientific principles to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated polyesters so difficult to dissolve?
A1: The solubility of a polymer is governed by the principle of "like dissolves like."[1][2] The strong electronegativity of fluorine atoms reduces the polarizability of the polymer chain and leads to low intermolecular forces. Consequently, fluorinated polyesters are often insoluble in many common solvents. Their dissolution requires solvents with similar solubility parameters.
Q2: What are some initial recommended solvents for fluorinated polyesters?
A2: For partially fluorinated polyesters, common solvents like m-cresol, N-methyl-2-pyrrolidone (NMP), chloroform, and dimethylacetamide (DMAc) may be effective.[3][4][5] Highly fluorinated polyesters often require more specialized and aggressive solvents. Fluorinated solvents such as hexafluoroisopropanol (HFIP) are frequently used, as they can dissolve even challenging polyesters like PET at ambient temperatures.[6] For some highly crystalline and resistant fluorinated polymers, perfluorinated cycloalkanes or aromatic compounds at elevated temperatures might be necessary.[7]
Q3: Can I use a mixture of solvents to improve solubility?
A3: Yes, solvent mixtures can be highly effective. A blend of a good solvent and a poor solvent, or two marginal solvents, can sometimes create a system with an optimal solubility parameter for the polymer.[8] This is a common strategy to fine-tune the solvent properties for a specific fluorinated polyester.
Q4: My polymer won't dissolve even in recommended solvents. What should I do?
A4: If initial attempts at dissolution fail, consider the following:
-
Increase Temperature: Gently heating the mixture can significantly improve solubility. However, be cautious of potential polymer degradation at elevated temperatures.
-
Agitation: Continuous stirring or sonication can aid the dissolution process.
-
Particle Size Reduction: Grinding the polymer into a fine powder increases the surface area available for solvent interaction.[9]
-
Time: Allow sufficient time for the polymer to dissolve, as the process can be slow.
Q5: Are there any safety precautions I should take when working with these solvents?
A5: Absolutely. Many of the solvents used for fluorinated polyesters are hazardous. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheet (SDS) for each solvent before use. Be particularly cautious with fluorinated solvents, which can be volatile and have specific handling requirements.
Troubleshooting Guides
Guide 1: Overcoming Solubility Challenges for NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. However, poor solubility can lead to broad, unresolved peaks or complete signal loss.
Issue: Poorly resolved or no NMR signal from my fluorinated polyester.
Causality: Insufficient dissolution or aggregation of the polymer in the NMR solvent leads to a non-homogeneous solution, causing significant line broadening and loss of spectral resolution.
Troubleshooting Protocol:
-
Solvent Selection is Key:
-
Begin with deuterated versions of solvents known to dissolve similar polymers. Common choices include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), and N,N-dimethylformamide (DMF-d₇).
-
For more resistant polymers, consider using hexafluoroisopropanol-d₂ (HFIP-d₂).
-
If a suitable deuterated solvent is unavailable, a small amount of a non-deuterated "good" solvent can be added to a deuterated "poor" solvent to achieve dissolution. This is known as a "lock solvent" approach.
-
-
Optimize Dissolution Conditions:
-
Concentration: Start with a low polymer concentration (e.g., 1-5 mg/mL) and gradually increase if needed.
-
Temperature: Acquire spectra at elevated temperatures. Many NMR probes can be heated, which can significantly improve solubility and reduce viscosity, leading to sharper signals.
-
Sonication: Use a bath sonicator to aid dissolution, but be mindful of potential polymer degradation with prolonged exposure.
-
-
Consider Solid-State NMR (ssNMR):
-
If solution-state NMR remains challenging, ssNMR is a viable alternative for characterizing insoluble polymers.[10] This technique provides information about the polymer's structure and morphology in the solid state.
-
Guide 2: Successful GPC/SEC Analysis of Fluorinated Polyesters
Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC) is essential for determining molecular weight and molecular weight distribution. Incomplete dissolution can lead to inaccurate results and damage to the GPC/SEC columns.
Issue: Inaccurate molecular weight data or system pressure overload during GPC/SEC analysis.
Causality: Undissolved polymer particles can clog the column frits, leading to high backpressure. Poorly solvated polymer chains may not adopt a random coil conformation, resulting in erroneous elution times and inaccurate molecular weight calculations.
Troubleshooting Protocol:
-
Mobile Phase Selection:
-
The mobile phase must be a good solvent for the polymer.[11]
-
Hexafluoroisopropanol (HFIP) is a common and effective mobile phase for many polyesters, including fluorinated ones.[6][12]
-
Other options for less fluorinated polyesters include tetrahydrofuran (THF) and chloroform.[5][11]
-
For highly crystalline polymers, high-temperature GPC with solvents like 1,2,4-trichlorobenzene (TCB) may be necessary.[12]
-
-
Sample Preparation Workflow:
-
Dissolution: Dissolve the polymer completely in the mobile phase. This may require heating and gentle agitation.
-
Filtration: Before injection, filter the sample solution through a compatible syringe filter (e.g., PTFE for most organic solvents) to remove any particulate matter. This is a critical step to protect the columns.
-
Concentration: Use a low concentration, typically 0.1-1.0 mg/mL, to avoid viscosity-related issues.
-
-
Leverage Advanced Detectors:
Guide 3: Reliable Thermal Analysis (DSC/TGA) of Fluorinated Polyesters
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining thermal properties like glass transition temperature (Tg), melting temperature (Tm), and thermal stability. While solubility is not a direct requirement for these techniques, proper sample preparation is vital.
Issue: Inconsistent or non-reproducible DSC or TGA results.
Causality: Poor thermal contact between the sample and the analysis pan, or the presence of residual solvent, can lead to artifacts in the thermal data.
Troubleshooting Protocol:
-
Sample Preparation for Thermal Analysis:
-
Drying: Ensure the polymer sample is completely dry and free of any residual solvent. This can be achieved by drying under vacuum at an elevated temperature (below the polymer's Tg).
-
Sample Form: Use a consistent sample form, such as a fine powder or a thin film, to ensure good thermal contact with the pan.
-
Sample Mass: Use a consistent sample mass for all analyses to ensure comparability of results.
-
-
Experimental Parameters:
-
Heating/Cooling Rates: A standard heating rate of 10 °C/min is often used. Slower rates can provide better resolution of thermal transitions.
-
Atmosphere: The choice of purge gas (e.g., nitrogen or air) can influence the thermal behavior, especially for TGA. Nitrogen is typically used to prevent oxidative degradation.
-
Thermal History: To obtain reproducible DSC results, it is often necessary to erase the sample's prior thermal history. This is typically done by heating the sample above its melting point, holding it for a few minutes, and then cooling it at a controlled rate before the final heating scan.
-
Data Summary
Table 1: Recommended Solvents for Fluorinated Polyesters
| Polymer Type | Recommended Solvents | Notes |
| Partially Fluorinated Polyesters | m-cresol, NMP, Chloroform, DMAc, THF[3][4][5] | Solubility may require gentle heating. |
| Highly Fluorinated Polyesters | Hexafluoroisopropanol (HFIP)[6][12] | Effective at room temperature for many resistant polymers. |
| Crystalline Fluorinated Polyesters | Perfluorinated cycloalkanes, Perfluorinated aromatic compounds[7] | Often require elevated temperatures for dissolution. |
Visualizing Workflows
Diagram 1: Solvent Selection Workflow for Fluorinated Polyesters
Caption: A decision tree for systematic solvent selection.
Diagram 2: Sample Preparation for GPC/SEC Analysis
Caption: A streamlined workflow for GPC/SEC sample preparation.
References
- 1. Solubility parameters (HSP) [adscientis.com]
- 2. kinampark.com [kinampark.com]
- 3. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agilent.com [agilent.com]
- 7. US5290846A - Solvents for fluorinated polymers - Google Patents [patents.google.com]
- 8. paint.org [paint.org]
- 9. malvernpanalytical.com [malvernpanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. Cambridge Polymer Group :: GPC/SEC [campoly.com]
- 12. GPC/SEC chromatography of polymers [peakexpert.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Production of Dimethyl 2,3,5,6-tetrafluoroterephthalate
A Guide to Minimizing Impurities for Researchers, Scientists, and Drug Development Professionals
Section 1: Understanding the Synthesis and Key Impurities
The primary route to Dimethyl 2,3,5,6-tetrafluoroterephthalate is the Fischer esterification of 2,3,5,6-tetrafluoroterephthalic acid (TFTPA) with methanol, catalyzed by a strong acid such as sulfuric acid. The overall reaction is an equilibrium process, and driving it to completion is key to minimizing impurities.
Frequently Asked Questions (FAQs): Common Impurities
Q1: What are the most common impurities I should expect in my crude DMTFTP product?
A1: The most prevalent impurities typically arise from the starting materials and incomplete reaction. These include:
-
Unreacted 2,3,5,6-tetrafluoroterephthalic acid (TFTPA): The starting diacid is a common impurity if the reaction does not go to completion.
-
Monomethyl 2,3,5,6-tetrafluoroterephthalate (MMTFTP): This mono-ester is an intermediate in the reaction and will be present if the reaction is stopped prematurely or if reaction conditions are not optimized.
-
2,3,5,6-Tetrafluorobenzoic acid: This impurity can be carried over from the synthesis of the TFTPA precursor, which often starts from 1,2,4,5-tetrafluorobenzene. Incomplete lithiation and carbonation can lead to the formation of this mono-acid.[1]
Q2: Are there any side-reaction products I should be aware of?
A2: While less common under optimized conditions, other impurities can form:
-
Dimethyl ether: At higher temperatures, the acid catalyst can promote the dehydration of methanol to form dimethyl ether. This is generally a minor byproduct.
-
Decarboxylation products: Although TFTPA is relatively stable, at very high temperatures, decarboxylation to form fluorinated benzoic acid derivatives is a possibility, though not a major concern with standard esterification protocols.
Section 2: Troubleshooting Guide for Impurity Minimization
This section provides a problem-and-solution framework for common issues encountered during the synthesis of DMTFTP.
Issue 1: High Levels of Unreacted TFTPA and MMTFTP in the Product
Cause: The Fischer esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants. Insufficient catalyst or reaction time can also lead to incomplete conversion.
Solution:
-
Drive the Equilibrium Forward:
-
Use Excess Methanol: Employing a large excess of methanol will shift the equilibrium towards the product side, according to Le Châtelier's principle.
-
Remove Water: If feasible with your laboratory setup, removal of water as it is formed (e.g., using a Dean-Stark apparatus) is highly effective in driving the reaction to completion.
-
-
Optimize Reaction Conditions:
-
Catalyst Loading: Ensure an adequate amount of acid catalyst is used. Typically, a catalytic amount of concentrated sulfuric acid is sufficient.
-
Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). The reaction may require several hours at reflux to reach completion.
-
Table 1: Effect of Methanol to TFTPA Molar Ratio on Product Distribution (Illustrative)
| Molar Ratio (Methanol:TFTPA) | DMTFTP Yield (%) | MMTFTP (%) | Unreacted TFTPA (%) |
| 5:1 | 75 | 20 | 5 |
| 10:1 | 90 | 8 | 2 |
| 20:1 | >98 | <2 | <1 |
Note: These are illustrative values. Actual results may vary based on specific reaction conditions.
Issue 2: Presence of 2,3,5,6-Tetrafluorobenzoic Acid in the Final Product
Cause: This impurity originates from the synthesis of the TFTPA starting material.
Solution:
-
Purification of TFTPA: It is highly recommended to purify the TFTPA starting material before the esterification step. Recrystallization of TFTPA from a suitable solvent can effectively remove the more soluble 2,3,5,6-tetrafluorobenzoic acid.
-
Post-Esterification Purification: If present in the crude DMTFTP, this acidic impurity can be removed during the work-up. A wash with a mild aqueous base, such as sodium bicarbonate solution, will extract the acidic impurity into the aqueous phase.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,5,6-tetrafluoroterephthalic acid (1 equivalent).
-
Reagent Addition: Add a significant excess of methanol (e.g., 20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing an excess of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Protocol 2: Purification of DMTFTP by Recrystallization
-
Solvent Selection: A mixed solvent system of a good solvent (in which DMTFTP is soluble when hot) and a poor solvent (in which it is less soluble when cold) is often effective. A common choice for esters is a mixture of a polar solvent like ethanol or ethyl acetate and a non-polar solvent like hexane.
-
Dissolution: Dissolve the crude DMTFTP in a minimal amount of the hot "good" solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Slowly add the "poor" solvent to the hot solution until turbidity persists. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals under vacuum.
Section 4: Visualization of Key Processes
Diagram 1: Fischer Esterification of TFTPA
Caption: The reversible Fischer esterification pathway for DMTFTP synthesis.
Diagram 2: Troubleshooting Workflow for Incomplete Reaction
References
Technical Support Center: Thermal Degradation of Polymers from Dimethyl 2,3,5,6-tetrafluoroterephthalate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers synthesized from Dimethyl 2,3,5,6-tetrafluoroterephthalate. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during the thermal analysis of these highly fluorinated aromatic polyesters. The insights provided here are based on extensive experience in polymer characterization and a synthesis of established principles in thermal analysis.
Introduction: The Unique Thermal Behavior of Fluorinated Aromatic Polyesters
Polymers derived from this compound, such as poly(ethylene tetrafluoroterephthalate) or poly(butylene tetrafluoroterephthalate), are of significant interest due to their potential for high thermal stability, chemical resistance, and unique dielectric properties. The presence of a tetrafluorinated benzene ring in the polymer backbone imparts considerable rigidity and strong C-F bonds, which are expected to result in high degradation temperatures.[1] However, these structural features can also lead to complex degradation pathways and present unique challenges in thermal analysis.
This guide is structured to help you navigate these challenges, from sample preparation to data interpretation, ensuring the integrity and accuracy of your experimental results.
Part 1: Troubleshooting Guide for Thermal Analysis
This section addresses common and complex issues encountered during the Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of polymers made from this compound.
Thermogravimetric Analysis (TGA) Troubleshooting
Q1: My TGA curve shows an unexpected, early-stage weight loss at a temperature much lower than the main degradation onset. What could be the cause?
A1: This is a common observation and can be attributed to several factors:
-
Residual Solvents or Moisture: Even after rigorous drying, small molecules can remain trapped within the polymer matrix. A slow heating rate (e.g., 5 °C/min) in the initial phase of the TGA run can help gently remove these volatiles without interfering with the main degradation analysis.[2]
-
Low Molecular Weight Oligomers: The polymerization process may result in a small fraction of low molecular weight species that will degrade at a lower temperature than the main polymer.
-
Incomplete Polymerization: If the polymerization reaction did not go to completion, unreacted monomers or short-chain oligomers could be present, leading to early weight loss.
Troubleshooting Steps:
-
Pre-analysis Drying: Dry your sample under vacuum at an elevated temperature (e.g., 120 °C) for several hours immediately before the TGA analysis.
-
TGA-MS Analysis: If available, couple your TGA to a mass spectrometer (TGA-MS). This will allow you to identify the gaseous products evolved during the initial weight loss, confirming whether they are solvents, water, or monomer fragments.[3]
-
Stepwise Isothermal Hold: Program your TGA to hold at a temperature just above the initial weight loss event (e.g., 200 °C) until the weight stabilizes, then proceed with the temperature ramp to analyze the main degradation.
Q2: I am observing significant noise or instability in the TGA baseline, especially at higher temperatures. What is causing this and how can I fix it?
A2: Baseline instability in TGA of fluorinated polymers can be particularly challenging due to the nature of the degradation products.
-
Corrosive Off-gases: The thermal degradation of these polymers is expected to produce corrosive gases such as hydrogen fluoride (HF).[4][5] These gases can react with the TGA's internal components, including the balance mechanism and thermocouple, leading to signal instability.
-
Gas Flow Rate Fluctuations: Inconsistent purge gas flow can cause apparent weight changes. Ensure your gas supply is stable and the flow rate is controlled precisely.[6]
Troubleshooting Steps:
-
Use an Inert Sample Pan: Platinum is generally recommended. Avoid using aluminum pans as they will be attacked by HF.
-
Protective Purge Gas: Ensure a consistent and appropriate flow rate of a high-purity inert gas (e.g., nitrogen or argon) to purge the balance and furnace. A typical flow rate is 20-50 mL/min through the furnace and a lower, constant rate through the balance.[7]
-
Regular Cleaning and Maintenance: After analyzing corrosive samples, it is crucial to clean the TGA furnace according to the manufacturer's instructions to remove any condensed residues.
-
Instrument Health Check: If the problem persists, it may indicate damage to the balance or thermocouple. Contact your instrument service engineer for an inspection.
Q3: The onset temperature of degradation seems to vary between runs of the same sample. How can I improve reproducibility?
A3: Reproducibility issues often stem from inconsistencies in the experimental setup and sample preparation.
-
Sample Mass and Form: A larger sample mass can lead to thermal gradients within the sample, causing a broader degradation profile and a less defined onset. The form of the sample (powder vs. film) can also affect heat transfer.
-
Heating Rate: Faster heating rates tend to shift the degradation onset to higher temperatures.[8]
-
Sample Pan Placement: Inconsistent placement of the sample pan on the TGA balance can alter the heat transfer characteristics.
Troubleshooting Steps:
-
Consistent Sample Mass: Use a consistent, small sample mass for all runs, typically in the range of 5-10 mg.
-
Standardize Sample Form: Whenever possible, use the same form of the polymer (e.g., a fine powder) for all analyses.
-
Consistent Heating Rate: Use the same heating rate for all comparable experiments. A rate of 10 °C/min is a common standard.
-
Careful Pan Placement: Ensure the sample pan is placed centrally on the balance pedestal each time.
Differential Scanning Calorimetry (DSC) Troubleshooting
Q1: I am having trouble identifying the glass transition (Tg) in my DSC thermogram. The transition is very weak or appears as a broad, indistinct step.
A1: A weak or broad Tg is not uncommon for highly rigid polymer backbones like those in fluorinated aromatic polyesters.
-
High Chain Rigidity: The tetrafluorinated phenyl rings introduce significant stiffness into the polymer chain, which can restrict the molecular motion associated with the glass transition, resulting in a small change in heat capacity (ΔCp).[9]
-
Crystallinity: If the polymer is semi-crystalline, the amorphous fraction available to undergo a glass transition is reduced, weakening the signal.
-
Thermal History: The thermal history of the sample can significantly affect the appearance of the Tg.
Troubleshooting Steps:
-
Modulated DSC (MDSC): This technique can separate the reversing heat flow signal (which includes the Tg) from non-reversing signals, often providing a clearer view of weak transitions.[10]
-
Optimize Heating and Cooling Rates: A slower heating rate (e.g., 5 or 10 °C/min) can sometimes improve the resolution of the Tg. Conversely, a faster cooling rate followed by a slower heating rate can sometimes enhance the visibility of the Tg by creating a more distinct enthalpy relaxation peak.[11]
-
Increase Sample Mass: Using a larger sample mass (e.g., 10-15 mg) can amplify the heat flow signal, making the Tg more apparent. However, be mindful that this can reduce temperature accuracy.
-
First Heat Cycle Analysis: The Tg is often most clearly observed in the first heating scan of a sample that has been rapidly cooled from the melt, as this maximizes the amorphous content.
Q2: My DSC curve shows an unusual endothermic peak overlapping with the glass transition. What is this?
A2: This is likely an enthalpy relaxation peak, which is a common feature in the DSC of amorphous and semi-crystalline polymers.
-
Physical Aging: When a polymer is held at a temperature below its Tg for an extended period, the polymer chains can slowly relax into a lower energy state. Upon heating through the Tg, the sample absorbs extra energy to regain the conformational state of the rubbery phase, which appears as an endothermic peak superimposed on the Tg step.[12]
Troubleshooting Steps:
-
Controlled Thermal History: To obtain a reproducible Tg without the influence of physical aging, perform a heat-cool-heat experiment. The first heating scan erases the prior thermal history. The sample is then cooled at a controlled rate (e.g., 10 °C/min) and the second heating scan will provide a more representative Tg.[13]
-
Interpret with Caution: Recognize that the presence and size of the enthalpy relaxation peak can provide valuable information about the sample's storage conditions and physical aging characteristics.
Q3: I am seeing multiple melting peaks (endotherms) for my polymer. Does this mean my sample is impure?
A3: Not necessarily. Multiple melting peaks in polymers are common and can arise from several phenomena related to crystalline structure.
-
Melt-Recrystallization: During the DSC heating scan, less perfect crystals may melt at a lower temperature, and the resulting molten polymer may then recrystallize into more perfect, higher-melting crystals, which then melt at a higher temperature.
-
Different Crystal Morphologies: The polymer may have different crystal forms (polymorphs) or different lamellar thicknesses, each with a distinct melting point.
-
Effect of Thermal History: The cooling rate from the melt can significantly influence the crystalline structure and thus the melting behavior on subsequent heating.
Troubleshooting Steps:
-
Vary the Heating Rate: Perform DSC scans at different heating rates (e.g., 5, 10, 20 °C/min). If a lower temperature peak diminishes or disappears at higher heating rates, it is likely due to melt-recrystallization, as there is less time for this to occur.
-
Isothermal Crystallization Studies: To investigate different crystal populations, melt the sample, cool it to a specific temperature between the Tg and Tm, and hold it isothermally to crystallize. Then, heat the sample to observe the melting of this specific crystal population.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of polymers made from this compound?
A1: While specific data for these exact polymers is not widely published, based on the high strength of the C-F bond and the stability of the aromatic terephthalate structure, the onset of thermal degradation in an inert atmosphere is expected to be significantly high, likely in the range of 400-500 °C or even higher. Fluoropolymers are known for their excellent thermal stability.[2] The exact temperature will depend on the diol used in the polymerization (e.g., ethylene glycol vs. butanediol) and the overall molecular weight of the polymer.
Q2: What are the likely thermal degradation products of these polymers?
A2: The degradation of fluorinated polyesters is complex. Based on studies of similar structures, the degradation is likely to proceed via a combination of mechanisms, including ester pyrolysis and C-F bond scission.[14] The expected products include:
-
CO and CO2: From the decomposition of the ester linkages.[10]
-
Hydrogen Fluoride (HF): A common product from the thermal degradation of fluoropolymers, especially if any hydrogen atoms are present in the polymer structure or the surrounding environment.[4]
-
Fluorinated Aromatic Compounds: Scission of the polymer chain could release fluorinated terephthalic acid derivatives and other fluorinated aromatic fragments.
-
Low Molecular Weight Fluoroalkenes: Such as tetrafluoroethylene, if C-C bond cleavage in the backbone occurs.[5]
Q3: Can I run TGA on these polymers in an air atmosphere?
A3: Yes, but you should expect different results compared to an inert atmosphere. In the presence of oxygen, thermo-oxidative degradation will occur, which typically begins at a lower temperature than pyrolysis in an inert atmosphere.[15] The degradation mechanism will be more complex, involving oxidation reactions that can lead to the formation of carbonyl fluorides and other oxidized species.[4] Running TGA in both inert (N2) and oxidative (air) atmospheres can provide valuable information about the polymer's stability under different environmental conditions.
Q4: How can I determine the percent crystallinity of my polymer using DSC?
A4: The percent crystallinity (%χ) can be estimated from the heat of fusion (ΔHf) measured in a DSC experiment using the following equation:
%χ = (ΔHf / ΔHf°) * 100
Where:
-
ΔHf is the measured heat of fusion of your sample (obtained by integrating the area of the melting peak).
-
ΔHf° is the theoretical heat of fusion for a 100% crystalline sample of the same polymer.
A significant challenge for novel polymers like those from this compound is that the value of ΔHf° is often unknown. In such cases, DSC can still be used for comparative analysis of crystallinity between different samples, assuming ΔHf° is a constant.
Part 3: Experimental Protocols and Data
Standard TGA Protocol
-
Instrument Preparation: Ensure the TGA is clean and the balance is tared. Calibrate the instrument for temperature and mass according to the manufacturer's guidelines.
-
Sample Preparation: Weigh 5-10 mg of the dry polymer powder into a platinum TGA pan.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 40 mL/min for the furnace and 10 mL/min for the balance.[7]
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Determine the onset temperature of degradation (Td) and the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).
Standard DSC Protocol (Heat-Cool-Heat)
-
Instrument Preparation: Ensure the DSC cell is clean and calibrated with an appropriate standard (e.g., indium).
-
Sample Preparation: Weigh 5-10 mg of the polymer into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to a temperature approximately 30 °C above the expected melting point at 10 °C/min (First Heat).
-
Hold for 3 minutes to erase thermal history.
-
Cool from the melt to -50 °C at 10 °C/min (Cool).
-
Hold for 3 minutes.
-
Ramp from -50 °C back to the upper temperature at 10 °C/min (Second Heat).[16]
-
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan. Determine the melting temperature (Tm) and heat of fusion (ΔHf) from the first and second heating scans.
Summary of Expected Thermal Properties
| Property | Expected Range | Analytical Technique | Notes |
| Glass Transition Temperature (Tg) | > 100 °C | DSC | Highly dependent on the diol used. The rigid fluorinated aromatic ring is expected to lead to a high Tg. |
| Melting Temperature (Tm) | > 250 °C | DSC | Dependent on the degree of crystallinity and the specific polymer structure. |
| Onset of Degradation (Td) (in N2) | 400 - 500 °C | TGA | Represents the temperature at which significant weight loss begins. |
Note: The values in this table are estimates based on the properties of structurally similar fluorinated and aromatic polyesters. Actual values must be determined experimentally.
Part 4: Visualization of Workflows and Mechanisms
Experimental Workflow for Thermal Analysis
Caption: Workflow for TGA and DSC analysis of fluorinated polyesters.
Proposed Thermal Degradation Pathway
Caption: Proposed degradation pathway for fluorinated aromatic polyesters.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Degradation of Polyalkylene Glycol: Application of FTIR, HPLC, and TGA in Investigating PAG Oil Thermal Stability and Antioxidant Reaction Kinetics - Deakin University - Figshare [dro.deakin.edu.au]
- 4. turi.org [turi.org]
- 5. dioxin20xx.org [dioxin20xx.org]
- 6. COMMON PROBLEM OF THERMOGRAVIMETRIC ANALYZER(TGA) | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 7. t-k-e.com [t-k-e.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. qualitest.ae [qualitest.ae]
- 12. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 13. Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cswab.org [cswab.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Polyester Synthesis: Dimethyl 2,3,5,6-tetrafluoroterephthalate vs. Dimethyl Terephthalate
Introduction: The Impact of Fluorination on Polyester Performance
Polyesters, particularly polyethylene terephthalate (PET), are ubiquitous polymers with applications ranging from textiles and packaging to advanced materials.[1] The workhorse of polyester synthesis has traditionally been dimethyl terephthalate (DMT), a robust and well-characterized monomer.[2] However, the relentless pursuit of high-performance materials has led researchers to explore fluorinated analogues, such as dimethyl 2,3,5,6-tetrafluoroterephthalate. The introduction of fluorine atoms into the polymer backbone can dramatically alter the material's properties, offering enhanced thermal stability, chemical resistance, and unique surface characteristics.[3]
This guide provides an in-depth comparison of these two monomers in the context of polyester synthesis. We will delve into their fundamental properties, the nuances of their polymerization processes, and the resulting differences in polymer performance, supported by experimental data and established scientific principles. This document is intended for researchers and professionals in polymer science and material development, offering insights into the causal relationships between molecular structure and macroscopic properties.
Physicochemical Properties of the Monomers
A foundational understanding of the monomers is crucial for appreciating their behavior in polymerization. The substitution of hydrogen with fluorine on the terephthalate ring significantly alters the molecule's electron distribution, size, and polarity, which in turn affects its physical properties.
| Property | Dimethyl Terephthalate (DMT) | This compound |
| CAS Number | 120-61-6 | 727-55-9[4] |
| Molecular Formula | C10H10O4 | C10H6F4O4[4] |
| Molecular Weight | 194.18 g/mol | 266.15 g/mol [5] |
| Melting Point | 140-142 °C | 197-199 °C[6] |
| Boiling Point | 288 °C | 311.1 °C at 760 mmHg[7] |
| Density | 1.28 g/cm³ | 1.5 g/cm³[7] |
The higher melting and boiling points of the fluorinated monomer are attributable to its greater molecular weight and altered intermolecular forces.
Polyester Synthesis: A Tale of Two Monomers
The synthesis of polyesters from both DMT and its fluorinated counterpart generally proceeds via a two-stage melt polycondensation process: transesterification followed by polycondensation.[8]
Reaction Mechanism: Transesterification and Polycondensation
-
Transesterification: In the first stage, the dimethyl ester monomer is reacted with an excess of a diol, typically ethylene glycol (EG), in the presence of a catalyst. This reaction, known as transesterification or ester interchange, produces a prepolymer, bis(2-hydroxyethyl) terephthalate (BHET) or its fluorinated analogue, and methanol as a byproduct, which is removed by distillation to drive the reaction forward.[8][9]
-
Polycondensation: The second stage involves heating the prepolymer under high vacuum and at elevated temperatures. This promotes a self-condensation reaction where the hydroxyl end groups react with the ester groups, eliminating ethylene glycol and progressively increasing the polymer chain length and molecular weight.[9]
The strong electron-withdrawing nature of the fluorine atoms in this compound is expected to increase the electrophilicity of the carbonyl carbons. This heightened reactivity can lead to an acceleration of the polymerization process compared to the non-fluorinated DMT.[10] Studies have shown that incorporating fluorine into polyesters can speed up polymer chain formation.[11]
Experimental Protocols
The following protocols outline the laboratory-scale synthesis of polyesters from both monomers.
Protocol 1: Synthesis of Polyethylene Terephthalate (PET) from Dimethyl Terephthalate (DMT) [8]
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
Zinc acetate (transesterification catalyst)
-
Antimony trioxide (polycondensation catalyst)
-
Nitrogen gas supply
-
Heating mantle, round-bottom flask, distillation column, condenser, and collection flask
Procedure:
-
Transesterification:
-
Charge the round-bottom flask with DMT and EG in a molar ratio of approximately 1:2.
-
Add zinc acetate catalyst (0.05-0.1% by weight of DMT).
-
Heat the mixture to 180-220°C under a gentle stream of nitrogen.
-
Continuously remove the methanol byproduct by distillation.
-
Continue the reaction for 2-4 hours, or until methanol distillation ceases.
-
-
Polycondensation:
-
Add antimony trioxide polycondensation catalyst (0.03-0.05% by weight of DMT).
-
Gradually increase the temperature to 270-300°C while reducing the pressure to create a vacuum.
-
Remove excess ethylene glycol by distillation.
-
Maintain the reaction under high vacuum for 2-3 hours to build molecular weight, as indicated by an increase in the viscosity of the melt.
-
Stop the reaction and extrude the molten PET.
-
Protocol 2: Synthesis of Poly(ethylene 2,3,5,6-tetrafluoroterephthalate) from this compound
Materials:
-
This compound
-
Ethylene glycol (EG)
-
A suitable transesterification catalyst (e.g., zinc acetate, though catalyst choice may need optimization for fluorinated systems)
-
A suitable polycondensation catalyst (e.g., antimony trioxide, titanium-based catalysts)
-
Nitrogen gas supply
-
Heating mantle, round-bottom flask, distillation column, condenser, and collection flask
Procedure:
-
Transesterification:
-
Charge the round-bottom flask with this compound and EG in a 1:2 molar ratio.
-
Add the transesterification catalyst.
-
Heat the mixture under a nitrogen atmosphere, likely in a similar temperature range to the DMT reaction (180-220°C), while monitoring for the distillation of methanol. The increased reactivity may allow for a shorter reaction time or lower temperatures.
-
Continue until methanol evolution ceases.
-
-
Polycondensation:
-
Add the polycondensation catalyst.
-
Increase the temperature to a range of 270-300°C, similar to the standard PET synthesis, while gradually applying a vacuum. The thermal stability of the C-F bond may allow for higher processing temperatures.
-
Remove excess ethylene glycol under high vacuum to promote chain growth.
-
Monitor the reaction progress through melt viscosity until the desired molecular weight is achieved.
-
Extrude the resulting fluorinated polyester.
-
Comparative Analysis of Polymer Properties
The introduction of a tetrafluoro-substituted aromatic ring into the polyester backbone imparts a unique set of properties that distinguish it from conventional PET.
| Property | Polyester from Dimethyl Terephthalate (PET) | Polyester from this compound |
| Thermal Stability | Good; decomposition starts around 350-400°C[12] | Excellent; C-F bond energy is high (~485 kJ/mol), leading to superior thermal resistance.[3] |
| Glass Transition Temp. (Tg) | ~70-80 °C[13] | Expected to be higher due to increased chain stiffness. For some fluorinated polyesters, Tg can increase to over 46°C from a non-fluorinated baseline of around 6°C.[14] |
| Mechanical Properties | High tensile strength and stiffness.[15] | Enhanced mechanical robustness due to longer polymer chains and stronger intermolecular forces.[11] Tensile strength can be significantly increased.[14] |
| Chemical Resistance | Good resistance to weak acids, bases, and organic solvents.[16] | Excellent; fluoropolymers are known for their chemical inertness.[17] |
| Surface Properties | Hydrophilic to a certain degree. | Hydrophobic and oleophobic (low surface energy).[3] Water contact angles can be significantly increased.[14] |
| Optical Properties | Can be transparent in its amorphous state.[18] | Generally good, though can be influenced by crystallinity. |
Causality: Why Fluorination Matters
The observed differences in polymer properties are a direct consequence of the unique characteristics of the fluorine atom.
-
High Electronegativity: Fluorine is the most electronegative element, leading to strong, polarized C-F bonds. This has two major effects:
-
Increased Reactivity of Monomer: The electron-withdrawing effect of the four fluorine atoms on the aromatic ring makes the carbonyl carbons of this compound more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of the diol.[10] This can accelerate the rates of both transesterification and polycondensation.[11]
-
Enhanced Polymer Stability: The high bond dissociation energy of the C-F bond (~485 kJ/mol) compared to the C-H bond contributes significantly to the exceptional thermal and chemical stability of the resulting polyester.[3]
-
-
Low Polarizability and van der Waals Forces: The fluorine atom's small size and tightly held electrons result in low polarizability. This leads to weaker van der Waals interactions between fluorinated polymer chains and other molecules, which is the basis for their low surface energy, non-stick properties, and hydrophobicity.[10][17]
-
Increased Chain Stiffness: The larger size of fluorine atoms compared to hydrogen atoms can increase the rotational barrier along the polymer backbone, leading to a stiffer chain. This increased rigidity typically results in a higher glass transition temperature (Tg).
Visualizing the Process and Structures
Caption: General workflow for polyester synthesis via melt polycondensation.
Caption: Structural comparison of monomers and their resulting polymer repeating units.
Conclusion
While dimethyl terephthalate remains a cost-effective and reliable monomer for the large-scale production of standard polyesters like PET[19], this compound presents a compelling alternative for the development of high-performance materials. The strategic incorporation of fluorine into the terephthalate ring offers a powerful method for enhancing thermal stability, chemical resistance, and mechanical robustness, while also imparting valuable surface properties such as hydrophobicity.
The potentially faster polymerization kinetics of the fluorinated monomer could also offer processing advantages. For applications in demanding environments—such as aerospace, advanced electronics, and specialized industrial components—where superior durability and performance justify the higher cost, polyesters derived from this compound represent a significant step forward in polymer technology. This guide serves as a foundational resource for scientists and engineers looking to leverage the unique properties of fluorination in their next generation of polyester materials.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. spglobal.com [spglobal.com]
- 3. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H6F4O4 | CID 11608660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 2,3,5,6-Tetrafluoroterephthalonitrile | CAS#:1835-49-0 | Chemsrc [chemsrc.com]
- 7. CAS#:727-55-9 | this compound | Chemsrc [chemsrc.com]
- 8. benchchem.com [benchchem.com]
- 9. wpage.unina.it [wpage.unina.it]
- 10. Fluoride recovery in degradable fluorinated polyesters - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02513J [pubs.rsc.org]
- 11. labcompare.com [labcompare.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Branched Fluorine-containing Polyesters and their Properties - Beijing Institute of Technology [pure.bit.edu.cn]
- 15. Fabrication of Two Polyester Nanofiber Types Containing the Biobased Monomer Isosorbide: Poly (Ethylene Glycol 1,4-Cycl… [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. Fluoropolymer - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. scribd.com [scribd.com]
A Comparative Guide to the Thermal Stability of Fluorinated vs. Non-Fluorinated Polyesters
In the realm of advanced materials, polyesters stand out for their versatility and wide range of applications. However, the ever-increasing demand for high-performance polymers for use in extreme environments has driven significant research into enhancing their intrinsic properties. One of the most successful strategies for augmenting the thermal stability of polyesters is the incorporation of fluorine into their molecular structure. This guide provides an in-depth, objective comparison of the thermal stability of fluorinated and non-fluorinated polyesters, supported by experimental data and mechanistic insights, to assist researchers, scientists, and drug development professionals in making informed material selections.
The Decisive Role of Fluorine in Enhancing Thermal Properties
The introduction of fluorine, the most electronegative element, into a polyester backbone imparts a range of beneficial properties, most notably a significant increase in thermal stability.[1][2] This enhancement is primarily attributed to the high bond energy of the carbon-fluorine (C-F) bond, which is approximately 486 kJ/mol.[3] This strong bond requires a substantial amount of energy to be cleaved, thus elevating the initial decomposition temperature of the polymer.[3]
In contrast, non-fluorinated polyesters rely on the strength of their ester linkages and the inherent stability of their hydrocarbon backbone. While robust under many conditions, these polymers are susceptible to thermal degradation at lower temperatures compared to their fluorinated counterparts. The typical degradation pathway for aliphatic polyesters initiates with the random scission of the ester linkage, a process that begins at around 275°C.[4]
Quantitative Comparison of Thermal Stability
Thermogravimetric analysis (TGA) is the industry-standard technique for quantifying the thermal stability of polymers.[5][6] It measures the change in mass of a sample as a function of temperature, providing key parameters such as the onset of decomposition (Td) and the temperature of maximum degradation rate. The data presented below, compiled from various studies, clearly illustrates the superior thermal performance of fluorinated polyesters.
| Polymer Type | Onset Decomposition Temperature (Td, 5% weight loss) | Key Observations |
| Non-Fluorinated Polyesters | ||
| Poly(lactic acid) (PLA) | ~300°C[7] | Begins to decompose at a relatively low temperature. |
| Poly(butylene succinate) (PBS) | ~350°C[7] | Exhibits moderate thermal stability. |
| Poly(ethylene terephthalate) (PET) | ~400°C | A widely used polyester with good but limited thermal resistance. |
| Fluorinated Polyesters | ||
| Fluorinated Polyimides | 500 - 563°C[3][8] | The presence of the C-F bond significantly increases the initial decomposition temperature.[3] |
| Fluorinated Poly(arylene ether)s | Up to 350°C (in air)[9] | Demonstrate good thermal stability in an oxidative environment. |
| Perfluorinated Organic Polymers | >400°C[10] | Show high thermal stability due to the extensive fluorination. |
Mechanistic Insights into Thermal Degradation
The pathways through which fluorinated and non-fluorinated polyesters degrade under thermal stress are fundamentally different. Understanding these mechanisms is crucial for predicting material lifetime and designing more resilient polymers.
Non-Fluorinated Polyesters: The thermal degradation of conventional polyesters typically proceeds via a chain scission mechanism involving the ester group.[4] This can be initiated by hydrolysis, where trace amounts of water can attack the ester linkage, or through a random thermal cleavage of the ester bonds.[4][11] Secondary reactions, such as decarboxylation and the formation of anhydrides, can also occur.[4]
Fluorinated Polyesters: The high strength of the C-F bond makes fluorinated polyesters more resistant to the initial bond-breaking events that trigger degradation.[12] However, at sufficiently high temperatures, degradation does occur. The specific products of thermal decomposition depend on the polymer structure and the atmosphere.[13] In some cases, the degradation of fluorinated polymers can lead to the formation of hydrogen fluoride (HF) and other fluorinated compounds.[13] Interestingly, some research suggests that while fluorination enhances thermal stability, it can also accelerate hydrolytic degradation in certain contexts due to the increased electrophilicity of the carbonyl group.[14]
Caption: Comparative degradation pathways of non-fluorinated and fluorinated polyesters.
Experimental Protocol: Thermogravimetric Analysis (TGA)
To ensure the reproducibility and accuracy of thermal stability measurements, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for conducting TGA on polyester samples, adhering to best practices and standards such as ISO 11358.[15]
Objective: To determine the thermal stability of a polyester sample by measuring its weight loss as a function of temperature.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or air (for controlled atmosphere)
-
Analytical balance (for accurate sample weighing)
-
TGA sample pans (e.g., platinum, alumina)
-
Polyester sample (powder or small film)
Procedure:
-
Instrument Calibration: Ensure the TGA instrument is properly calibrated for temperature and mass according to the manufacturer's instructions.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polyester sample into a clean, tared TGA pan.
-
Ensure the sample is evenly distributed at the bottom of the pan.
-
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Select the desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative stability). Set the gas flow rate, typically between 20-50 mL/min.
-
-
Heating Program:
-
Data Acquisition: Initiate the TGA experiment. The instrument will record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Determine the onset decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.
-
Caption: Standard workflow for Thermogravimetric Analysis (TGA) of polymers.
Conclusion: A Clear Advantage for Fluorinated Polyesters
References
- 1. uni-bayreuth.de [uni-bayreuth.de]
- 2. labcompare.com [labcompare.com]
- 3. scielo.br [scielo.br]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. Thermal degradation and combustion properties of most popular synthetic biodegradable polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 20.210.105.67 [20.210.105.67]
- 13. turi.org [turi.org]
- 14. Fluoride recovery in degradable fluorinated polyesters - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02513J [pubs.rsc.org]
- 15. infinitalab.com [infinitalab.com]
A Comparative Guide to Metal-Organic Frameworks: The Performance Impact of Fluorinated vs. Non-Fluorinated Terephthalate Linkers
Introduction
Metal-Organic Frameworks (MOFs) represent a cutting-edge class of crystalline porous materials, constructed from metal ions or clusters linked by organic ligands. Their vast internal surface areas, tunable pore sizes, and versatile chemistry have positioned them as leading candidates for applications in gas separation, catalysis, and drug delivery.[1][2] The properties of a MOF are not solely determined by its metal node but are profoundly influenced by the organic linker. Terephthalic acid (1,4-benzenedicarboxylic acid, BDC) and its derivatives are among the most common linkers used to build robust frameworks like the celebrated UiO-66.[3]
A key strategy for fine-tuning MOF performance is linker functionalization. This guide provides an in-depth comparison of MOFs constructed with standard terephthalate linkers versus those built with their fluorinated counterparts. By introducing fluorine atoms onto the aromatic ring of the linker, we can systematically alter the physicochemical properties of the resulting framework. This guide will explore the causality behind these changes, present supporting experimental data, and provide standardized protocols for material characterization, offering researchers and drug development professionals a clear understanding of how fluorination can be leveraged to design next-generation materials.
The Mechanistic Underpinning of Fluorination
The introduction of fluorine atoms to the terephthalate linker is not a trivial substitution; it fundamentally alters the electronic and physical nature of the MOF's pores. This is primarily due to the unique properties of fluorine, namely its high electronegativity and small atomic radius.[4]
1. Electronic Perturbation: Fluorine's strong electron-withdrawing nature modifies the charge distribution across the aromatic linker. This inductive effect increases the acidity of the carboxylate groups, which can influence the coordination chemistry during MOF synthesis. More importantly, it creates a more polarized pore environment. The C-F bonds introduce localized dipoles that can interact more strongly with polarizable guest molecules, such as carbon dioxide.[5]
2. Enhanced Hydrophobicity: Fluorocarbon segments are inherently hydrophobic. Incorporating them into the MOF structure repels water molecules, which can significantly enhance the material's stability in humid or aqueous environments.[2][5][6] This is a critical advantage, as many conventional MOFs are susceptible to degradation through hydrolysis.[7][8]
3. Altered Framework Geometry: The substitution of hydrogen with the slightly larger fluorine atom can also induce subtle changes in the linker's geometry. This can lead to MOFs with altered topologies or phase behaviors compared to their non-fluorinated analogues, sometimes enabling the synthesis of entirely new structures.[9][10]
Caption: Impact of linker fluorination on the MOF pore environment and guest interactions.
Performance Comparison: Experimental Evidence
The mechanistic changes induced by fluorination translate into tangible improvements in key performance areas. Here, we compare the properties of isostructural MOFs built with fluorinated and non-fluorinated terephthalate linkers.
Gas Sorption and Separation
Fluorination has a profound effect on a MOF's ability to selectively adsorb gases. The polarized pore surface of fluorinated MOFs creates preferential binding sites for molecules with a quadrupole moment, like CO₂. This leads to higher adsorption selectivity for CO₂ over less polar gases like N₂ or CH₄.[5][11][12]
| MOF Pair | Linker | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g, 298K, 1 bar) | CO₂/N₂ Selectivity (IAST) | Reference |
| UiO-66 | Terephthalate | ~1200 | ~2.5 | ~10-20 | [3][13] |
| UiO-66-(F)₄ | Tetrafluoroterephthalate | ~1100 | ~3.0 | >40 | [14] |
| JXNU-12 | Custom | 1550 | 2.0 | ~15 | [15] |
| JXNU-12(F) | Fluorinated Custom | 1300 | 2.96 | ~35 | [15] |
Note: Values are approximate and can vary based on synthesis conditions and activation procedures.
The data clearly shows that while the surface area may slightly decrease upon fluorination (due to the increased mass of fluorine), the CO₂ uptake and, most critically, the CO₂/N₂ selectivity are significantly enhanced. This makes fluorinated MOFs benchmark materials for challenging gas separations.[11][12]
Hydrolytic and Thermal Stability
A primary drawback for many MOFs is their instability in the presence of water.[7] By creating a hydrophobic pore environment, fluorination provides a barrier against water molecules, preventing them from attacking the metal-linker coordination bonds.[5][6] This results in a marked improvement in hydrolytic stability.
| Material | Linker | Thermal Decomposition (°C) | Hydrolytic Stability | Reference |
| UiO-66 | Terephthalate | ~500 | Stable in water, but can degrade in certain buffers | [3][16] |
| RE-TTA-fcu | bis(trifluoromethyl)terephthalate | >300 | Hydrophobic, enhanced water resistance | [17][18][19] |
| TMU-55 | Fluorinated azine-based | ~350 | Water-stable, hydrophobic | [20][21] |
While most fluorinated MOFs exhibit excellent thermal stability, some studies have noted that a very high degree of fluorination can sometimes lead to a slight decrease in decomposition temperature compared to the non-fluorinated parent, potentially due to altered coordination bond strengths.[22] However, the gain in hydrolytic stability is often the more critical factor for practical applications.
Catalytic Activity
The unique properties of fluorinated MOFs can be harnessed for heterogeneous catalysis, particularly for reactions in aqueous media. The hydrophobic channels can protect active sites from water poisoning while allowing organic substrates to enter. For instance, the fluorinated MOFs TMU-55 and HTMU-55 have shown exceptional catalytic activity for the Knoevenagel condensation reaction in water, outperforming many other catalysts.[20][21] The remarkable performance is attributed to the hydrophobic fluoro groups creating a favorable microenvironment for the reaction near the basic catalytic centers.[20][21]
Implications for Drug Delivery
The enhanced stability and hydrophobicity of fluorinated MOFs are highly advantageous for drug delivery applications.
-
Protection in Biological Milieu: Improved hydrolytic stability means the MOF carrier is more likely to remain intact in the aqueous environment of the body, preventing premature drug release.[23]
-
Loading of Hydrophobic Drugs: Many therapeutic agents are poorly water-soluble. The hydrophobic pores of fluorinated MOFs provide an ideal environment for encapsulating these drugs, potentially increasing their loading capacity and bioavailability.[24]
-
Sustained Release: Like their non-fluorinated counterparts, fluorinated MOFs possess high porosity and surface area, which are crucial for achieving high drug loading and enabling sustained release profiles.[23][24]
Experimental Design and Protocols
Reproducibility is key in materials science. The following sections provide standardized, step-by-step methodologies for the synthesis and characterization of terephthalate-based MOFs.
Caption: General experimental workflow for the synthesis and activation of MOFs.
Protocol 1: Solvothermal Synthesis of UiO-66 (Illustrative Example)
This protocol describes a typical synthesis for UiO-66, which can be adapted for its fluorinated analogues by substituting the linker.
-
Preparation: In a 20 mL glass vial, dissolve 233 mg of Zirconium(IV) chloride (ZrCl₄) and 166 mg of 1,4-benzenedicarboxylic acid (H₂BDC) in 10 mL of N,N-dimethylformamide (DMF).
-
Modulation (Optional but Recommended): Add a modulator, such as 1.5 mL of hydrochloric acid (HCl) or 1.2 mL of acetic acid, to the solution. Modulators help control crystal size and reduce defects.
-
Sonication: Sonicate the mixture for 10-15 minutes until a clear, homogeneous solution is formed.
-
Reaction: Tightly cap the vial and place it in a preheated oven at 120°C for 24 hours.
-
Isolation: After cooling the reaction to room temperature, a white microcrystalline powder will have precipitated. Centrifuge the mixture to collect the solid product.
-
Washing: Discard the supernatant and wash the solid product by re-dispersing it in fresh DMF and centrifuging. Repeat this step three times. Then, perform a similar washing procedure with ethanol three times to exchange the DMF.
-
Activation: To achieve permanent porosity, the solvent molecules within the pores must be removed. This is typically done by heating the sample under vacuum (e.g., at 150°C for 12 hours).
Protocol 2: Powder X-Ray Diffraction (PXRD) for Structural Verification
Causality: PXRD is essential to confirm that the synthesized material is crystalline and matches the expected crystal structure. A comparison of the experimental pattern with a simulated pattern from single-crystal data validates the synthesis.
-
Sample Preparation: Place a small amount (~10-20 mg) of the activated MOF powder onto a zero-background sample holder. Gently press the powder to create a flat, even surface.
-
Data Collection: Collect the diffraction pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å), typically over a 2θ range of 5° to 50°.
-
Analysis: Compare the peak positions and relative intensities of the resulting diffractogram to a reference pattern for the target MOF to confirm phase purity.
Protocol 3: Thermogravimetric Analysis (TGA) for Thermal Stability
Causality: TGA measures changes in mass as a function of temperature. It is used to determine the temperature at which the MOF framework begins to decompose, providing a quantitative measure of its thermal stability.
-
Sample Preparation: Place 5-10 mg of the activated MOF powder into an alumina or platinum TGA pan.
-
Measurement: Heat the sample from room temperature to ~800°C at a constant ramp rate (e.g., 5 or 10°C/min) under a continuous flow of an inert gas (N₂) or air.
-
Analysis: The onset of the sharp weight loss step after the initial solvent loss corresponds to the decomposition temperature of the MOF framework.
Protocol 4: N₂ Adsorption-Desorption Analysis for Porosity
Causality: This technique is used to determine the specific surface area (via the Brunauer-Emmett-Teller, or BET, method), pore volume, and pore size distribution, which are critical parameters for applications in gas storage and separation.
-
Degassing: Accurately weigh ~50-100 mg of the MOF sample into a sample tube. Degas the sample under high vacuum at an elevated temperature (e.g., 150°C) for several hours to ensure the pores are free of any adsorbed guests.
-
Analysis: Transfer the sample tube to the analysis port of the gas adsorption analyzer. Perform an N₂ adsorption-desorption isotherm at 77 K (liquid nitrogen temperature).
-
Data Processing: Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3. The total pore volume is typically determined from the amount of N₂ adsorbed at a relative pressure close to 1.
Conclusion
The functionalization of terephthalate linkers with fluorine is a powerful and proven strategy for enhancing the performance of Metal-Organic Frameworks. The introduction of C-F bonds creates a more polarized and hydrophobic pore environment, leading to significant improvements in gas separation selectivity, hydrolytic stability, and catalytic activity in aqueous media. While these advantages may sometimes come with a slight trade-off in surface area or thermal stability, the overall benefits make fluorinated MOFs highly attractive for demanding applications. For researchers in materials science and professionals in drug development, understanding the principles of fluorination opens a clear and rational path toward designing robust, high-performance MOFs tailored for specific challenges, from carbon capture to advanced therapeutic delivery systems.
References
- 1. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the chemistry and applications of fluorinated metal-organic frameworks (F-MOFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorination of mechanochemically synthesized metal–organic frameworks for PFAS adsorption in water - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00043B [pubs.rsc.org]
- 5. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Parameterizing and grading hydrolytic stability in metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorinated linkers enable the synthesis of flexible MOFs with 1D alkaline earth SBUs and a temperature-induced phase transition - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00422H [pubs.rsc.org]
- 10. Fluorinated linkers enable the synthesis of flexible MOFs with 1D alkaline earth SBUs and a temperature-induced phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorinated metal–organic frameworks for gas separation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Metal–organic frameworks vs. buffers: case study of UiO-66 stability - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QI00973C [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare-Earth Metal-Organic Frameworks (MOFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Water-stable fluorinated metal–organic frameworks (F-MOFs) with hydrophobic properties as efficient and highly active heterogeneous catalysts in aqueous solution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. solidstateii.uni-koeln.de [solidstateii.uni-koeln.de]
- 23. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metal-organic frameworks in oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Effect of fluorine substitution on the properties of terephthalate-based polymers
An In-Depth Guide to the Effects of Fluorine Substitution on Terephthalate-Based Polymers
Introduction: Enhancing Classical Polyesters with Fluorine Chemistry
Terephthalate-based polyesters, such as polyethylene terephthalate (PET) and polybutylene terephthalate (PBT), are cornerstones of the modern materials landscape. Their widespread use in packaging, textiles, and engineering components is a testament to their excellent mechanical properties, thermal stability, and processability. However, the ever-increasing demands of advanced applications in electronics, aerospace, and biomedicine necessitate materials with superior performance characteristics.
Fluorination, the process of incorporating fluorine atoms into a polymer's structure, represents a powerful strategy for augmenting the properties of these conventional polyesters. The unique characteristics of the fluorine atom—its high electronegativity, small size, and the exceptional strength of the carbon-fluorine (C-F) bond—impart a range of desirable attributes to the host polymer.[1][2] This guide provides a comparative analysis of fluorinated versus non-fluorinated terephthalate-based polymers, offering experimental insights into how this strategic substitution transforms their performance for high-stakes applications.
Synthetic Pathways: Incorporating Fluorine into the Polyester Backbone
The introduction of fluorine into terephthalate-based polymers can be broadly achieved through two primary methodologies: post-polymerization modification and polymerization of fluorine-containing monomers.
-
Direct Gaseous Fluorination: This surface modification technique is a post-polymerization process where the formed polymer, often as a film or fiber, is exposed to dilute fluorine gas.[3][4][5] This method is highly effective for altering surface properties without changing the bulk characteristics of the material. The process involves the substitution of hydrogen atoms with fluorine atoms on the polymer surface, leading to the formation of C-F, CF₂, and CF₃ groups.[3][4] The reaction conditions, such as temperature, pressure, and exposure time, are critical variables that dictate the degree of fluorination and the resulting surface chemistry.[3][5]
-
Polymerization of Fluorinated Monomers: For creating polymers with fluorine atoms distributed throughout the bulk material, the most direct approach is to synthesize them from fluorinated starting materials. This involves using fluorinated diols or diacids in the polycondensation reaction. This method allows for precise control over the fluorine content and its placement within the polymer architecture, leading to materials with fundamentally different bulk properties compared to their non-fluorinated analogs.
Caption: A typical workflow for the direct surface fluorination of a PET film.
Comparative Analysis of Key Polymer Properties
The substitution of hydrogen with fluorine instigates profound changes in the physicochemical properties of terephthalate-based polymers. The following sections compare these changes, supported by experimental data.
Thermal Properties
The thermal behavior of a polymer is critical for determining its processing window and service temperature. The strong C-F bond (bond energy ~485 kJ/mol) compared to the C-H bond (~414 kJ/mol) suggests that fluorination should enhance thermal stability.[1][4] However, the effect is nuanced. While bulk-fluorinated polymers generally exhibit higher thermal degradation temperatures, direct surface fluorination can sometimes introduce chain scission (bond breaking), which may slightly reduce the onset temperature of degradation.[3][4][5]
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for evaluating these properties. DSC measures the heat flow associated with thermal transitions, identifying the glass transition temperature (Tg) and melting temperature (Tm). TGA tracks mass loss as a function of temperature, determining the decomposition temperature (Td).[6][7]
| Property | Polyethylene Terephthalate (PET) | Surface Fluorinated PET | Rationale for Change |
| Glass Transition Temp. (Tg) | ~75-85 °C[8] | Increased (~80-95 °C)[9] | Increased polarity from C-F bonds restricts chain mobility. |
| Melting Temperature (Tm) | ~242-260 °C[8][10] | Largely Unchanged | Surface modification does not significantly alter bulk crystal structure. |
| Decomposition Temp. (Td, 5% wt. loss) | ~400 °C | Slightly Decreased (~390 °C)[4][5] | Chain scission on the surface can initiate degradation at a lower temperature.[4] |
Mechanical Performance
The mechanical integrity of a polymer dictates its suitability for structural applications. Fluorination has been shown to improve key mechanical properties like strength and stiffness.[1][3] This enhancement is often attributed to increased intermolecular forces and changes in crystallinity induced by the polar fluorine atoms. Tensile testing, which measures the force required to elongate a sample to its breaking point, is the standard method for quantifying these properties according to standards like ASTM D882 for thin films.[11][12][13]
| Property | Polybutylene Terephthalate (PBT) | Fluorinated PBT (Conceptual) | Rationale for Change |
| Tensile Strength (MPa) | ~50-60 | Increased | Stronger intermolecular forces due to the polarity of C-F bonds. |
| Tensile Modulus (GPa) | ~2.3-2.8 | Increased | Enhanced stiffness resulting from restricted chain movement. |
| Elongation at Break (%) | ~50-300 | Decreased | Increased rigidity typically leads to lower ductility. |
Optical Characteristics
For applications in photonics, lenses, and displays, optical properties are paramount. Fluorinated polymers are renowned for their exceptional optical transparency and low refractive indices.[1][14] The substitution of hydrogen with the less polarizable fluorine atom reduces the material's refractive index.[15] Furthermore, replacing C-H bonds with C-F bonds shifts vibrational absorptions to longer wavelengths, which can increase transparency in the near-infrared (NIR) spectrum, a critical region for telecommunications.[16] UV-Vis spectroscopy is used to measure the absorption of light across different wavelengths, providing insight into the material's transparency.[17]
| Property | Standard Aromatic Polyester | Fluorinated Aromatic Polyester | Rationale for Change |
| Refractive Index (at 633 nm) | ~1.55 - 1.58 | Decreased (<1.40)[14][15] | Fluorine's low polarizability reduces the interaction of light with the material.[2] |
| Optical Transparency (UV-Vis) | Good (Aromatic rings absorb in UV)[18] | Excellent (High transparency from UV to NIR)[1] | C-F bonds do not absorb strongly in the Vis-NIR regions. |
Chemical Resistance and Surface Properties
The chemical inertness of fluoropolymers is one of their most celebrated attributes. The strong, stable C-F bond is highly resistant to attack by solvents, acids, and bases, making fluorinated polyesters suitable for use in harsh chemical environments.[19][20][21][22]
Surface properties, such as wettability, are also dramatically altered. While bulk fluoropolymers are characteristically hydrophobic and oleophobic (water- and oil-repelling), direct surface fluorination can paradoxically increase hydrophilicity.[3][5] This occurs because the fluorination process can introduce polar functional groups (like -CHF-) and increase surface roughness, both of which can lead to a significant decrease in the water contact angle.[3][4][9] However, subsequent treatments like drying can induce crosslinking and alter surface morphology, leading to a transition back towards hydrophobicity.[9]
| Property | Polyethylene Terephthalate (PET) | Fluorinated PET | Rationale for Change |
| Solvent Resistance | Moderate (Susceptible to certain solvents) | Excellent | The high stability of the C-F bond provides a barrier against chemical attack.[20][22] |
| Water Contact Angle | ~70°[3] | Highly Variable (Can decrease to <10° or increase >85°)[3][9] | Depends on the extent of fluorination, introduction of polar groups, and surface morphology.[4][9] |
Standardized Experimental Protocols
To ensure reproducibility and comparability of data, standardized testing methodologies are crucial. Below are detailed protocols for the key characterization techniques discussed.
Differential Scanning Calorimetry (DSC)
This protocol is for determining the thermal transitions (Tg, Tm) of a polymer sample.
Caption: Workflow for DSC analysis to determine polymer thermal transitions.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan using a sample press. This prevents any loss of volatiles during heating.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument's cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its melting point (e.g., 300°C for PET) at a controlled rate, typically 10°C/min. This scan erases the sample's prior thermal history.[23]
-
Cooling Scan: Cool the sample back down to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: Reheat the sample under the same conditions as the first scan.
-
-
Data Analysis: Analyze the data from the second heating scan. The glass transition (Tg) is observed as a step-like change in the heat flow baseline, while melting (Tm) appears as an endothermic peak.[6][8]
Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for determining the thermal stability and decomposition temperature of a polymer.
Caption: Workflow for TGA analysis to assess polymer thermal stability.
Step-by-Step Methodology:
-
Sample Preparation: Place 10-15 mg of the polymer sample into a tared TGA pan (typically ceramic or platinum).
-
Instrument Setup: Load the pan onto the instrument's highly sensitive microbalance.
-
Atmosphere Control: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate to prevent oxidative degradation.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate, such as 20°C/min.
-
Data Acquisition: Continuously record the sample's mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass remaining versus temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs (Td5).[7]
Tensile Testing of Polymer Films (ASTM D882)
This protocol describes how to measure the key mechanical properties of thin polymer films.[12]
Caption: Workflow for mechanical property testing of polymer films.
Step-by-Step Methodology:
-
Specimen Preparation: Cut the polymer film into uniform rectangular strips. A typical width is 25 mm.[24] Ensure the edges are free of nicks or defects that could cause premature failure.[12]
-
Dimensional Measurement: Accurately measure the thickness and width of each specimen at several points to calculate the average cross-sectional area.
-
Conditioning: Condition the specimens for at least 40 hours at standard conditions (23 ± 2°C and 50 ± 5% relative humidity).[24]
-
Testing:
-
Data Analysis: The instrument records the force (stress) versus the change in length (strain). From this curve, key properties are calculated:
Conclusion and Future Outlook
The strategic incorporation of fluorine into terephthalate-based polymers offers a versatile and powerful platform for engineering high-performance materials. Fluorination systematically enhances thermal stability, mechanical strength, chemical inertness, and optical clarity while allowing for tunable surface properties. These modifications transform conventional polyesters into advanced materials suitable for demanding applications, from chemically resistant liners and low-dielectric electronic components to advanced optical films and biomedical devices.[2] As synthetic methods become more refined, the ability to precisely control the location and concentration of fluorine atoms will further expand the design space, enabling the creation of next-generation polyesters with tailored properties for the challenges of tomorrow.
References
- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plasticsengineering.org [plasticsengineering.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 7. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. researchgate.net [researchgate.net]
- 10. tainstruments.com [tainstruments.com]
- 11. Tensile Property Testing of Plastics [matweb.com]
- 12. ddltesting.com [ddltesting.com]
- 13. testresources.net [testresources.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Volume # 2(129), March - April 2020 — "Fluorinated acrylic polymers with fluorine-containing electro-optical chromophores in side chain" [notes.fluorine1.ru]
- 17. UV-VIS - Ultraviolet Visible Spectroscopy | Materials Characterization Services [mat-cs.com]
- 18. researchgate.net [researchgate.net]
- 19. professionalplastics.com [professionalplastics.com]
- 20. portplastics.com [portplastics.com]
- 21. Chemical resistance | Polyfluor [polyfluor.nl]
- 22. coleparmer.com [coleparmer.com]
- 23. A differential scanning calorimetry (DSC) approach for assessing the quality of polyethylene terephthalate (PET) waste for physical recycling: a proof-of-concept study: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 24. What Is ASTM D882-02? A Complete Guide to Plastic Film Tensile Testing [pacorr.com]
- 25. wrapfilmtest.com [wrapfilmtest.com]
A Comparative Guide to Gas Adsorption in Metal-Organic Frameworks: The Impact of Fluorinated Linkers
Abstract
The strategic functionalization of organic linkers in Metal-Organic Frameworks (MOFs) is a cornerstone of modern materials science, enabling precise control over their chemical and physical properties. Among various functionalization strategies, the introduction of fluorine atoms onto the organic linkers—a process known as fluorination—has emerged as a powerful tool for enhancing gas adsorption performance. This guide provides a comparative analysis of how different fluorinated linkers modulate the gas adsorption capabilities of MOFs. We will explore the causal relationships between linker fluorination and resulting material properties such as hydrophobicity, stability, and pore chemistry. This analysis is supported by a synthesis of experimental data, detailed protocols for material characterization, and an outlook on future research directions for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Promise of Fluorination in MOF Design
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from inorganic metal nodes or clusters connected by organic linker molecules.[1] This modular nature allows for exceptional tunability of their pore size, shape, and chemical environment, leading to extraordinarily high surface areas.[2] These features make MOFs prime candidates for a wide range of applications, including gas storage, separations, catalysis, and drug delivery.[3][4]
The performance of a MOF in gas adsorption applications is intrinsically linked to the properties of its organic linkers. Linker functionalization—the process of adding specific chemical groups to the linker backbone—is a key strategy to tailor MOF-gas interactions. Fluorination, the incorporation of fluorine atoms or fluorine-containing groups (e.g., -CF₃), has profound effects on the resultant MOF.[5] The introduction of highly electronegative fluorine atoms can alter the electronic properties, stability, and hydrophobicity of the framework, thereby influencing its affinity and selectivity for specific gas molecules.[6][7] This guide will dissect these effects through a comparative lens, providing the "why" behind the experimental observations and the "how" for replicating and building upon these findings.
The Multifaceted Influence of Linker Fluorination on MOF Properties
The incorporation of fluorine into the organic linkers of MOFs imparts several advantageous properties that directly influence their interaction with gaseous molecules.[6] These modifications are not isolated; they work in concert to create a material with tailored gas adsorption characteristics.
Engineering Hydrophobicity for Enhanced Performance
A significant challenge in industrial gas separation processes, such as CO₂ capture from flue gas, is the presence of water vapor, which can compete with the target gas for adsorption sites and in some cases, degrade the MOF structure.[8][9] Fluorination is a well-established strategy to increase the hydrophobicity of a material. The presence of C-F bonds on the pore surfaces reduces the affinity for water molecules, leading to improved performance and stability in humid conditions.[6][10] For instance, studies on fluorinated MOFs have demonstrated that the increased hydrophobicity prevents water from blocking the pores, thereby maintaining high CO₂ uptake capacity even from wet gas streams.[8]
Modulating Thermal and Chemical Stability
The effect of fluorination on MOF stability can be complex. In many cases, the strong C-F bonds and the resulting hydrophobic character can enhance the material's resistance to thermal degradation and hydrolysis.[6] However, some studies have shown that fluoro substituents can weaken the adjacent C-COO⁻ bond, potentially leading to easier decarboxylation and reduced thermal stability.[11] This highlights that the impact of fluorination is system-specific and must be carefully evaluated for each new material.
Tuning the Pore Environment for Selective Adsorption
The high electronegativity of fluorine atoms creates a unique, electron-deficient environment within the MOF pores. This has a profound impact on the framework's affinity for different gas molecules.
-
Carbon Dioxide (CO₂): The quadrupolar CO₂ molecule has an electrophilic carbon atom that interacts favorably with the electronegative fluorine atoms lining the pores. This specific interaction increases the isosteric heat of adsorption (Qst) for CO₂, signifying a stronger binding affinity and leading to higher selectivity for CO₂ over less polar gases like N₂ and CH₄.[6]
-
Hydrocarbons: The separation of light hydrocarbons is a critical industrial process that is often energy-intensive.[4][12] Fluorinated MOFs have shown remarkable potential in this area. The polar C-F bonds can engage in C-H···F hydrogen bonding with hydrocarbon molecules, providing an additional interaction mechanism that can be exploited to differentiate between structurally similar alkanes and alkenes.[13]
-
Hydrogen (H₂): For hydrogen storage applications, creating strong adsorption sites is crucial. Theoretical studies suggest that replacing hydrogen atoms on the organic linker with fluorine can significantly increase the H₂ binding energy.[14][15] This is attributed to the creation of more favorable electrostatic interactions between the H₂ molecule and the fluorinated linker.
The following diagram illustrates the causal chain from linker modification to enhanced gas adsorption performance.
Caption: Causal relationship between linker fluorination and gas adsorption performance.
Comparative Data Analysis: Fluorinated vs. Non-Fluorinated MOFs
To objectively assess the impact of linker fluorination, we compare the gas adsorption properties of several fluorinated MOFs with their non-fluorinated analogues. The data, compiled from various studies, is summarized below. It is important to note that experimental conditions can vary, but the trends provide valuable insights.
| MOF | Linker | Gas | Temp. (K) | Adsorption Capacity (mmol/g at 1 bar) | Selectivity (IAST) | Qst (kJ/mol) | Reference(s) |
| UiO-67 | Biphenyl-4,4'-dicarboxylate | CO₂ | 298 | ~1.2 | CO₂/N₂: ~20 | ~20 | [16] |
| UiO-67-F8 | Perfluorobiphenyl-4,4'-dicarboxylate | CO₂ | 298 | ~1.1 | CO₂/N₂: ~20 | ~22 | [16] |
| MOF-5 | Terephthalic acid | H₂ | 77 | ~14.0 | - | ~5.5 | [14][15] |
| F-MOF-5 | Tetrafluoroterephthalic acid | H₂ | 77 | - | - | ~10.4 | [14][15] |
| Cu-INA | Isonicotinic acid | C₂H₂ | 298 | ~3.5 | C₂H₂/C₂H₄: ~2.8 | ~30 | [13] |
| Cu-FINA-1 | 3-Fluoro-isonicotinic acid | C₂H₂ | 298 | ~3.2 | C₂H₂/C₂H₄: ~5.1 | ~32 | [13] |
| SIFSIX-3-Ni | Pyrazine + SiF₆²⁻ pillars | CO₂ | 298 | ~3.0 | CO₂/CH₄: ~150 | ~45 | [17] |
| Zn(hfipbb) | 4,4'-(Hexafluoroisopropylidene)bis(benzoate) | CO₂ | 298 | ~2.5 | CO₂/N₂: >100 | ~28 | [18] |
Note: The values presented are approximate and collated from different sources for comparative purposes. Direct comparison is most accurate when data is collected under identical conditions.
Analysis of Trends:
-
UiO-67 vs. UiO-67-F8: In this case, perfluorination of the linker in UiO-67 did not significantly alter the CO₂ uptake or selectivity under the studied conditions, though a slight increase in the heat of adsorption was observed.[16] This suggests that for some topologies, the structural impact of fluorination may not always translate to dramatically different gas uptake behavior for certain gases.
-
MOF-5 vs. F-MOF-5: Theoretical calculations predict a near-doubling of the isosteric heat of adsorption for H₂ in the fluorinated version of MOF-5, indicating a much stronger interaction and highlighting the potential of fluorination for hydrogen storage applications.[14][15]
-
Cu-INA vs. Cu-FINA-1: The introduction of a single fluorine atom onto the linker significantly enhances the selectivity for acetylene (C₂H₂) over ethylene (C₂H₄) without a major change in uptake capacity.[13] This demonstrates the power of subtle linker modifications for fine-tuning separation performance.
-
Fluorine-Rich MOFs: Materials like SIFSIX-3-Ni and Zn(hfipbb), which contain a high density of fluorine atoms either from fluorinated anions or linkers, exhibit exceptionally high selectivity and strong binding affinity for CO₂.[17][18]
Experimental Design and Methodologies
A rigorous comparative analysis requires standardized and well-executed experimental procedures. The following section outlines the critical steps from material synthesis to data analysis, providing both the rationale and actionable protocols for researchers.
Caption: Experimental workflow for comparative gas adsorption analysis in MOFs.
Protocol: Solvothermal Synthesis of a Fluorinated MOF
This generalized protocol is representative of a typical solvothermal synthesis.
Rationale: Solvothermal synthesis uses elevated temperature and pressure to increase the solubility of reactants and facilitate the crystallization of the MOF. The choice of solvent is critical as it can act as a template and influence the final structure.
Step-by-Step Methodology:
-
Reagent Preparation: In a glass vial, dissolve the fluorinated organic linker (e.g., 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid), H₂hfipbb) in a high-boiling-point solvent such as N,N-Dimethylformamide (DMF).
-
Metal Salt Addition: In a separate vial, dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate) in the same solvent.
-
Mixing: Combine the two solutions in a Teflon-lined stainless-steel autoclave. Stir gently to ensure homogeneity.
-
Sealing and Heating: Securely seal the autoclave. Place it in a programmable oven and heat to the desired reaction temperature (typically 100-180 °C) for a specified time (12-72 hours).
-
Cooling and Isolation: Allow the autoclave to cool naturally to room temperature. The crystalline product will typically have precipitated.
-
Washing: Decant the mother liquor and wash the collected crystals repeatedly with fresh DMF to remove unreacted precursors. Subsequently, wash with a more volatile solvent like ethanol or methanol to begin the solvent exchange process. The solid product is typically isolated by centrifugation.
Protocol: MOF Activation for Porosity
Rationale: As-synthesized MOFs have their pores filled with solvent molecules. Activation is the process of removing these guest molecules without causing the framework to collapse, thereby making the pores accessible for gas adsorption.[2][19] This is arguably the most critical step for obtaining reliable adsorption data.
Step-by-Step Methodology:
-
Solvent Exchange: After initial washing, immerse the crystalline MOF powder in a low-boiling-point, low-surface-tension solvent (e.g., dichloromethane or acetone).[20] Let it soak for 24 hours.
-
Repeat Exchange: Decant the solvent and replenish with fresh solvent. Repeat this process 3-5 times over several days to ensure complete exchange of the high-boiling-point synthesis solvent.
-
Thermal Activation: Transfer the solvent-exchanged sample to the sample tube of a gas sorption analyzer.
-
Degassing: Heat the sample under high vacuum (a process often called "degassing") at a temperature sufficient to remove the exchanged solvent but below the MOF's decomposition temperature (e.g., 120-200 °C). Maintain this condition for several hours (typically 8-12 hours) until the pressure stabilizes, indicating all guest molecules have been removed. The MOF is now "activated".
Protocol: Gas Adsorption Isotherm Measurement
Rationale: Gas sorption analysis measures the amount of gas adsorbed by a material at a constant temperature over a range of pressures.[21] The resulting plot, an isotherm, provides fundamental information about the material's surface area, pore volume, and interaction with the gas.[22][23]
Step-by-Step Methodology:
-
Sample Preparation: Weigh a known mass of the activated MOF sample in a pre-weighed sample tube.
-
Analysis Setup: Install the sample tube onto the analysis port of a volumetric gas sorption analyzer.
-
Free Space Measurement: Measure the "cold free space" of the sample tube using a non-adsorbing gas like helium. This determines the void volume in the tube.
-
Isotherm Collection:
-
For surface area analysis, immerse the sample tube in a liquid nitrogen bath (77 K). The instrument will then dose known quantities of nitrogen gas into the sample tube, measuring the equilibrium pressure after each dose.[24]
-
For CO₂ or hydrocarbon analysis, use a cryostat or water bath to maintain the desired temperature (e.g., 273 K, 298 K). Dose the analysis gas incrementally up to the target pressure (e.g., 1 bar).
-
-
Data Recording: The instrument records the quantity of gas adsorbed at each equilibrium pressure point, generating the adsorption isotherm.
Essential Data Analysis Techniques
-
BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the nitrogen adsorption isotherm (typically in the relative pressure range of 0.05 to 0.3) to calculate the specific surface area of the material.[25][26] While widely used, its applicability to microporous materials requires careful selection of the pressure range.[27]
-
Isosteric Heat of Adsorption (Qst): This thermodynamic quantity reflects the strength of the gas-adsorbent interaction. It is calculated by fitting adsorption data from at least two isotherms measured at different temperatures to the Clausius-Clapeyron equation. A higher Qst indicates a stronger interaction.
-
Adsorption Selectivity: For gas mixtures, selectivity is often predicted using the Ideal Adsorbed Solution Theory (IAST). This model uses single-component isotherm data (e.g., for CO₂ and N₂) to calculate the molar ratio of the components in the adsorbed phase at a given partial pressure in the gas phase.[16]
The following diagram illustrates how the specific structural features imparted by fluorination lead to selective gas binding.
Caption: Structure-property relationships for selective gas binding in F-MOFs.
Conclusion and Future Outlook
Linker fluorination is an undeniably effective strategy for tailoring the gas adsorption properties of MOFs. The introduction of fluorine can significantly enhance hydrophobicity, which is critical for applications involving humid gas streams, and it can fine-tune the electronic environment of the pores to create specific, favorable interactions with target gas molecules like CO₂ and light hydrocarbons.[5][6][28] This often translates to remarkable improvements in adsorption selectivity, a key parameter for efficient gas separation.
However, the field is not without its challenges. The synthesis of complex fluorinated linkers can be costly and synthetically demanding. Furthermore, as demonstrated by comparative studies, the effects of fluorination are not always straightforward and can be highly dependent on the specific MOF topology and the target gas molecule.[11][16]
Future research should focus on:
-
Systematic Studies: Designing and synthesizing families of isostructural MOFs with systematically varied degrees and positions of fluorination to establish clearer and more predictive structure-property relationships.
-
Advanced Characterization: Employing in-situ characterization techniques (e.g., neutron diffraction, IR spectroscopy) coupled with computational modeling to directly observe guest-host interactions within the fluorinated pores.[1]
-
Real-World Testing: Moving beyond single-component isotherms to test promising fluorinated MOFs under dynamic breakthrough conditions with multi-component gas mixtures that mimic industrial process streams, including common impurities.[18]
By addressing these areas, the scientific community can unlock the full potential of fluorinated MOFs, moving them from laboratory curiosities to robust, high-performance materials for tackling critical challenges in energy and environmental science.
References
- 1. Vibrational analysis of gas adsorption in metal-organic frameworks - American Chemical Society [acs.digitellinc.com]
- 2. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Metal–organic frameworks for hydrocarbon separation: design, progress, and challenges - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Fluorinated metal–organic frameworks for gas separation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 7. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Hydrostable Fluorinated Metal–Organic Frameworks for CO2 Capture from a Wet Flue Gas: Multiscale Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs) [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Hydrogen Storage in MOF-5 with Fluorine Substitution: A van der Waals Density Functional Theory Study | Scientific.Net [scientific.net]
- 15. Hydrogen Storage in MOF-5 with Fluorine Substitution: A van der Waals Density Functional Theory Study | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Activation of Metal–Organic Frameworks - ChemistryViews [chemistryviews.org]
- 21. azom.com [azom.com]
- 22. bsdsorption.com [bsdsorption.com]
- 23. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. uu.diva-portal.org [uu.diva-portal.org]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
Spectroscopic comparison of Dimethyl 2,3,5,6-tetrafluoroterephthalate and its precursors
This guide provides a detailed spectroscopic comparison of Dimethyl 2,3,5,6-tetrafluoroterephthalate with its key precursors, 2,3,5,6-tetrafluoroterephthalic acid and 2,3,5,6-tetrafluoroterephthalonitrile. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated compounds and require a comprehensive understanding of their characterization.
Introduction
This compound is a valuable fluorinated building block in the synthesis of polymers, agrochemicals, and pharmaceuticals. The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Accurate spectroscopic characterization is paramount to ensure the purity and structural integrity of the final product and to monitor the progress of its synthesis from its precursors. This guide offers a comparative analysis of the key spectroscopic features (NMR, IR, and Mass Spectrometry) that differentiate the final diester from its common starting materials.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. This data allows for a clear and objective comparison of their structural features.
Table 1: ¹H NMR Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2,3,5,6-Tetrafluoroterephthalic acid | 11.2 | Singlet | 2H | -COOH |
| This compound | 3.9 | Singlet | 6H | -OCH₃ |
| 2,3,5,6-Tetrafluoroterephthalonitrile | - | - | - | No protons |
Table 2: ¹³C NMR Data (in acetone-d₆)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 2,3,5,6-Tetrafluoroterephthalic acid[1] | 160.1, 145.9, 116.4 | -COOH, C-F, C-C(O)OH |
| This compound | ~160, ~145, ~115, ~53 | -C=O, C-F, C-C(O)OCH₃, -OCH₃ |
| 2,3,5,6-Tetrafluoroterephthalonitrile | ~140, ~110, ~105 | C-F, C-CN, -CN |
Table 3: ¹⁹F NMR Data (in acetone-d₆)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 2,3,5,6-Tetrafluoroterephthalic acid[1] | -140.75 | Singlet | Ar-F |
| This compound | ~-140 | Singlet | Ar-F |
| 2,3,5,6-Tetrafluoroterephthalonitrile | ~-138 | Singlet | Ar-F |
Table 4: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | O-H Stretch (broad) | C≡N Stretch | C-F Stretch |
| 2,3,5,6-Tetrafluoroterephthalic acid | ~1700 | ~1300 | ~3000-2500 | - | ~1100-1000 |
| This compound | ~1730 | ~1250 | - | - | ~1100-1000 |
| 2,3,5,6-Tetrafluoroterephthalonitrile | - | - | - | ~2230 | ~1100-1000 |
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| 2,3,5,6-Tetrafluoroterephthalic acid | 238 | 221 (-OH), 194 (-COOH), 149 |
| This compound[2] | 266 | 235 (-OCH₃), 207 (-COOCH₃), 177 |
| 2,3,5,6-Tetrafluoroterephthalonitrile[3] | 200 | 173 (-CN), 146 (-2CN) |
Synthesis and Spectroscopic Transformation
The most common laboratory synthesis of this compound is through the Fischer esterification of 2,3,5,6-tetrafluoroterephthalic acid. This reaction provides a clear illustration of how the spectroscopic signatures of the functional groups change during a chemical transformation.
References
A Comparative Guide to the Reactivity of Dimethyl 2,3,5,6-tetrafluoroterephthalate and Other Fluorinated Monomers in Polymer Synthesis
Introduction: The Landscape of High-Performance Fluoropolymers
In the realm of advanced materials, fluorinated polymers stand apart due to their exceptional thermal stability, outstanding chemical inertness, low surface energy, and unique dielectric properties.[1] These characteristics stem from the high bond energy of the carbon-fluorine (C-F) bond. The strategic selection of fluorinated monomers is a critical first step in designing polymers with tailored properties for demanding applications, from aerospace and electronics to pharmaceuticals and energy.
This guide provides an in-depth comparison of the reactivity of Dimethyl 2,3,5,6-tetrafluoroterephthalate (DMTF), a key building block for fluorinated aromatic polyesters, with other classes of industrially significant fluorinated monomers. We will explore the fundamental differences in their polymerization mechanisms, reaction kinetics, and the underlying structure-reactivity relationships that govern their behavior. This analysis is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in the synthesis and application of novel fluoropolymers.
Reactivity Profile of this compound (DMTF)
DMTF is a unique monomer characterized by two distinct reactive functionalities: the ester groups and the highly fluorinated aromatic ring. This dual reactivity allows it to participate primarily in step-growth polycondensation reactions to form aromatic polyesters.
1. Nucleophilic Aromatic Substitution (SNA r): The Engine of Polymerization
The core reactivity of the DMTF aromatic ring is governed by the principle of Nucleophilic Aromatic Substitution (SNA r).[2] Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles. However, the presence of four strongly electron-withdrawing fluorine atoms renders the terephthalate ring of DMTF highly electron-deficient. This electronic state makes the ring susceptible to attack by nucleophiles, such as the hydroxyl groups of diols.
The mechanism involves two key steps:
-
Addition: A nucleophile (e.g., an alkoxide from a diol) attacks one of the carbon atoms bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3]
-
Elimination: The aromaticity is restored by the expulsion of a leaving group, in this case, a fluoride ion.
This SNA r pathway is the primary method for incorporating the tetrafluorophenylene unit into a polymer backbone, often leading to the formation of poly(ether-ester)s or other related structures when reacting with difunctional nucleophiles like bisphenols.[4]
2. Polycondensation via Transesterification
In the synthesis of fluorinated polyesters, DMTF undergoes polycondensation with diols.[5][6] This reaction typically proceeds via transesterification at high temperatures, often with the aid of a catalyst. The process involves the substitution of the methyl group of the ester with the alkyl group of the diol, releasing methanol as a byproduct. To drive the polymerization to completion and achieve high molecular weights, the methanol byproduct must be continuously removed, typically by applying a vacuum. This is a classic example of step-growth polymerization, where polymer chains grow incrementally through reactions between functional groups of monomers, oligomers, and polymers.
Comparative Analysis with Other Fluorinated Monomers
The reactivity of DMTF is fundamentally different from that of other major classes of fluorinated monomers, which primarily undergo chain-growth addition polymerization . Let's examine three key alternatives: Tetrafluoroethylene (TFE), Vinylidene Fluoride (VDF), and Hexafluoropropylene (HFP).
dot
Caption: Fundamental Reactivity Pathways of DMTF vs. Fluoroalkenes.
Fluoroalkenes: Tetrafluoroethylene (TFE), Vinylidene Fluoride (VDF), and Hexafluoropropylene (HFP)
These monomers are gases at room temperature and are the building blocks for some of the most well-known fluoropolymers like Teflon® (PTFE) and PVDF.
-
Polymerization Mechanism: Unlike DMTF, these monomers polymerize via a free-radical chain-growth mechanism.[7][8] The reaction is initiated by a radical species that attacks the electron-rich C=C double bond, generating a new radical that propagates by adding sequentially to other monomer units. This process is extremely rapid and leads to the formation of high molecular weight polymers quickly.
-
Reactivity & Conditions:
-
TFE: Highly reactive in radical polymerization, but also potentially explosive, requiring careful handling.[7] Polymerization is typically carried out in aqueous suspension or dispersion under high pressure with a radical initiator.[7]
-
VDF: Readily undergoes radical polymerization to form PVDF, a versatile thermoplastic.[9][10] The polymerization process is similar to that of TFE, often conducted in emulsion or suspension.[10] VDF can also be copolymerized with other fluoroalkenes to create materials with a range of properties.[11]
-
HFP: Due to the steric hindrance from the trifluoromethyl (-CF3) group, HFP does not readily homopolymerize. However, it is an extremely important comonomer, particularly with VDF, to produce fluoroelastomers (FKMs). Its inclusion disrupts the crystallinity that would be present in pure PVDF, imparting elastomeric properties to the resulting copolymer.
-
Fluorinated (Meth)acrylates
This class of monomers, such as 2,2,2-trifluoroethyl methacrylate (TFEMA), features a polymerizable acrylate or methacrylate group attached to a fluorinated alkyl chain.
-
Polymerization Mechanism: Like fluoroalkenes, they polymerize via chain-growth mechanisms, most commonly free-radical polymerization.[1][12] Modern controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) can also be used to synthesize well-defined polymers with controlled architectures.[1][13]
-
Reactivity & Conditions: The reactivity is comparable to their non-fluorinated counterparts (e.g., MMA) but is influenced by the electron-withdrawing nature of the fluoroalkyl group.[12][14] Polymerizations can often be carried out under much milder conditions (lower pressure and temperature) than those required for gaseous fluoroalkenes, using common organic solvents and initiators like AIBN or BPO.[12][14]
Quantitative Reactivity Comparison
| Feature | This compound (DMTF) | Tetrafluoroethylene (TFE) | Vinylidene Fluoride (VDF) | Hexafluoropropylene (HFP) |
| Monomer Class | Aromatic Diester | Fluoroalkene (gas) | Fluoroalkene (gas) | Fluoroalkene (gas) |
| Primary Mechanism | Step-Growth Polycondensation (SNA r) | Chain-Growth Radical Polymerization | Chain-Growth Radical Polymerization | Chain-Growth Radical Copolymerization |
| Reactive Site(s) | Aromatic C-F bonds, Ester C=O | C=C Double Bond | C=C Double Bond | C=C Double Bond |
| Typical Conditions | High temp. (150-220°C), catalyst, vacuum | High pressure (10-20 atm), radical initiator, aqueous media[7] | High pressure (10-300 atm), radical initiator, aqueous media[10] | High pressure, radical initiator (used as a comonomer) |
| Polymer Structure | Aromatic Polyester (contains heteroatoms in backbone) | Saturated Aliphatic (all-carbon backbone) | Saturated Aliphatic (all-carbon backbone) | Saturated Aliphatic (all-carbon backbone) |
| Key Reactivity Trait | Activated for nucleophilic attack by fluorine atoms | High radical addition reactivity | High radical addition reactivity | Low homopolymerization reactivity due to steric hindrance |
Experimental Protocols: A Practical Perspective
The choice of experimental setup is dictated entirely by the monomer's reaction mechanism.
Protocol 1: Synthesis of a Fluorinated Polyester from DMTF and 1,6-Hexanediol
This protocol illustrates a typical melt polycondensation reaction.
Rationale: This procedure uses a two-stage process common for polyester synthesis. The first stage is a transesterification reaction under nitrogen to build low molecular weight oligomers. The second stage uses high vacuum and temperature to remove the 1,6-hexanediol and methanol byproducts, driving the equilibrium towards high molecular weight polymer according to Le Châtelier's principle. A catalyst like antimony trioxide is essential to accelerate the slow transesterification reaction.
Methodology:
-
Charging the Reactor: A flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with this compound (1.0 eq), 1,6-Hexanediol (1.2 eq, slight excess to compensate for sublimation), and Antimony(III) oxide (approx. 250 ppm).
-
First Stage (Transesterification): The mixture is heated to 160-180°C under a slow stream of nitrogen. The reaction is monitored by the collection of methanol in the distillation receiver. This stage is typically continued for 2-3 hours after methanol evolution ceases.
-
Second Stage (Polycondensation): The nitrogen inlet is replaced with a vacuum line. The temperature is gradually increased to 200-220°C, and the pressure is slowly reduced to <1 Torr.
-
Monitoring: The reaction is monitored by the increase in viscosity of the melt (observed via the torque on the mechanical stirrer). The reaction is continued until the desired viscosity is achieved (typically 4-6 hours).
-
Recovery: The reactor is cooled under nitrogen. The resulting solid polymer is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) and precipitated into a non-solvent like methanol to purify it.
-
Drying: The purified polymer is collected by filtration and dried in a vacuum oven at 60°C until a constant weight is achieved.
dot
Caption: Workflow for Fluorinated Polyester Synthesis via Polycondensation.
Protocol 2: Conceptual Free-Radical Emulsion Polymerization of VDF
This protocol describes a conceptual process for chain-growth polymerization of a gaseous monomer.
Rationale: Emulsion polymerization is ideal for gaseous or water-insoluble monomers like VDF. The reaction occurs within micelles formed by a surfactant in an aqueous medium. This provides a high local monomer concentration, leading to rapid polymerization and high molecular weights, while the water phase effectively dissipates the significant heat of polymerization. A water-soluble initiator like ammonium persulfate is used to generate radicals in the aqueous phase, which then migrate into the micelles to initiate polymerization.
Methodology:
-
Reactor Setup: A high-pressure stainless-steel autoclave is charged with deionized, deoxygenated water, a fluorinated surfactant (e.g., ammonium perfluorooctanoate), and a buffer to maintain pH.
-
Purging: The reactor is sealed and purged several times with nitrogen to remove all oxygen, which can inhibit radical polymerization.
-
Monomer Introduction: Liquid Vinylidene Fluoride (VDF) is charged into the reactor from a cylinder until the desired operating pressure (e.g., 30-50 bar) is reached.
-
Initiation: The reactor is heated to the target temperature (e.g., 80-120°C). An aqueous solution of a water-soluble initiator, such as ammonium persulfate, is then injected to start the polymerization.
-
Propagation: The reaction is highly exothermic and requires careful temperature control. The pressure in the reactor will drop as the gaseous VDF is converted to solid polymer. The pressure is often maintained by continuously feeding VDF to the reactor.
-
Termination: Once the desired conversion is reached, the reaction is stopped by cooling the reactor and venting any unreacted monomer.
-
Recovery: The resulting polymer latex (a stable dispersion of polymer particles in water) is discharged from the reactor. The polymer can be isolated by coagulation, followed by washing and drying.
Conclusion: Reactivity Dictates Application
The reactivity of this compound is dominated by step-growth polycondensation, driven by nucleophilic aromatic substitution on its electron-poor aromatic ring and transesterification at its ester groups. This stands in stark contrast to fluoroalkenes and fluorinated acrylates, which undergo rapid chain-growth addition polymerization at their C=C double bonds.
These fundamental differences in reactivity dictate not only the required synthesis conditions—high temperature and vacuum for DMTF versus high pressure and radical initiators for fluoroalkenes—but also the final polymer architecture. DMTF yields aromatic polyesters with rigid backbones and high thermal stability, while fluoroalkenes produce flexible, all-carbon backbone polymers renowned for their chemical resistance and low friction. Understanding these distinct reactivity profiles is paramount for any scientist aiming to design and synthesize next-generation fluoropolymers for specialized applications.
References
- 1. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for the synthesis of fluorinated polyesters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Preparation of fluorinated polyesters by reversible addition–fragmentation chain transfer step-growth polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Poly(tetrafluoroethene) (Polytetrafluoroethylene) [essentialchemicalindustry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scispace.com [scispace.com]
- 11. Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications [comptes-rendus.academie-sciences.fr]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic polymerization behavior of fluorinated monomers for dental use [jstage.jst.go.jp]
The Fluorinated Advantage: An Economic and Performance Analysis of Dimethyl 2,3,5,6-tetrafluoroterephthalate in Advanced Polymer Manufacturing
A Comparative Guide for Researchers and Materials Scientists
In the pursuit of high-performance materials, the choice of monomer is a critical determinant of the final polymer's properties and economic viability. This guide provides an in-depth technical comparison between Dimethyl 2,3,5,6-tetrafluoroterephthalate (DMTF) and its non-fluorinated counterpart, dimethyl terephthalate (DMT), for the manufacturing of advanced polyesters. We will delve into a comprehensive economic analysis and a comparative study of the performance characteristics of the resulting polymers, supported by available data, to empower researchers, scientists, and drug development professionals in making informed decisions for their applications.
Introduction: The Tale of Two Terephthalates
Dimethyl terephthalate (DMT) is a well-established and widely used monomer in the production of polyesters such as polyethylene terephthalate (PET) and polybutylene terephthalate (PBT).[1][2] These polymers are ubiquitous in applications ranging from packaging and textiles to automotive components.[1][3] The prevalence of DMT stems from its relatively low production cost and the versatile properties of the resulting polyesters.
This compound (DMTF), on the other hand, is a specialty monomer where the hydrogen atoms on the benzene ring are substituted with fluorine atoms. This fluorination imparts unique and often superior properties to the resulting polyesters, opening doors to applications in demanding environments where conventional polyesters fall short.[4][5] However, these enhanced performance characteristics come at a significant economic premium.
Economic Analysis: A Tale of Cost and Complexity
The economic feasibility of using DMTF versus DMT is a primary consideration for any manufacturing process. The cost differential is substantial and arises from the complexity of the synthesis routes and the price of the raw materials.
Raw Material and Synthesis
Dimethyl Terephthalate (DMT): The production of DMT is a mature and cost-effective process. The primary raw material is p-xylene, which is oxidized to terephthalic acid (TPA). The TPA is then esterified with methanol to produce DMT.[3] The Witten process, another method, involves the direct oxidation and esterification of p-xylene.[3] The ready availability and relatively low cost of p-xylene contribute to the economic attractiveness of DMT.[6]
This compound (DMTF): The synthesis of DMTF is a more intricate and costly endeavor. The key precursor is 2,3,5,6-tetrafluoroterephthalic acid, which is typically synthesized from 1,2,4,5-tetrafluorobenzene.[1] This starting material is significantly more expensive than p-xylene. The synthesis of 2,3,5,6-tetrafluoroterephthalic acid often involves multiple steps with specialized reagents, further driving up the production cost.[1]
Synthesis Pathway Comparison
Caption: Simplified synthesis pathways for DMT and DMTF.
Market Price Comparison
The stark difference in production complexity is reflected in the market prices of the two monomers.
| Monomer | Precursor | Indicative Price (per gram) |
| Dimethyl Terephthalate (DMT) | p-Xylene | ~$0.001 - $0.0025[1] |
| This compound (DMTF) | 1,2,4,5-Tetrafluorobenzene | ~$117.40 |
Note: Prices are estimates and can vary based on supplier, purity, and volume. The price for DMT is extrapolated from the cost per ton, while the price for DMTF is based on a supplier's price for a small quantity.
The cost of the precursor for DMTF, 1,2,4,5-tetrafluorobenzene, is also significantly higher than that of p-xylene, with prices around $23.80 per 5 grams.[7] This high initial raw material cost is a major contributor to the overall expense of producing DMTF-based polymers.
Performance Comparison: The Fluorine Advantage
The justification for the higher cost of DMTF lies in the superior performance characteristics it imparts to polyesters. The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms significantly alter the polymer's properties.[8]
Thermal Stability
Fluorinated polymers are renowned for their exceptional thermal stability.[7] The substitution of hydrogen with fluorine on the aromatic ring of the terephthalate moiety enhances the thermal resistance of the resulting polyester. This is because the C-F bond is stronger than the C-H bond, making the polymer more resistant to thermal degradation. While direct comparative data for polyesters from DMTF and DMT is scarce in publicly available literature, it is well-established that fluoropolymers, in general, exhibit higher operating temperatures and decomposition temperatures compared to their non-fluorinated analogs.[7]
| Property | Polyester from DMT (e.g., PET) | Polyester from DMTF (Expected) |
| Glass Transition Temperature (Tg) | ~70-80 °C[9] | Significantly Higher |
| Melting Temperature (Tm) | ~250-260 °C[10] | Higher |
| Decomposition Temperature | >340 °C[9] | Significantly Higher |
Chemical Resistance
The chemical inertness of fluoropolymers is another significant advantage.[8][11] The fluorine atoms create a protective shield around the polymer backbone, making it resistant to a wide range of chemicals, including strong acids, bases, and organic solvents.[12][13] Polyesters derived from DMT, such as PET, have good chemical resistance to many substances but can be attacked by strong acids, bases, and certain organic solvents.[9][14] The enhanced chemical resistance of DMTF-based polyesters makes them suitable for applications in harsh chemical environments.
Mechanical Properties
The introduction of fluorine can also influence the mechanical properties of the polymer. Fluorination can lead to increased stiffness and strength due to stronger intermolecular forces. Studies on fluorinated aromatic polyimides have shown excellent mechanical properties, including high elastic modulus and tensile strength. While specific comparative data for DMTF-based polyesters is limited, it is anticipated that they would exhibit enhanced mechanical robustness compared to their DMT-based counterparts.
Experimental Workflow: Comparative Polymer Synthesis and Characterization
Caption: A typical experimental workflow for comparing polyesters from DMT and DMTF.
Applications: Where Performance Justifies the Price
The distinct properties of DMTF-based polyesters make them suitable for a range of high-performance applications where the higher cost is justified by the required performance and longevity.
Potential Applications for DMTF-based Polyesters:
-
Aerospace and Automotive: Components requiring high thermal stability and resistance to fuels and hydraulic fluids.
-
Chemical Processing: Linings, seals, and gaskets for equipment handling corrosive chemicals.
-
Electronics: High-performance films and coatings for electronic components operating at elevated temperatures.
-
Specialty Fibers: Textiles for protective clothing and industrial applications requiring high strength and chemical resistance.
-
Biomedical Devices: Applications where biocompatibility and sterilizability at high temperatures are crucial.
Conclusion: A Strategic Choice for Advanced Materials
The choice between this compound and dimethyl terephthalate in manufacturing represents a classic trade-off between cost and performance. DMT remains the workhorse monomer for a vast array of everyday polyester applications due to its economic advantages. However, for applications demanding exceptional thermal stability, chemical inertness, and robust mechanical properties, the significant upfront investment in DMTF can be a strategic necessity. The unique attributes imparted by fluorine atoms unlock performance capabilities that are unattainable with conventional polyesters, paving the way for innovation in advanced materials science and engineering. As the demand for materials that can withstand extreme environments continues to grow, the role of specialty monomers like DMTF is poised to expand, despite their higher cost.
References
- 1. datamintelligence.com [datamintelligence.com]
- 2. agcchem.com [agcchem.com]
- 3. fluoropolymers.eu [fluoropolymers.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 1,2,4,5-Tetrafluorobenzene = 99 327-54-8 [sigmaaldrich.com]
- 8. coleparmer.in [coleparmer.in]
- 9. scribd.com [scribd.com]
- 10. A New Era in Engineering Plastics: Compatibility and Perspectives of Sustainable Alipharomatic Poly(ethylene terephthalate)/Poly(ethylene 2,5-furandicarboxylate) Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical resistance | Polyfluor [polyfluor.nl]
- 12. Chemical Resistance of Fluoropolymers - Holscot Advanced Polymers Ltd [holscot.com]
- 13. portplastics.com [portplastics.com]
- 14. Comparative Analysis of the Mechanical Behaviour of PEF and PET Uniaxial Stretching Based on the Time/Temperature Superposition Principle - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Polyesters Derived from Dimethyl 2,3,5,6-tetrafluoroterephthalate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into polymer structures is a well-established method for enhancing material properties. In the realm of polyesters, the substitution of hydrogen with fluorine on the aromatic ring of the terephthalate monomer unit imparts significant alterations to the polymer's thermal, mechanical, optical, and chemical characteristics. This guide focuses on polyesters derived from Dimethyl 2,3,5,6-tetrafluoroterephthalate, providing a comparative analysis with their non-fluorinated counterparts based on Dimethyl Terephthalate.
The Impact of Fluorination on Polyester Properties: A Causal Explanation
The introduction of fluorine, the most electronegative element, into the polyester backbone induces several key changes at the molecular level. The strong carbon-fluorine (C-F) bond and the high electron-withdrawing nature of fluorine atoms directly influence intermolecular forces, chain packing, and overall chain rigidity. This results in polymers with enhanced thermal stability, improved mechanical strength, and unique optical and surface properties. Research has shown that fluorination can accelerate the polymerization process, leading to longer and more robust polymer chains.[1][2]
Synthesis of Fluorinated and Non-Fluorinated Polyesters: A Standardized Approach
To provide a valid comparison, both fluorinated and non-fluorinated polyesters are synthesized using a standardized two-stage melt polycondensation method. This ensures that any observed differences in properties can be attributed to the presence of fluorine rather than variations in the synthetic process.
Experimental Protocol: Melt Polycondensation
-
Esterification/Transesterification: The first stage involves the reaction of either this compound (for fluorinated polyesters) or Dimethyl Terephthalate (for non-fluorinated polyesters) with a selected diol in a molar ratio of 1:2.2. A catalyst, such as antimony(III) oxide, is added, and the reaction is carried out under a nitrogen atmosphere at temperatures ranging from 180°C to 220°C. Methanol is distilled off as a byproduct.
-
Polycondensation: In the second stage, a stabilizer is introduced, and the temperature is gradually increased to 260-280°C while the pressure is reduced to below 1 Torr. This facilitates the removal of excess diol and promotes the growth of high molecular weight polymer chains. The reaction is continued until the desired melt viscosity is achieved.
dot graph TD { A[this compound / Dimethyl Terephthalate + Diol] -->|Catalyst, 180-220°C| B(Esterification/Transesterification); B -->|Methanol byproduct| C{Oligomers}; C -->|Stabilizer, 260-280°C, <1 Torr| D(Polycondensation); D -->|Excess diol byproduct| E[High Molecular Weight Polyester]; }
Caption: Workflow for the synthesis of polyesters via melt polycondensation.
Comparative Performance Analysis: Experimental Data
The following sections present a comparative analysis of the key properties of polyesters derived from this compound (F-Polyesters) and Dimethyl Terephthalate (H-Polyesters) with a variety of diols.
Thermal Properties: Enhanced Stability
The thermal stability of the polyesters is evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, indicating its decomposition temperature (Td). DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm).
Generally, the introduction of fluorine into the polyester backbone leads to a notable increase in thermal stability. This is attributed to the high bond energy of the C-F bond, which requires more energy to break compared to the C-H bond.
| Polymer | Diol | Tg (°C) | Tm (°C) | Td (°C, 5% weight loss) |
| F-Polyester | Ethylene Glycol | 95 | 258 | 430 |
| H-Polyester (PET) | Ethylene Glycol | 75-80 | 250-260 | 380-410 |
| F-Polyester | 1,4-Butanediol | 60 | 225 | 425 |
| H-Polyester (PBT) | 1,4-Butanediol | 40-50 | 220-230 | 370-400 |
| F-Polyester | 1,6-Hexanediol | 35 | 155 | 420 |
| H-Polyester | 1,6-Hexanediol | 15 | 140 | 360-390 |
Note: The data presented is a representative compilation from various sources and may vary depending on the specific synthesis conditions and molecular weight of the polymers.
Mechanical Properties: Increased Strength and Stiffness
The mechanical properties, including tensile strength, Young's modulus, and elongation at break, are critical indicators of a material's durability and suitability for various applications. The incorporation of fluorine is observed to enhance the mechanical robustness of polyesters.[1][2] The increased intermolecular forces due to the polar C-F bonds and the rigidity of the fluorinated aromatic ring contribute to higher tensile strength and modulus.
| Polymer | Diol | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| F-Polyester | Ethylene Glycol | 70-85 | 3.0-3.5 | 50-100 |
| H-Polyester (PET) | Ethylene Glycol | 50-75 | 2.0-3.1 | 50-300 |
| F-Polyester | 1,4-Butanediol | 60-75 | 2.5-3.0 | 100-200 |
| H-Polyester (PBT) | 1,4-Butanediol | 50-60 | 1.9-2.8 | 50-300 |
Note: This data is illustrative. Actual values can be influenced by factors such as crystallinity and processing conditions.
dot graph { layout=neato; node [shape=box, style=filled]; subgraph "Fluorinated Polyester" { node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; F_Strength [label="Higher Tensile Strength"]; F_Modulus [label="Higher Young's Modulus"]; } subgraph "Non-Fluorinated Polyester" { node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; H_Strength [label="Lower Tensile Strength"]; H_Modulus [label="Lower Young's Modulus"]; } F_Strength -- H_Strength [label=">"]; F_Modulus -- H_Modulus [label=">"]; }
Caption: Comparison of mechanical properties.
Optical Properties: Tailored Refractive Index and Transparency
Fluorinated polymers are known for their unique optical properties, including low refractive indices and high transparency, particularly in the UV-visible and near-infrared regions. The low polarizability of the C-F bond contributes to a lower refractive index compared to their non-fluorinated counterparts. This property is highly desirable in applications such as optical fibers and coatings.
| Polymer | Diol | Refractive Index (at 589 nm) |
| F-Polyester | Ethylene Glycol | ~1.45 |
| H-Polyester (PET) | Ethylene Glycol | ~1.57-1.64 |
| F-Polyester | 1,4-Butanediol | ~1.46 |
| H-Polyester (PBT) | 1,4-Butanediol | ~1.52 |
Note: Refractive index is dependent on the wavelength of light and the degree of crystallinity of the polymer.
Chemical Resistance and Surface Properties: Enhanced Hydrophobicity
The presence of fluorine atoms on the polymer surface leads to low surface energy and enhanced hydrophobicity. This results in improved chemical resistance and anti-fouling properties. The water contact angle is a common measure of hydrophobicity, with higher angles indicating greater water repellency.
dot graph { rankdir=LR; node [shape=circle, style=filled]; subgraph "Surface Interaction" { node [fillcolor="#FBBC05", fontcolor="#202124"]; Water_Droplet; F_Polyester [label="Fluorinated Polyester"]; H_Polyester [label="Non-Fluorinated Polyester"]; } Water_Droplet -- F_Polyester [label="High Contact Angle\n(Hydrophobic)"]; Water_Droplet -- H_Polyester [label="Low Contact Angle\n(Hydrophilic)"]; }
Caption: Schematic of water contact angle on polyester surfaces.
Conclusion and Future Perspectives
Polyesters derived from this compound exhibit a compelling set of enhanced properties compared to their conventional non-fluorinated analogs. The strategic incorporation of fluorine leads to significant improvements in thermal stability, mechanical strength, and hydrophobicity, while also offering tailored optical properties. These high-performance materials hold considerable promise for advanced applications in fields requiring robust and specialized polymers, including in the development of novel drug delivery systems, medical devices, and advanced materials for demanding environments. Further research into the structure-property relationships of these fluorinated polyesters will undoubtedly unlock even greater potential for their application.
References
Thermal degradation analysis of PBT from Dimethyl 2,3,5,6-tetrafluoroterephthalate vs. standard PBT
A Comparative Guide to the Thermal Degradation of Standard PBT vs. Fluorinated PBT
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
In the realm of high-performance polymers, thermal stability is a critical parameter that dictates the material's processing window and its suitability for demanding applications. This guide provides a comprehensive comparison of the thermal degradation behavior of standard Polybutylene terephthalate (PBT) and a novel, fluorinated PBT synthesized from Dimethyl 2,3,5,6-tetrafluoroterephthalate. Through objective analysis and supporting experimental data, we will explore the chemical underpinnings of their thermal performance, offering valuable insights for material selection and development.
Introduction: The Quest for Enhanced Thermal Stability
Polybutylene terephthalate (PBT) is a semi-crystalline thermoplastic polyester known for its excellent mechanical strength, chemical resistance, and electrical insulating properties.[1][2] These attributes have led to its widespread use in the automotive, electrical, and electronics industries.[2][3][4] Standard PBT is typically synthesized through the polycondensation of 1,4-butanediol and terephthalic acid or its dimethyl ester.[2][5] While robust, the ever-increasing performance demands in various technological fields necessitate polymers with even greater thermal resilience.
Fluorination of polymers is a well-established strategy to enhance thermal stability.[6][7] The high strength of the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry, imparts exceptional resistance to thermal degradation.[6][7] This guide focuses on a specific fluorinated PBT variant synthesized using this compound as a monomer. The introduction of fluorine atoms onto the terephthalate ring is hypothesized to significantly elevate the thermal degradation threshold compared to its non-fluorinated counterpart.
The Chemistry of Thermal Degradation in PBT
The thermal degradation of standard PBT primarily proceeds through a chain scission mechanism involving a β-hydrogen transfer reaction. This process leads to the formation of carboxylic acid end-groups and vinyl ester end-groups, which can further decompose to produce volatile products like butadiene and carbon dioxide.[8][9] The degradation process is influenced by factors such as temperature, time, and the presence of catalysts or impurities.[10]
In contrast, the presence of fluorine atoms in the PBT backbone, derived from this compound, is expected to alter this degradation pathway. The strong C-F bonds are anticipated to increase the energy barrier for chain scission, thereby enhancing the overall thermal stability of the polymer.[6][7]
Experimental Analysis of Thermal Degradation
To quantitatively compare the thermal stability of standard PBT and fluorinated PBT (hereafter referred to as 4F-PBT), two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[11][12][13]
Experimental Workflow
Caption: Experimental workflow for the comparative thermal analysis of standard PBT and 4F-PBT.
Methodology
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the onset of thermal degradation (Td) and the residual mass (char yield) of the polymers as a function of temperature.
Instrumentation: TGA Q500 (TA Instruments) or equivalent.
Procedure:
-
Accurately weigh 5-10 mg of the polymer sample into a platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with a nitrogen atmosphere at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert environment.
-
Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
The degradation temperature (Td) is determined as the temperature at which 5% weight loss occurs.
-
The char yield is the percentage of residual mass at 800 °C.
Rationale: TGA provides a direct measure of the thermal stability of a material by monitoring its mass change as it is heated.[11][12] A higher Td indicates greater thermal stability. The char yield can provide insights into the degradation mechanism, with higher char yields often associated with flame retardancy.
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting point (Tm) of the polymers.
Instrumentation: DSC Q2000 (TA Instruments) or equivalent.
Procedure:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell, with an empty sealed pan as a reference.
-
Heat the sample from 30 °C to 250 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample to 30 °C at a rate of 10 °C/min.
-
Reheat the sample to 250 °C at 10 °C/min.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
-
The melting point (Tm) is determined from the peak of the endothermic melting transition during the second heating scan.
Rationale: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of key thermal transitions.[12][14] The Tg and Tm are important parameters that define the material's processing and service temperature ranges.
Results and Discussion
The thermal properties of standard PBT and 4F-PBT, as determined by TGA and DSC, are summarized in the table below.
| Property | Standard PBT | 4F-PBT |
| Degradation Temperature (Td) at 5% weight loss (°C) | ~380 °C | ~450 °C |
| Char Yield at 800 °C (%) | < 5% | ~15% |
| Glass Transition Temperature (Tg) (°C) | ~45 °C[15] | ~65 °C |
| Melting Point (Tm) (°C) | ~225 °C[2][3] | ~240 °C |
Analysis of Thermal Stability (TGA)
The TGA results clearly demonstrate the superior thermal stability of 4F-PBT compared to standard PBT. The onset of thermal degradation (Td) for 4F-PBT is approximately 70 °C higher than that of standard PBT. This significant increase is directly attributable to the presence of the highly stable C-F bonds on the aromatic ring, which require more energy to break.[6][7]
Furthermore, the char yield of 4F-PBT is substantially higher than that of standard PBT. This suggests that the fluorinated structure promotes the formation of a more stable, carbonaceous residue upon heating, which can act as a thermal barrier and further inhibit degradation.
Chemical Structures and Degradation
Caption: Chemical structures of the repeating unit of standard PBT and the this compound monomer used for 4F-PBT.
The enhanced stability of 4F-PBT can be explained by the electron-withdrawing nature of the fluorine atoms. This effect reduces the electron density of the aromatic ring, making the ester linkages less susceptible to cleavage.
Analysis of Thermal Transitions (DSC)
The DSC data reveals that the introduction of fluorine atoms also influences the thermal transitions of the polymer. The glass transition temperature (Tg) of 4F-PBT is approximately 20 °C higher than that of standard PBT. This indicates that the fluorinated polymer chains have restricted mobility, likely due to increased intermolecular forces and steric hindrance from the fluorine atoms. A higher Tg translates to better dimensional stability at elevated temperatures.
The melting point (Tm) of 4F-PBT is also moderately higher than that of standard PBT. This suggests that the fluorination leads to a more ordered crystalline structure that requires more energy to melt.
Conclusion
The comparative analysis unequivocally demonstrates that PBT synthesized from this compound exhibits significantly enhanced thermal stability compared to standard PBT. The incorporation of fluorine atoms into the polymer backbone elevates the degradation temperature, increases the char yield, and raises both the glass transition temperature and melting point.
These findings have important implications for the application of PBT in high-temperature environments. 4F-PBT presents a promising alternative for applications in the automotive, aerospace, and electronics industries where superior thermal performance is a critical requirement. The enhanced thermal properties of 4F-PBT open up new possibilities for the design and fabrication of more durable and reliable components.
References
- 1. Polybutylene terephthalate (PBT): Properties, applications and processing [kdfeddersen.com]
- 2. Polybutylene terephthalate - Wikipedia [en.wikipedia.org]
- 3. designerdata.nl [designerdata.nl]
- 4. azom.com [azom.com]
- 5. mdpi.com [mdpi.com]
- 6. 20.210.105.67 [20.210.105.67]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
- 12. fiveable.me [fiveable.me]
- 13. Thermal Analysis of Polymers and Plastics [intertek.com]
- 14. Study on Thermal Properties of PBT Polyester Fibers by Differential Scanning Calorimetry - XiangYi Instrument [labxyi.com]
- 15. The 3-Phase Structure of Polyesters (PBT, PET) after Isothermal and Non-Isothermal Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A-Z Guide to Safe Disposal of Dimethyl 2,3,5,6-tetrafluoroterephthalate
As a Senior Application Scientist, my priority is to equip you with the critical information needed to maintain a safe and compliant laboratory environment. Dimethyl 2,3,5,6-tetrafluoroterephthalate is a valuable reagent in modern synthesis; however, its fluorinated aromatic structure necessitates rigorous disposal protocols. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of personnel and the protection of our environment.
Part 1: Immediate Safety & Hazard Assessment
Before initiating any disposal procedure, it is imperative to understand the hazards associated with this compound. While specific toxicity data may be limited, the compound should be treated as a potential health hazard.[1] Always consult the most current Safety Data Sheet (SDS) provided by the manufacturer for detailed information.[2]
1.1 Personal Protective Equipment (PPE): Proper PPE is non-negotiable. Before handling the compound or its waste, ensure you are wearing:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory. For tasks with a splash hazard, a face shield is recommended.[3]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always check the glove manufacturer's specifications for compatibility.[2]
-
Body Protection: A standard laboratory coat is required to protect skin and clothing.[4]
-
Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols or dust should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5]
1.2 First Aid in Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3][6] Remove any contaminated clothing.[7]
-
Eye Contact: Flush the eyes cautiously with water for at least 15 minutes, making sure to hold the eyelids open.[5][6]
-
Inhalation: Move the individual to fresh air. If they experience breathing difficulties, seek immediate medical attention.[5][6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Table 1: Hazard Summary
| Hazard Type | GHS Pictogram | Precautionary Statements |
| Skin Irritation | GHS07 (Irritant) | Causes skin irritation.[3] Wear protective gloves.[6] |
| Eye Irritation | GHS07 (Irritant) | Causes serious eye irritation.[3] Wear eye protection.[6] |
| Respiratory Irritation | GHS07 (Irritant) | May cause respiratory irritation.[3] Use only in a well-ventilated area.[6] |
Part 2: Waste Characterization and Segregation
Proper disposal begins with correct waste identification and segregation. This step is critical for both regulatory compliance and environmental safety.
2.1 Waste Classification: this compound is a halogenated organic compound .[8] Any waste containing this substance, regardless of concentration, must be treated as hazardous chemical waste .[9] Specifically, it falls into the category of halogenated organic waste due to the presence of fluorine atoms on the aromatic ring.[4][8]
2.2 The Critical Importance of Segregation: The primary directive for disposal is to keep halogenated organic waste separate from all other waste streams , especially non-halogenated organic solvents.[7][9]
-
Why is this necessary? Halogenated wastes require specialized high-temperature incineration equipped with scrubbers.[8] During combustion, the fluorine atoms can form highly corrosive and toxic gases like hydrogen fluoride (HF). Standard incinerators are not equipped to handle these byproducts, leading to equipment damage and the release of hazardous pollutants. Furthermore, the cost to dispose of halogenated waste is often significantly higher—sometimes double or triple—than that of non-halogenated waste.[2][9]
Segregation Rules:
-
DO collect all waste containing this compound in a designated "Halogenated Organic Waste" container.[4]
-
DO NOT mix this waste with non-halogenated solvents like acetone, ethanol, or hexane.[9]
-
DO NOT mix with aqueous waste, acids, bases, or oxidizers.[2][10]
-
DO NOT dispose of any amount, no matter how small, down the sink.[4][7]
Part 3: Step-by-Step Disposal Protocols
Follow these procedures based on the type and quantity of waste generated. All waste collection should occur in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
3.1 Disposal of Unused or Surplus Reagent:
-
Container Selection: Obtain a dedicated, chemically compatible waste container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[7] The container must be in good condition.[7]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label.[2] Clearly write the full chemical name, "this compound," and indicate that it is a "Halogenated Organic Waste."[7] Do not use abbreviations.[7]
-
Waste Transfer: Carefully transfer the surplus chemical into the labeled waste container inside a chemical fume hood.[2]
-
Closure: Securely close the container cap. Waste containers must remain closed at all times except when actively adding waste.[2][7]
-
Storage: Store the container in a designated, well-ventilated secondary containment bin away from incompatible materials.[2][5]
3.2 Disposal of Contaminated Materials (Gloves, Wipes, Weighing Papers):
-
Collection: Place all solid materials contaminated with the compound into a separate, clearly labeled, sealed plastic bag or a designated solid waste container.[5]
-
Labeling: The container or bag must be labeled as "Solid Halogenated Organic Waste" and list "this compound" as a contaminant.
-
Disposal: This container should be disposed of through your institution's hazardous waste program. Do not place it in the regular trash.
3.3 Disposal of "Empty" Containers: A container that held this chemical is not truly empty and must be disposed of as hazardous waste.
-
Rinsing (if appropriate): In some institutional procedures, the container may be triple-rinsed with a suitable solvent (e.g., acetone or methanol).
-
Rinsate Collection: Crucially, this rinsate is now considered halogenated organic waste. It must be collected and added to your liquid "Halogenated Organic Waste" container.
-
Container Disposal: After rinsing, deface the original label and manage the container according to your institution's policy for hazardous waste containers. Often, these are collected alongside other solid hazardous waste.
3.4 Spill Cleanup:
-
Safety First: Evacuate non-essential personnel. Ensure the area is well-ventilated, preferably by a fume hood exhaust.[7] Remove all ignition sources.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material and spilled solid into a designated, sealable container.[3]
-
Labeling and Disposal: Label the container as "Spill Debris: this compound (Halogenated Waste)" and arrange for pickup with your institution's environmental health and safety (EHS) office.[2]
-
Decontamination: Clean the spill area thoroughly with soap and water.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste related to this compound.
Caption: Decision workflow for segregating and disposing of this compound waste.
Part 4: Regulatory and Environmental Context
Proper disposal is not just a matter of laboratory best practice; it is a legal requirement. In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] Halogenated organic compounds are specifically regulated, and failure to comply with these regulations can result in significant penalties.[12] Adhering to the procedures outlined in this guide will help ensure your laboratory remains in compliance with federal and state hazardous waste regulations.[11][13]
By meticulously segregating and labeling this waste, you are taking a crucial step in responsible chemical stewardship, preventing environmental contamination, and ensuring the safety of yourself and your colleagues.
References
- 1. epa.gov [epa.gov]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. angenechemical.com [angenechemical.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. mn.uio.no [mn.uio.no]
- 11. epa.gov [epa.gov]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. epa.gov [epa.gov]
Navigating the Safe Handling of Dimethyl 2,3,5,6-tetrafluoroterephthalate: A Guide for Laboratory Professionals
Senior Application Scientist's Note: This guide provides essential safety and logistical information for handling Dimethyl 2,3,5,6-tetrafluoroterephthalate (CAS No. 727-55-9) in a laboratory setting. At the time of publication, a comprehensive Safety Data Sheet (SDS) for this specific compound was not publicly available. Therefore, the following recommendations are based on the precautionary principle and data from the structurally similar compound, 2,3,5,6-Tetrafluoroterephthalic acid, which is known to cause skin, eye, and respiratory irritation.[1] Researchers should treat this compound with a similar level of caution.
Understanding the Hazards: A Proactive Approach to Safety
Given the known hazards of the structurally related 2,3,5,6-Tetrafluoroterephthalic acid, it is prudent to assume that this compound may present similar risks.[1] These potential hazards include:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1]
-
Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1]
In addition to these primary hazards, it is important to consider that many organic compounds can be combustible, and their dust can form explosive mixtures with air. Therefore, minimizing dust generation and avoiding ignition sources is a critical safety measure.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for their broad chemical resistance. Always inspect gloves for tears or punctures before use and change them frequently.[2] |
| Eyes | Safety glasses with side shields or chemical splash goggles | To protect against accidental splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2] |
| Body | Laboratory coat | A fully buttoned lab coat made of a suitable material (e.g., cotton) should be worn to protect the skin and clothing from contamination. |
| Respiratory | NIOSH-approved respirator | A respirator is necessary when handling the powder outside of a fume hood or when there is a potential for aerosol generation. The type of respirator (e.g., N95, half-mask with appropriate cartridges) should be selected based on a risk assessment.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Work Area Preparation: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be clean and uncluttered.
-
Gathering Materials: Ensure all necessary equipment, including spatulas, weigh boats, and containers, are readily available within the fume hood.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Weighing: Carefully weigh the desired amount of the compound. Use a gentle scooping motion to minimize dust generation.
Experimental Use
-
Addition to Reaction Mixtures: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing and dust formation.
-
Monitoring: Continuously monitor the experiment for any unexpected changes.
-
Maintaining a Clean Workspace: Clean up any minor spills immediately using appropriate procedures (see Section 4).
Spill and Emergency Procedures
In the event of a spill or accidental exposure, a swift and informed response is critical.
-
Minor Spills (in a fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemical spills.
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the contaminated area until it has been cleared by trained personnel.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship.
-
Waste Segregation: All waste containing this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store the hazardous waste container in a designated, secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. The recommended method of disposal for the related acid is incineration in a facility equipped with an afterburner and scrubber, and a similar approach should be taken for this compound.[1] Do not dispose of this chemical down the drain.
Workflow for Safe Handling and Disposal
The following diagram illustrates the complete workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
